molecular formula C7H13N3O3S B8740981 Oxamyl

Oxamyl

Cat. No.: B8740981
M. Wt: 219.26 g/mol
InChI Key: KZAUOCCYDRDERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxamyl is a systemic carbamate pesticide widely utilized in agricultural research for its potent insecticidal, nematicidal, and acaricidal properties . Its primary value lies in studying its effectiveness against a broad spectrum of pests, including nematodes (such as Globodera and Heterodera spp.), aphids, thrips, and mites on various crops like potatoes, tomatoes, citrus fruits, and cotton . The compound's mechanism of action is through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in nervous system function . By carbamylating the serine residue in the enzyme's active site, this compound prevents the breakdown of the neurotransmitter acetylcholine. This leads to acetylcholine accumulation at synapses, resulting in sustained neurotransmission, paralysis, and eventual death of the target pest, characterizing the cholinergic toxidrome . Researchers investigate this compound's systemic behavior, where it is absorbed by plants and translocated throughout tissues, offering protection from within . Its environmental fate is also a key area of study; while it is highly soluble in water and has potential for groundwater leaching, it degrades rapidly in soil, especially under alkaline conditions, with a half-life of just 3 hours at pH 9 . This compound is classified as highly hazardous and an extremely hazardous substance in the U.S., requiring strict handling procedures . It is not approved for use in the EU . This product is provided For Research Use Only (RUO) . It is strictly intended for laboratory research and must not be used for personal, agricultural, or veterinary purposes of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O3S

Molecular Weight

219.26 g/mol

IUPAC Name

methyl 2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate

InChI

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)

InChI Key

KZAUOCCYDRDERY-UHFFFAOYSA-N

SMILES

CNC(=O)ON=C(C(=O)N(C)C)SC

Canonical SMILES

CNC(=O)ON=C(C(=O)N(C)C)SC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxamyl as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxamyl (B33474) is a synthetic carbamate (B1207046) ester that functions as a potent, systemic, and broad-spectrum insecticide, nematicide, and acaricide.[1][2] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous systems of insects and mammals.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of the cholinergic system, paralysis, and ultimately death of the target pest.[4] This guide provides a detailed technical overview of this compound's interaction with acetylcholinesterase, including its mechanism of inhibition, available toxicological data, and standardized protocols for its characterization.

The Role of Acetylcholinesterase in Cholinergic Synapses

Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid. This rapid degradation of ACh is essential for preventing its accumulation in the synaptic cleft, which would otherwise lead to continuous nerve signaling.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

This compound, like other carbamate pesticides, exerts its neurotoxic effects by inhibiting acetylcholinesterase.[3] The mechanism involves a two-step process:

  • Formation of a Reversible Complex: this compound initially binds to the active site of AChE to form a transient, non-covalent enzyme-inhibitor complex.

  • Carbamoylation of the Active Site: Subsequently, the carbamoyl (B1232498) moiety of the this compound molecule is transferred to the hydroxyl group of a critical serine residue within the active site of the enzyme. This process, known as carbamoylation, results in a temporarily inactivated, carbamoylated enzyme.[3] The leaving group from the this compound molecule is released during this step.

A key feature of carbamate-mediated inhibition is its reversibility.[3] The carbamoylated enzyme can undergo spontaneous hydrolysis, a process called decarbamoylation, which regenerates the active enzyme. The rate of this reactivation is significantly slower than the deacetylation of the acetylated enzyme during normal acetylcholine hydrolysis but is considerably faster than the dephosphorylation that occurs with organophosphate inhibitors.[3] This reversibility means that the inhibitory effects of this compound can diminish over time as the enzyme is regenerated.

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to a state of hyperstimulation of muscarinic and nicotinic receptors, causing a range of symptoms collectively known as a cholinergic crisis. These symptoms can include excessive salivation, lacrimation, tremors, convulsions, and ultimately, respiratory failure.[1][4]

Quantitative Data on this compound's Inhibitory and Toxicological Properties

Table 1: Oral Acute Toxicity of this compound

SpeciesLD50 (mg/kg)Reference
Rat (fasted)2.5 - 3.1[4]
Mouse (fasted)2.3 - 3.3[4]
Guinea Pig7[4]

Table 2: Dermal and Inhalation Acute Toxicity of this compound

SpeciesRouteValueReference
RabbitDermal LD50740 mg/kg[4]
RatDermal LD50>1200 mg/kg[4]
Rat (male)1-hr Inhalation LC500.17 mg/L[4]
Rat (female)1-hr Inhalation LC500.12 mg/L[4]

Experimental Protocols

The following sections describe a detailed methodology for determining the key kinetic parameters of an acetylcholinesterase inhibitor like this compound. This protocol is based on established methods for characterizing carbamate inhibitors.[2][5][6]

Determination of the IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The most common method for its determination is the Ellman's assay.

5.1.1 Materials and Reagents

  • Acetylcholinesterase (e.g., from electric eel, bovine erythrocytes, or human recombinant)

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

5.1.2 Assay Procedure

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the measurement period.

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Create a series of serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (<1%) to avoid affecting enzyme activity.

    • Prepare a solution of ATCI (substrate) in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Execution:

    • To each well of a 96-well plate, add the phosphate buffer.

    • Add a small volume of the various dilutions of this compound to the sample wells.

    • For control wells, add the buffer (for 0% inhibition) or a known inhibitor (for 100% inhibition).

    • Add the AChE solution to all wells except for a blank control (which should contain all reagents except the enzyme).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Kinetic Rate Constants (k_i and k_r)

The kinetics of reversible AChE inhibition by carbamates can be described by the carbamylation rate constant (k_i) and the decarbamylation (reactivation) rate constant (k_r). These can be determined by monitoring the time course of enzyme inhibition and reactivation.[7][8][9]

5.2.1 Procedure for Determining the Carbamylation Rate (k_i)

  • Mix the AChE solution with a specific concentration of this compound in the presence of the substrate (ATCI) and DTNB.

  • Immediately and continuously monitor the absorbance at 412 nm using a stopped-flow apparatus for rapid kinetic measurements.[5]

  • The rate of approach to a steady-state level of inhibition is observed.

  • The second-order rate constant of carbamylation (k_i) can be calculated from the rate of approach to this equilibrium and the proportion of free enzyme at equilibrium.[7]

5.2.2 Procedure for Determining the Decarbamylation Rate (k_r)

  • Inhibit the AChE completely by incubating it with a high concentration of this compound.

  • Remove the excess, unbound this compound from the solution, typically by rapid dilution, dialysis, or gel filtration.

  • Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB.

  • Monitor the return of enzyme activity over time by measuring the increase in absorbance at 412 nm.

  • The first-order rate constant of decarbamylation (k_r) is determined by fitting the recovery of enzyme activity over time to a first-order exponential function.[5]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the mechanism of action of this compound and the experimental workflow for its characterization.

AChE_Normal_Function cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Signal Signal Termination AChE->Signal

Caption: Normal function of acetylcholinesterase in a cholinergic synapse.

Oxamyl_Inhibition cluster_inhibition AChE Inhibition by this compound This compound This compound AChE Active AChE (Serine-OH) This compound->AChE Binds Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamoylation (k_i) Reactivated_AChE Active AChE (Regenerated) Carbamoylated_AChE->Reactivated_AChE Spontaneous Hydrolysis (Decarbamoylation, k_r) H2O H₂O H2O->Carbamoylated_AChE

Caption: Reversible inhibition of acetylcholinesterase by this compound.

IC50_Workflow A Prepare Reagents: AChE, this compound dilutions, ATCI, DTNB, Buffer B Dispense Reagents into 96-well plate A->B C Pre-incubate AChE with this compound B->C D Initiate Reaction with ATCI and DTNB C->D E Monitor Absorbance at 412 nm over time D->E F Calculate Reaction Rates and % Inhibition E->F G Plot % Inhibition vs. log[this compound] F->G H Determine IC50 value from Dose-Response Curve G->H

Caption: Experimental workflow for IC50 determination using the Ellman's method.

Conclusion

This compound is a highly effective pesticide that functions through the reversible inhibition of acetylcholinesterase via carbamoylation of the enzyme's active site serine. This mode of action leads to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms. While its high acute toxicity is well-established, further research to quantify the specific kinetic parameters of this compound's interaction with various sources of acetylcholinesterase would provide a more complete understanding of its inhibitory potency and the dynamics of its reversible inhibition. The standardized protocols outlined in this guide provide a framework for conducting such essential research.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Oxamyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl (B33474) is a carbamate (B1207046) pesticide, insecticide, and nematicide used to control a broad spectrum of pests on a variety of field crops, fruits, and ornamental plants.[1] Its efficacy is attributed to its ability to inhibit acetylcholinesterase, an essential enzyme in the nervous system of insects and nematodes.[2] A thorough understanding of its chemical and physical properties is crucial for its safe handling, effective formulation, and the assessment of its environmental fate and toxicological profile. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, supported by quantitative data, experimental methodologies, and logical visualizations.

Chemical Identification

IdentifierValue
IUPAC Name Methyl 2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate[3]
CAS Number 23135-22-0[3]
Molecular Formula C₇H₁₃N₃O₃S[3]
Molecular Weight 219.26 g/mol [3]
Canonical SMILES CN(C)C(=O)C(=NOC(=O)NC)SC
InChI Key KZAUOCCYDRDERY-UHFFFAOYSA-N

Physical Properties

This compound is a colorless or white crystalline solid with a slight sulfurous or garlic-like odor.[1][4] It is non-corrosive.[3]

PropertyValueTemperature (°C)
Melting Point 100-102 °C (changes to a dimorphic form at 108-110 °C)[3]-
Boiling Point Decomposes on distillation[5]-
Density 0.97 g/cm³[3]25
Vapor Pressure 3.1 x 10⁻² Pa (2.3 x 10⁻⁴ mmHg)[1]25
Water Solubility 280 g/L[1]25
Partition Coefficient (log P) -0.47[5]25
Solubility in Organic Solvents
SolventSolubilityTemperature (°C)
Acetone Very soluble[1]20
Ethanol Very soluble[1]20
2-Propanol Very soluble[1]20
Methanol Very soluble[1]20
Toluene Soluble[1]20
Methanol 130 g/100g [6]25
Acetone 67 g/100g [6]25
Ethanol 33 g/100g [6]25
Toluene 1 g/100g [6]25

Chemical Properties

Hydrolysis

This compound is subject to hydrolysis, with the rate being highly dependent on pH. It is relatively stable under acidic conditions but hydrolyzes rapidly in neutral and alkaline solutions.[7] The primary hydrolysis product is the oxime metabolite, methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate.[6][8]

pHHalf-life (at 25 °C)
5> 31 days[5]
78 days[5]
93 hours[5]
Photolysis

The phototransformation of this compound in aqueous solutions has been studied. While this compound does not significantly absorb radiation at wavelengths greater than 290 nm, its degradation can be influenced by photosensitizers.[9][10] In a river water study, this compound had a half-life of 1 to 2 days.[1] The phototransformation quantum yield upon monochromatic irradiation has been evaluated to be approximately 0.54.[10] Two main degradation products identified are the (E)-isomer of this compound and a nitrile derivative (N,N-dimethyl-2-nitrilo-acetamide).[10]

Thermal Decomposition

This compound decomposes upon distillation and at temperatures above 165°C.[5][7] When heated to decomposition, it emits toxic fumes of sulfur and nitrogen oxides.[5]

Experimental Protocols

The determination of the chemical and physical properties of this compound follows standardized methodologies, often adhering to guidelines set by organizations such as the OECD.

Melting Point Determination

The melting point of this compound can be determined using the capillary method. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility Measurement

The solubility of this compound in water and organic solvents is typically determined using the shake-flask method (OECD Guideline 105). A surplus of this compound is added to the solvent of interest in a flask, and the mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (log P) Determination

The n-octanol/water partition coefficient (log P), a measure of a chemical's lipophilicity, is determined using the shake-flask method (OECD Guideline 107). Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is then added to this two-phase system, and the mixture is shaken until equilibrium is achieved. The phases are separated, and the concentration of this compound in both the n-octanol and water phases is measured, typically by HPLC. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Hydrolysis Rate Determination

The rate of hydrolysis of this compound at different pH values is studied in buffered aqueous solutions at a constant temperature (e.g., 25°C). Aliquots of the reaction mixture are taken at various time intervals and analyzed by HPLC to determine the concentration of the remaining this compound. The natural logarithm of the concentration is plotted against time, and the pseudo-first-order rate constant is determined from the slope of the resulting line. The half-life is then calculated from the rate constant.

Photolysis Studies

The phototransformation of this compound is investigated by irradiating a solution of the compound in a photoreactor with a light source that simulates sunlight (e.g., a xenon arc lamp). The concentration of this compound is monitored over time using HPLC. Control experiments are conducted in the dark to account for any non-photochemical degradation. The quantum yield can be determined by comparing the rate of degradation to that of a reference compound with a known quantum yield.

Thermal Decomposition Analysis

The thermal stability and decomposition of this compound can be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). In TGA, the mass of the sample is monitored as it is heated at a constant rate, revealing the temperatures at which decomposition occurs. DSC measures the heat flow to or from the sample as a function of temperature, indicating exothermic or endothermic decomposition processes.

Signaling Pathways and Logical Relationships

Oxamyl_Properties Logical Relationships of this compound's Properties This compound This compound (C₇H₁₃N₃O₃S) Physical_Properties Physical Properties This compound->Physical_Properties Chemical_Properties Chemical Properties This compound->Chemical_Properties MeltingPoint Melting Point Physical_Properties->MeltingPoint Solubility Solubility Physical_Properties->Solubility VaporPressure Vapor Pressure Physical_Properties->VaporPressure LogP Partition Coefficient (log P) Physical_Properties->LogP Hydrolysis Hydrolysis Chemical_Properties->Hydrolysis Photolysis Photolysis Chemical_Properties->Photolysis ThermalDecomposition Thermal Decomposition Chemical_Properties->ThermalDecomposition Environmental_Fate Environmental Fate & Toxicology Solubility->Environmental_Fate influences VaporPressure->Environmental_Fate influences LogP->Environmental_Fate influences Hydrolysis->Environmental_Fate determines Photolysis->Environmental_Fate determines

Caption: Logical flow of this compound's properties and their influence.

Conclusion

The data and methodologies presented in this technical guide provide a comprehensive understanding of the fundamental chemical and physical properties of this compound. This information is essential for researchers and professionals involved in the development, formulation, and risk assessment of this important pesticide. A thorough grasp of these properties will facilitate the design of safer and more effective applications, as well as a more accurate prediction of its environmental behavior and potential impacts.

References

Synthesis of Technical Grade Oxamyl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis process for technical grade oxamyl (B33474), a broad-spectrum carbamate (B1207046) insecticide and nematicide. The document details the core chemical reactions, manufacturing processes, and experimental protocols. Quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided to facilitate understanding.

Introduction

This compound, chemically known as (EZ)-N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide, is a potent acetylcholinesterase inhibitor used to control a wide range of insects, mites, and nematodes on various crops.[1][2] The commercially available technical grade product is typically an amorphous solid, which is often directly formulated into solvent-based concentrates due to its tendency to aggregate in a pure state.[1][3] This guide focuses on the prevalent multi-step synthesis process used for its commercial production.

Core Synthesis Pathway

The commercial synthesis of this compound is a multi-step process. A common route involves the initial synthesis of an oxime intermediate, methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, which is then reacted with methyl isocyanate (MIC) to yield the final this compound product.[1][3] An alternative initial pathway starts with the chlorination of the oxime of methyl glycolate, followed by reactions with methanethiol, alkali, and dimethylamine (B145610) to produce the same key oxime intermediate.[4]

The final and critical step in the manufacturing process is the reaction of the oxime intermediate with methyl isocyanate.[1][3]

Manufacturing Process

The reaction between methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate and methyl isocyanate is typically performed in a two-stage, co-currently fed, continuous reactor system.[1][3] This setup is designed to maximize the conversion of the oxime and minimize the formation of byproducts. The reaction is conducted under an inert atmosphere to prevent unwanted side reactions.[3] Triethylamine is often used as a stabilizer for the aqueous slurry of the oxime intermediate.[3]

The final product is generally not isolated as a pure technical material but is directly diluted into solvent-based concentrates for agricultural applications.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the continuous synthesis process of this compound.

Table 1: Reactor Operating Conditions and Feed Rates

ParameterValueReference
Reactor SystemTwo-stage, co-currently fed, continuous[1][3]
Reactor TemperatureApprox. 42°C[1][5]
AtmosphereInert (Nitrogen)[3]
Methyl Isocyanate (MIC) Feed Rate1.2 g/min (vaporized)[1][5]
Nitrogen Gas Feed RateApprox. 2200 mL/min[1][5]
Oxime Feed40% slurry in water[1][5]
Oxime Slurry Feed Rate7.9 g/min [1][5]
Stabilizer0.2% Triethylamine (in oxime slurry)[5]

Table 2: Reaction Conversion and Product Composition

ParameterValueReference
Oxime Conversion (First Reactor)~93%[3]
Oxime Conversion (Second Reactor)~97%[3][5]
Product Solution Composition
This compound~47%[5]
Unreacted Oxime~0.9%[5]
Dimethylurea (Byproduct)~0.8%[5]

Experimental Protocol

The following protocol is based on the methodology described in U.S. Patent 5,284,962, which is widely referenced for the production of amorphous this compound.[1][6][7]

Objective: To synthesize amorphous this compound via a continuous two-stage reaction system.

Materials and Equipment:

  • Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate (Oxime)

  • Methyl Isocyanate (MIC)

  • Triethylamine (TEA)

  • Deionized Water

  • Nitrogen Gas Supply

  • Two-stage, co-currently fed, continuous reactor system

  • Vaporizer for MIC

  • Pumps for reactant feeds

Procedure:

  • Preparation of Reactant Feeds:

    • Prepare a 40% (w/w) slurry of the oxime intermediate in deionized water containing 0.2% (w/w) triethylamine.

  • Reactor Setup and Conditions:

    • Set up the two-stage continuous reactor system.

    • Maintain the temperature of both reactors at approximately 42°C.

    • Establish an inert nitrogen atmosphere throughout the system.

  • Reactant Introduction (Steady State Operation):

    • Feed methyl isocyanate (MIC) at a rate of 1.2 g/min into a vaporizer.

    • Mix the vaporized MIC with a nitrogen stream flowing at approximately 2200 mL/min.

    • Introduce the MIC/nitrogen mixture into the first reactor.

    • Simultaneously, feed the 40% oxime slurry into the first reactor at a rate of 7.9 g/min .

  • Reaction and Product Collection:

    • Allow the reaction mixture to pass from the first reactor to the second reactor to increase the conversion of the oxime.

    • The effluent from the second reactor is the final product solution.

    • The vent stream from the second reactor is monitored to ensure the removal of unreacted MIC from the gas stream.

  • Product Analysis:

    • Analyze the composition of the product solution from the second reactor to determine the concentration of this compound, unreacted oxime, and byproducts such as dimethylurea.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the commercial synthesis of technical grade this compound.

Oxamyl_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Continuous Reaction System cluster_output Products & Effluents MIC Methyl Isocyanate (MIC) Vaporizer MIC Vaporizer MIC->Vaporizer Oxime_Slurry Oxime Intermediate (40% Aqueous Slurry with TEA) Reactor1 First Stage Reactor (~42°C, ~93% Conversion) Oxime_Slurry->Reactor1 Aqueous Slurry Nitrogen Nitrogen (Inert Gas) Nitrogen->Vaporizer Vaporizer->Reactor1 Vaporized MIC in Nitrogen Reactor2 Second Stage Reactor (~42°C, ~97% Conversion) Reactor1->Reactor2 Reaction Mixture Product Technical this compound Solution (~47% this compound) Reactor2->Product Final Product Vent Vent Stream (>99% MIC removed) Reactor2->Vent Off-Gas

Caption: Workflow for the continuous synthesis of technical grade this compound.

References

Oxamyl's Toxicological Profile: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the toxicological effects of the carbamate (B1207046) insecticide Oxamyl (B33474) in mammalian systems, detailing its acute, subchronic, and chronic toxicity, as well as its carcinogenic, genotoxic, reproductive, and neurotoxic potential. This guide is intended for researchers, scientists, and professionals in drug development.

This compound, a carbamate insecticide, nematicide, and acaricide, is recognized for its high toxicity in mammalian species.[1][2] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine.[3][4][5] This mode of action results in a range of cholinergic effects, from excessive salivation and lacrimation to more severe neurotoxic outcomes.[3][6][7] This technical guide provides a comprehensive summary of the toxicological profile of this compound based on mammalian studies, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Acute Toxicity

This compound exhibits high acute toxicity following oral, inhalation, and dermal exposure. The median lethal dose (LD50) and lethal concentration (LC50) values from various mammalian studies are summarized below. Clinical signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, lacrimation, tremors, and heavy breathing.[6][7]

Acute Toxicity of this compound
Species Sex Route of Administration LD50/LC50 Purity Reference
Rat (fasted)MaleOral3.1 - 4.0 mg/kgTechnical, 90% a.i.[6][7]
Rat (fasted)FemaleOral2.5 - 2.8 mg/kgTechnical, 90% a.i.[6][7]
Rat (non-fasted)MaleOral5.4 mg/kg90% a.i.[7]
Mouse (fasted)MaleOral3.3 mg/kgTechnical[6][7]
Mouse (fasted)FemaleOral2.3 mg/kgTechnical[6][7]
Guinea PigMaleOral7 mg/kgTechnical[6][7]
Rabbit-Dermal740 mg/kgTechnical[6]
RatMaleInhalation (1-hr)0.17 mg/L-[6]
RatFemaleInhalation (1-hr)0.12 mg/L-[6]
RatMaleInhalation (4-hr)0.064 mg/L-[6]
Experimental Protocol: Acute Oral Toxicity Study in Rats

A standardized acute oral toxicity study involves the administration of a single dose of this compound to fasted rats.

cluster_protocol Acute Oral Toxicity Protocol start Fasted Rats (Male and Female) dose Single Oral Gavage Dose of this compound in Deionized Water start->dose Administration observe Observation for Clinical Signs (e.g., salivation, tremors) dose->observe Post-administration endpoint Determination of LD50 (Mortality within a specified period) observe->endpoint Data Analysis

Experimental workflow for a typical acute oral toxicity study.

Subchronic and Chronic Toxicity

Repeated exposure to this compound in mammalian studies has been shown to primarily affect body weight and cholinesterase activity. Long-term studies have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for different species.

Subchronic and Chronic Toxicity of this compound
Species Duration Route NOAEL LOAEL Effects Observed at LOAEL
Rat90-dayOral (diet)50 ppm (~5 mg/kg/day)100 ppmReduced rate of weight gain.[8]
Rat2-yearOral (diet)50 ppm (~2.5 mg/kg/day)100 ppmDepressed body weight gain.[8][9]
Mouse2-yearOral (diet)25 ppm (~2.5 mg/kg/day)50 ppmLower body weights.[8][10]
Dog2-yearOral (diet)100 ppm (~2.5 mg/kg/day)150 ppmMarginal increases in serum alkaline phosphatase and cholesterol.[8][10]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE). This inhibition is reversible, as the carbamylated enzyme is unstable and regenerates relatively quickly compared to phosphorylated enzymes from organophosphate exposure.[3]

cluster_moa Mechanism of Acetylcholinesterase Inhibition by this compound This compound This compound Carbamylation Reversible Carbamylation of AChE Active Site This compound->Carbamylation AChE Acetylcholinesterase (AChE) AChE->Carbamylation Inhibition Inhibition of AChE Activity Carbamylation->Inhibition Acetylcholine Increased Acetylcholine in Synapse Inhibition->Acetylcholine Cholinergic Cholinergic Symptoms (e.g., salivation, tremors) Acetylcholine->Cholinergic

Signaling pathway of this compound-induced acetylcholinesterase inhibition.

Carcinogenicity and Genotoxicity

Long-term studies in rats and mice have not shown any evidence of carcinogenic potential for this compound.[9][11] Furthermore, a comprehensive range of in vitro and in vivo genotoxicity assays have consistently yielded negative results, indicating that this compound is unlikely to be genotoxic.[9][12]

Genotoxicity Assays for this compound
Assay Type Test System Result
Reverse MutationBacteriaNegative[9]
Gene MutationMammalian CellsNegative[9]
Chromosomal AberrationMammalian CellsNegative[9]
Unscheduled DNA SynthesisMammalian CellsNegative[9]
Micronucleus TestRat Bone MarrowPositive (dose-dependent increase in MnPCEs)[12]
Comet AssayRat Brain TissuePositive (DNA damage)[12]

It is important to note that while most regulatory agency reviews have concluded that this compound is not genotoxic, a recent study did show evidence of DNA damage in rats after repeated exposure.[12]

Experimental Protocol: In Vivo Micronucleus Assay

This assay is a robust measure of in vivo genotoxicity.

cluster_protocol In Vivo Micronucleus Assay Protocol start Sprague Dawley Rats dose Repeated Dosing with Low, Medium, and High Doses of this compound start->dose collection Bone Marrow Collection dose->collection analysis Scoring of Micronucleated Polychromatic Erythrocytes (MnPCEs) collection->analysis

Workflow for an in vivo micronucleus assay in rats.

Reproductive and Developmental Toxicity

Studies in rats and rabbits have not demonstrated teratogenic or embryotoxic effects of this compound at doses that were not maternally toxic.[4][11] However, at very high doses, reproductive effects such as decreased litter size and pup body weights have been observed in multi-generational studies in rats.[8][11]

Reproductive and Developmental Toxicity of this compound
Species Study Type Dose Levels Maternal Effects Developmental/Reproductive Effects
RatDevelopmentalUp to 15 mg/kg/dayDose-related decreases in body weight and food consumption.[11]No teratogenic or embryotoxic effects.[11]
RabbitDevelopmental2 and 4 mg/kg/day-No teratogenic effects.[11]
RatThree-generation reproduction5 and 7.5 mg/kg/day-Decreased litter size, viability, lactation, and offspring body weights.[11]

Neurotoxicity

As a cholinesterase inhibitor, this compound's primary target is the nervous system. Acute neurotoxicity studies in rats have demonstrated clinical signs of neurotoxicity and dose-dependent decreases in functional observational battery (FOB) and motor activity assessments.[7] Repeated exposure has been shown to induce oxidative stress and neuroinflammation in the brain of rats.[12]

Toxicokinetics

This compound is readily absorbed from the gastrointestinal tract in mammals.[7] Following administration, it is rapidly metabolized and eliminated, primarily in the urine and feces, with no significant accumulation in tissues.[11]

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Oxamyl in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the carbamate (B1207046) pesticide Oxamyl (B33474) in the soil matrix. The information presented herein is intended to support research, environmental risk assessment, and the development of new chemical entities by providing detailed data on persistence, mobility, and degradation pathways, along with relevant experimental methodologies.

Executive Summary

This compound is a broad-spectrum insecticide, nematicide, and acaricide characterized by its high water solubility and low persistence in most soil environments. Its dissipation in soil is primarily governed by a combination of microbial degradation and chemical hydrolysis, with the rate of degradation being significantly influenced by soil properties such as pH, temperature, and organic matter content. Due to its high mobility, there is a potential for leaching into groundwater under certain conditions. The primary degradation products are less toxic than the parent compound and are further mineralized to carbon dioxide. Understanding these processes is critical for predicting the environmental behavior of this compound and for developing strategies to mitigate potential environmental impacts.

Physicochemical Properties and Mobility in Soil

The environmental behavior of this compound is largely dictated by its physicochemical properties. Its high water solubility and low octanol-water partition coefficient indicate a preference for the aqueous phase in the soil environment, contributing to its potential for mobility.

Data Presentation: Adsorption Coefficients

The mobility of this compound in soil is quantified by its adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). Low Koc values suggest that this compound does not bind strongly to soil organic matter, making it more available for transport and degradation.[1]

Soil Type/DescriptionOrganic Matter (%)pHKd (mL/g)Koc (mL/g)Reference
Not Specified--0.2425[2]
Silt Loam6.3--4 - 11 (for this compound oxime)

Note: Data on Kd and Koc values for this compound linked to specific soil properties are limited in publicly available literature. The provided data for this compound oxime, a major metabolite, indicates low mobility as well.

Degradation of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The interplay of these pathways determines the overall persistence of the compound in the environment.

Abiotic Degradation Pathways

Chemical hydrolysis is a significant pathway for this compound degradation, particularly in neutral to alkaline soils. The ester linkage in the this compound molecule is susceptible to cleavage, leading to the formation of this compound oxime (IN-A2213), a less toxic metabolite.[3] The rate of hydrolysis is pH-dependent, being more rapid in alkaline conditions.[1]

Photodegradation on the soil surface can also contribute to the breakdown of this compound. Exposure to sunlight can accelerate its decomposition, although this process is generally considered less significant than microbial degradation and hydrolysis once the compound has moved into the soil profile.

Biotic Degradation Pathway

Microbial degradation is the primary mechanism for the dissipation of this compound in most agricultural soils. A variety of soil microorganisms, including bacteria and fungi, are capable of utilizing this compound as a source of carbon and nitrogen. The initial step in the microbial degradation pathway is the hydrolysis of the carbamate ester bond by a carbamate hydrolase enzyme (encoded by genes such as cehA), yielding this compound oxime and methylcarbamic acid.[3] The this compound oxime can be further metabolized.

The principal metabolites of this compound in soil are:

  • This compound oxime (IN-A2213): The primary hydrolysis and initial microbial degradation product.

  • IN-D2708: A further degradation product.

  • IN-N0079: Another identified metabolite.

Ultimately, these intermediate metabolites are typically mineralized to carbon dioxide.

Data Presentation: Soil Half-Life (DT50)

The persistence of this compound in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The DT50 of this compound is highly variable and dependent on soil type, temperature, and moisture content.

Soil TypepHTemperature (°C)Aerobic/AnaerobicDT50 (days)Reference
European Soils (range)-20Aerobic3.3 - 11[4]
US Soils (range)--Aerobic9 - 29[4]
Silt Loam (Mississippi, USA)5.818.3 (avg)Field7.7 - 10
Field Soils (Shropshire, UK)--Field10 - 24[5]
Not Specified--Field7 - 28[5]

Experimental Protocols

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol outlines a general procedure for assessing the aerobic degradation of this compound in soil.

Objective: To determine the rate of aerobic degradation of this compound and identify major transformation products.

Methodology:

  • Soil Selection and Preparation:

    • Select and characterize representative agricultural soils (e.g., sandy loam, silt loam, clay loam), documenting properties such as texture, pH, organic carbon content, and microbial biomass.

    • Sieve the soil to <2 mm and adjust the moisture content to 40-60% of maximum water holding capacity.

    • Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for a period to allow for microbial equilibration.

  • Application of Test Substance:

    • Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound.

    • Apply the test substance to the soil samples at a concentration relevant to typical agricultural use. Ensure a homogenous distribution.

  • Incubation:

    • Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C) for up to 120 days.[6][7][8]

    • Maintain a continuous flow of humidified, carbon dioxide-free air to ensure aerobic conditions.

    • Trap volatile organic compounds and ¹⁴CO₂ using appropriate trapping solutions (e.g., ethylene (B1197577) glycol for organics, potassium hydroxide (B78521) for CO₂).

  • Sampling and Analysis:

    • Collect duplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Analyze the trapping solutions for radioactivity at each sampling point.

    • Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile (B52724)/water).

    • Analyze the soil extracts for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Determine the amount of non-extractable (bound) residues by combustion of the extracted soil.

  • Data Analysis:

    • Calculate the mass balance at each sampling interval.

    • Determine the dissipation kinetics of this compound and the formation and decline of its metabolites.

    • Calculate the DT50 and DT90 values for this compound.

Analytical Method for this compound and this compound Oxime in Soil by LC-MS

Objective: To quantify the concentration of this compound and its primary metabolite, this compound oxime, in soil samples.

Methodology:

  • Extraction:

    • Homogenize the soil sample.

    • Weigh a subsample (e.g., 10-15 g) of soil.

    • Perform an accelerated solvent extraction (ASE) using a mixture of acetonitrile and methanol (B129727) with a small percentage of formic acid.[9][10]

  • Cleanup and Concentration:

    • Take an aliquot of the extract and concentrate it under a stream of nitrogen.[9]

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., water with formic acid).[10]

    • Filter the final extract through a 0.2 µm PTFE syringe filter.[9]

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Chromatographic Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity for both this compound and this compound oxime.

Visualizations

Degradation Pathway of this compound in Soil

Oxamyl_Degradation This compound This compound Oxamyl_Oxime This compound Oxime (IN-A2213) This compound->Oxamyl_Oxime Hydrolysis / Microbial Degradation (Carbamate Hydrolase) Methylcarbamic_Acid Methylcarbamic Acid This compound->Methylcarbamic_Acid Hydrolysis / Microbial Degradation Further_Metabolites Further Metabolites (e.g., IN-D2708) Oxamyl_Oxime->Further_Metabolites Microbial Degradation Mineralization CO2 + H2O + Biomass Methylcarbamic_Acid->Mineralization Microbial Mineralization Further_Metabolites->Mineralization Microbial Mineralization

Caption: Proposed degradation pathway of this compound in soil.

Experimental Workflow for an Aerobic Soil Metabolism Study

Soil_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Pre_incubation Soil Sieving, Moisture Adjustment & Pre-incubation Soil_Collection->Pre_incubation Application Application of ¹⁴C-Oxamyl Pre_incubation->Application Incubation Aerobic Incubation (e.g., 20°C, dark) Application->Incubation Sampling Soil & Volatile Trap Sampling at Intervals Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Analysis LC-MS/MS & LSC Analysis Extraction->Analysis Data_Analysis Data Analysis (DT50, Mass Balance) Analysis->Data_Analysis

Caption: General workflow for an aerobic soil metabolism study.

References

The Instability of Oxamyl in Water: A pH-Dependent Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Oxamyl, a widely used carbamate (B1207046) insecticide, nematicide, and acaricide, exhibits significant variability in its stability in aqueous solutions, a factor critically dependent on the pH of the medium. This technical guide provides an in-depth analysis of this compound's aqueous stability across a range of pH levels, offering crucial data for researchers, environmental scientists, and professionals in drug development and pesticide formulation. Understanding the pH-dependent hydrolysis of this compound is paramount for predicting its environmental fate, ensuring the efficacy of formulated products, and developing analytical methodologies.

Quantitative Analysis of this compound Hydrolysis

The degradation of this compound in aqueous solutions is primarily driven by hydrolysis, with the rate being markedly influenced by the pH. The stability of this compound decreases significantly as the pH transitions from acidic to alkaline conditions. Under acidic conditions, this compound is relatively stable, whereas it undergoes rapid degradation in neutral to alkaline environments.[1][2]

The following table summarizes the reported half-life (DT₅₀) of this compound in aqueous solutions at various pH levels and temperatures. This data, compiled from multiple studies, provides a clear quantitative overview of its pH-dependent stability.

pHTemperature (°C)Half-life (DT₅₀)Reference(s)
420Stable[3]
4.525300 weeks[4]
4.7Room TemperatureStable for at least 11 days[4]
5Not Specified> 31 days[4][5]
6.02517 weeks[4]
6.9Room Temperature11 days[1]
72021.1 days[3]
7Not Specified8 days[4][5]
8.0251.6 weeks[4]
9Not Specified3 hours[4][5][6]
9200.2 days (4.8 hours)[3]
9.1Room Temperature3 days[1]

Note: "Not Specified" indicates that the specific temperature was not mentioned in the cited source. Room temperature is generally considered to be between 20-25°C.

Experimental Protocols for Assessing this compound Stability

The determination of this compound's stability in aqueous solutions typically involves incubating the compound in buffered solutions at various pH levels and monitoring its concentration over time. The following is a generalized experimental protocol synthesized from methodologies described in the scientific literature.

1. Preparation of Buffered Aqueous Solutions:

  • Buffer Systems: A range of buffer systems are employed to maintain a constant pH throughout the experiment. Common choices include:

  • Sterilization: To eliminate microbial degradation as a contributing factor, the buffered solutions are typically sterilized, for instance, by autoclaving or filtration, before the addition of this compound.[4]

  • Solvent: Deionized or distilled water is used to prepare the buffer solutions. In some studies, a small percentage of an organic solvent like ethanol (B145695) (e.g., 99:1 water:ethanol) is used to aid in the dissolution of this compound.[4]

2. Incubation Conditions:

  • Concentration: this compound is introduced into the buffered solutions at a known initial concentration.

  • Temperature: The solutions are incubated at a constant, controlled temperature. Common temperatures for such studies are 20°C or 25°C.[3][4]

  • Light: To assess hydrolytic degradation specifically, experiments are often conducted in the dark to prevent photodegradation, which is another pathway for this compound breakdown.[4]

3. Sampling and Analysis:

  • Sampling: Aliquots of the incubated solutions are collected at predetermined time intervals.

  • Analytical Methods: The concentration of this compound in the collected samples is quantified using appropriate analytical techniques. Commonly employed methods include:

    • High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying this compound and its degradation products.[7]

    • Radio-Thin Layer Chromatography (Radio-TLC): This method is used when radiolabeled this compound (e.g., ¹⁴C-Oxamyl) is employed to trace the parent compound and its metabolites.

4. Data Analysis:

  • The degradation of this compound often follows first-order kinetics. The half-life (DT₅₀) is calculated from the rate constant of the degradation reaction, which is determined by plotting the natural logarithm of the this compound concentration against time.

Visualizing Degradation and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Oxamyl_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (pH-dependent) This compound->Hydrolysis OxamylOxime This compound-Oxime (Primary Degradation Product) Hydrolysis->OxamylOxime

Caption: The primary degradation pathway of this compound in aqueous solutions is pH-dependent hydrolysis, leading to the formation of this compound-Oxime.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer Prepare Buffered Solutions (Various pH) Incubation Incubate this compound in Buffers (Controlled Temperature & Dark) Buffer->Incubation OxamylSol Prepare this compound Stock Solution OxamylSol->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Analysis Quantify this compound Concentration (e.g., HPLC, Radio-TLC) Sampling->Analysis Data Calculate Degradation Rate & Half-life Analysis->Data

Caption: A generalized workflow for determining the stability of this compound in aqueous solutions at different pH levels.

References

Acute Toxicity Profile of Oxamyl in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of Oxamyl (B33474) in rat models. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the toxicological profile of this carbamate (B1207046) insecticide. This document presents quantitative toxicity data, detailed experimental methodologies, and visual representations of experimental workflows and the mechanism of action.

Quantitative Toxicity Data

The acute toxicity of this compound in rats is summarized in the tables below, categorized by the route of administration. The data, primarily presented as LD50 (Lethal Dose, 50%), quantifies the amount of substance required to be fatal to 50% of a tested population.

Acute Oral Toxicity Data
ParameterValue (mg/kg)SexStrainObservations
LD502.5 - 3.1Not SpecifiedNot SpecifiedSigns of cholinesterase inhibition were observed.[1]
LD505.4Not SpecifiedNot SpecifiedHighly toxic.[2]
LD50>50 and <300Not SpecifiedOncins France Strain A (OFA)Clinical signs at 300 mg/kg included apathy, drowsiness, and convulsions, leading to death.[3]
Acute Dermal Toxicity Data
ParameterValue (mg/kg)SexStrainObservations
LD50> 1,200Not SpecifiedNot SpecifiedSuggests limited dermal absorption.[1]
LD50> 2,000Male & FemaleWistarNo mortality or signs of systemic toxicity were observed.[4]

Experimental Protocols

The following sections detail the methodologies employed in acute oral and dermal toxicity studies of this compound in rats, based on established OECD guidelines.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This method allows for the determination of a substance's acute oral toxicity and its classification according to the Globally Harmonised System (GHS).[5]

1. Test Animals:

  • Species and Strain: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley) are commonly used.[4][6] Typically, nulliparous, non-pregnant females are preferred.[5]

  • Age: 8 to 12 weeks old.[3]

  • Weight: Animals are of a similar weight at the start of the study.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the experiment.[4]

  • Housing: Housed in appropriate cages with controlled temperature (22 ± 3°C) and a 12-hour light/dark cycle.[4]

  • Fasting: Animals are fasted for at least 16 hours before administration of the test substance; water is available ad libitum.[7]

2. Administration of Substance:

  • The test substance is administered orally in a single dose via gavage.

  • The volume administered is typically based on the animal's body weight.

3. Observation Period:

  • Animals are observed for a period of 14 days.[4]

  • Clinical Observations: Frequent observations are made on the day of dosing, and at least once daily thereafter. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system signs. Special attention is given to signs of cholinesterase inhibition such as tremors, convulsions, salivation, and diarrhea.[1][8]

  • Body Weight: Individual animal weights are recorded before dosing and weekly thereafter.[7]

4. Necropsy:

  • All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

  • Any observed pathological changes in tissues and organs are recorded.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase (14 days) cluster_con Conclusion Phase AnimalSelection Select healthy, young adult rats (8-12 weeks) Acclimatization Acclimatize animals for >= 5 days AnimalSelection->Acclimatization Fasting Fast animals for >= 16 hours (water ad libitum) Acclimatization->Fasting Dosing Administer single oral dose of this compound via gavage Fasting->Dosing ClinicalObs Record clinical signs of toxicity (e.g., tremors, salivation) Dosing->ClinicalObs BodyWeight Monitor body weight weekly Dosing->BodyWeight Mortality Record mortality Dosing->Mortality Necropsy Perform gross necropsy on all animals ClinicalObs->Necropsy BodyWeight->Necropsy Mortality->Necropsy DataAnalysis Analyze data and determine LD50 Necropsy->DataAnalysis

Acute Oral Toxicity Experimental Workflow.
Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)

This method assesses the potential hazard from a single dermal exposure to a substance.[9]

1. Test Animals:

  • Species and Strain: Healthy, young adult rats (e.g., Wistar) with intact skin are used.[4][10]

  • Age and Weight: Similar to oral toxicity studies.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[4]

  • Housing: Housed under controlled environmental conditions.[4]

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk (at least 10% of the body surface area).[10]

2. Application of Substance:

  • The test substance is applied uniformly over the prepared skin area.

  • The treated area is covered with a porous gauze dressing and non-irritating tape.[9] This is further secured to prevent ingestion of the substance.

  • The exposure period is 24 hours.[9]

3. Observation Period:

  • The observation period is at least 14 days.[4][9]

  • Clinical Observations: Animals are observed for signs of systemic toxicity and local skin reactions (erythema, edema) at the application site.[4]

  • Body Weight: Body weights are recorded prior to application and weekly thereafter.[4]

4. Post-Exposure and Necropsy:

  • At the end of the 24-hour exposure period, the residual test substance is removed.[9]

Experimental Workflow for Acute Dermal Toxicity (OECD 402)

G cluster_prep Preparation Phase cluster_admin Administration Phase (24 hours) cluster_obs Observation Phase (14 days) cluster_con Conclusion Phase AnimalSelection Select healthy, young adult rats Acclimatization Acclimatize animals for >= 5 days AnimalSelection->Acclimatization FurClipping Clip fur from dorsal area (>=10% of body surface) Acclimatization->FurClipping Application Apply single dermal dose of this compound FurClipping->Application Dressing Cover with porous gauze and tape Application->Dressing Removal Remove residual substance after 24h Dressing->Removal ClinicalObs Record systemic toxicity and local skin reactions Removal->ClinicalObs BodyWeight Monitor body weight weekly Removal->BodyWeight Necropsy Perform gross necropsy on all animals ClinicalObs->Necropsy BodyWeight->Necropsy DataAnalysis Analyze data and determine LD50 Necropsy->DataAnalysis

Acute Dermal Toxicity Experimental Workflow.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate pesticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132).

The inhibition of AChE by this compound leads to an accumulation of acetylcholine at the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to the characteristic signs of toxicity observed in acute poisoning cases, such as tremors, salivation, lacrimation, and in severe cases, convulsions and respiratory failure. The binding of carbamates to AChE is reversible.

Signaling Pathway of this compound Toxicity

G This compound This compound Inhibition Inhibition This compound->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition AChBuildup ACh Accumulation in Synapse Inhibition->AChBuildup leads to ACh Acetylcholine (ACh) ACh->AChE normally hydrolyzed by ReceptorStim Continuous Stimulation of Cholinergic Receptors AChBuildup->ReceptorStim Toxicity Clinical Signs of Toxicity (Tremors, Salivation, etc.) ReceptorStim->Toxicity

This compound's Inhibition of Acetylcholinesterase.

References

An In-depth Technical Guide on the Carcinogenic and Teratogenic Effects of Long-term Oxamyl Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Oxamyl (B33474), a carbamate (B1207046) pesticide, is utilized for its insecticidal, acaricidal, and nematicidal properties. Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), leading to neurotoxicity. This technical guide provides a comprehensive review of the existing scientific literature concerning the long-term carcinogenic and teratogenic effects of this compound exposure. It consolidates data from pivotal toxicology studies, details the experimental protocols employed, and visualizes key toxicological pathways and experimental workflows. The evidence largely indicates a lack of carcinogenicity in rodent models and an absence of teratogenic effects at doses not associated with maternal toxicity. However, recent studies have highlighted potential for developmental toxicity through alternative pathways and genotoxicity under certain conditions.

Mechanism of Action

This compound's principal toxicological effect is mediated through the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) at synaptic junctions.[1][2][3] As a carbamate, this compound reversibly carbamylates the active site of AChE, leading to an accumulation of acetylcholine.[1] This overstimulation of muscarinic and nicotinic receptors results in a state of cholinergic crisis, characterized by a range of symptoms from salivation and lacrimation to convulsions and respiratory failure.[4][5][6] The inhibition by carbamates is typically transient, with spontaneous reactivation of the enzyme occurring more rapidly than with organophosphates.[1][7]

Recent research has begun to elucidate other potential mechanisms. Studies in zebrafish embryos suggest that this compound can induce developmental toxicity by disrupting the mitochondrial electron transport chain and modulating the PI3K/Akt and p38 MAPK signaling pathways.[8] Furthermore, repeated exposure in rats has been linked to neuronal oxidative stress and neuroinflammation.[9]

cluster_0 Synaptic Cleft cluster_1 Effect of this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Accumulation ACh Accumulation ACh->Accumulation No Hydrolysis Choline Choline + Acetate AChE->Choline Inhibited_AChE Inhibited AChE (Carbamylated) This compound This compound This compound->AChE Reversible Inhibition Overstimulation Receptor Overstimulation (Cholinergic Crisis) Accumulation->Overstimulation

Caption: Primary mechanism of this compound: Reversible inhibition of Acetylcholinesterase (AChE).

Carcinogenicity Assessment

Quantitative Data from Carcinogenicity Studies
SpeciesRouteDose Levels / ConcentrationDurationKey FindingsReference
MouseDietaryUp to 9 mg/kg/day2 yearsNo carcinogenic effects observed. Decreased body weight at higher doses.[7]
MouseDietary25, 50, 75 ppm (initially 100 ppm)2 yearsNo evidence of a tumorigenic response. NOAEL was 25 ppm (approx. 2.5 mg/kg/day).[14][15]
RatDietary50, 100, 150 ppm2 yearsNo evidence of carcinogenic potential. Depressed body weight gains at 100 and 150 ppm. NOAEL was 50 ppm (approx. 5 mg/kg/day).[7][14]
DogDietary0, 50, 100, 150 ppm2 yearsNo evidence of tumorigenicity. Marginal increases in serum alkaline phosphatase and cholesterol at 150 ppm. NOAEL was 100 ppm (approx. 2.5 mg/kg/day).[14][16]
Experimental Protocol: 2-Year Rodent Carcinogenicity Bioassay (General)

The protocols for the pivotal 2-year rodent studies, while specific to the performing laboratory, generally adhere to established OECD or EPA guidelines.

  • Animal Model: Typically, Sprague-Dawley rats and CD-1 mice are used. Animals are sourced from a reputable supplier and acclimated for a period of at least one week before study initiation.

  • Group Allocation: Animals are randomized into control and treatment groups, often with 50 animals per sex per group.

  • Dietary Administration: this compound is mixed into the standard laboratory diet at specified concentrations (e.g., 0, 50, 100, 150 ppm). Diets are prepared fresh, typically weekly, to ensure stability.

  • Exposure Duration: Animals are exposed to the test diets for 24 months.

  • In-life Observations: Cageside observations for clinical signs of toxicity are conducted daily. Body weights and food consumption are measured weekly for the first several months and then bi-weekly or monthly thereafter.

  • Clinical Pathology: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at terminal sacrifice for hematology and clinical chemistry analysis.

  • Terminal Procedures: At 24 months, all surviving animals are euthanized. A full necropsy is performed, and all organs are weighed.

  • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is prepared for microscopic examination. Any gross lesions from lower-dose groups are also examined. A board-certified veterinary pathologist evaluates the slides for neoplastic and non-neoplastic lesions.

start Animal Selection & Acclimation random Randomization into Groups (Control & Dose Levels) start->random exposure 2-Year Dietary Exposure random->exposure obs In-life Observations (Clinical Signs, Body Weight, Food Consumption) exposure->obs Daily/Weekly path Interim Clinical Pathology (Hematology, Blood Chemistry) exposure->path Periodic necropsy Terminal Sacrifice & Necropsy (Organ Weights, Gross Lesions) exposure->necropsy At 24 Months end Data Analysis & Carcinogenicity Assessment obs->end path->end histo Histopathology (Microscopic Examination) necropsy->histo histo->end

Caption: Generalized workflow for a 2-year rodent carcinogenicity bioassay.

Teratogenicity and Developmental Toxicity Assessment

Studies in mammalian models have generally found that this compound is not teratogenic or embryotoxic at dose levels that do not cause significant maternal toxicity.[7][14][17] Reproductive effects, such as decreased litter size and pup viability, have been observed, but typically at high doses that also impact the parental generation.[7][17] However, a recent study using a non-mammalian model (zebrafish) has identified specific developmental neurotoxic and vasculotoxic effects, suggesting alternative mechanisms of developmental toxicity.[8]

Quantitative Data from Teratogenicity & Developmental Studies
SpeciesRouteDose LevelsExposure Period (Gestation Day)Key FindingsReference
RatDietary2.5, 5, 7.5, 15 mg/kg/day6-15No teratogenic or embryotoxic effects. Dose-related decreases in maternal body weight.[7]
RatDietary50, 100, 150, 300 ppm6-15No effects on embryonal development. Maternal toxicity (decreased weight gain) at ≥100 ppm.[16]
RabbitDietary2 and 4 mg/kg/day6-19No teratogenic effects observed.[7]
Zebrafish (Danio rerio)Aqueous0.1, 0.5, 1 mg/L4-120 hours post-fertilizationSub-lethal toxicity, neurotoxicity, and vascular toxicity. Disruption of mitochondrial electron transport chain.[8]
Experimental Protocol: Rabbit Developmental Toxicity Study (General)
  • Animal Model: Time-mated New Zealand White rabbits are used. Day of mating is considered gestation day (GD) 0.

  • Dose Administration: this compound is typically administered daily via oral gavage from GD 6 through GD 19, a critical period of organogenesis.

  • Group Allocation: Pregnant does are randomized into a control group (vehicle only) and at least three treatment groups.

  • Maternal Observations: Does are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.

  • Terminal Procedures: On GD 29 (prior to parturition), does are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Examinations: All fetuses are weighed and examined for external malformations. Approximately half of the fetuses are examined for visceral abnormalities (e.g., using the Staples' or Bouin's fixation method), and the other half are processed for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining).

cluster_0 Developmental Toxicity Pathway (Zebrafish) This compound This compound Exposure Mito Mitochondrial ETC Disruption This compound->Mito PI3K PI3K/Akt Pathway Modulation Mito->PI3K MAPK p38 MAPK Pathway Modulation Mito->MAPK Neuro Neurotoxicity PI3K->Neuro Vasc Vascular Toxicity MAPK->Vasc

Caption: Proposed pathway for this compound-induced developmental toxicity in zebrafish.

Genotoxicity Assessment

The genotoxicity profile of this compound is complex. While several standard assays have shown it to be non-mutagenic, more recent in vivo studies have provided evidence of genotoxic effects, particularly at the chromosomal level.[4][7]

  • Ames Test: this compound was reported to be non-mutagenic in several bacterial reverse mutation assay systems.[7]

  • In Vivo Studies: A recent study in Sprague Dawley rats demonstrated that repeated exposure to this compound induced a dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes (MnPCEs) in bone marrow, a robust indicator of chromosomal damage.[4] The same study also confirmed DNA damage in brain tissue using the comet assay.[4][9] Another study noted that this compound alone could induce genomic DNA damage.[18]

This evidence suggests that while this compound may not be a point mutagen, it may possess clastogenic or aneugenic potential, warranting further investigation into the mechanisms of its genotoxic action.

Conclusion

Based on a comprehensive review of long-term toxicology studies, this compound is not considered to be a carcinogen. The weight of evidence from 2-year bioassays in both rats and mice shows no increase in tumor incidence. Similarly, this compound is not considered a primary teratogen in mammalian models; developmental effects are generally observed only at doses that also induce maternal toxicity.

However, this guide highlights two key areas for further research. First, the potential for this compound to induce genotoxicity, specifically chromosomal damage, has been demonstrated in vivo and contrasts with earlier mutagenicity data. Second, emerging evidence from non-mammalian models suggests that this compound can cause developmental toxicity through mechanisms independent of AChE inhibition, such as mitochondrial disruption and modulation of critical signaling pathways. These findings underscore the importance of employing a broad range of toxicological models and endpoints to fully characterize the potential hazards of long-term, low-level pesticide exposure.

References

An In-depth Technical Guide to the Primary Metabolites of Oxamyl in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the insecticide and nematicide Oxamyl in terrestrial and aquatic environments. Understanding the fate and transformation of this compound is critical for environmental risk assessment and the development of effective bioremediation strategies. This document details the principal degradation pathways, presents quantitative data on metabolite formation and persistence, and outlines the experimental protocols used for their analysis.

Introduction to this compound and its Environmental Fate

This compound, methyl 2-(dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxoethanimidothioate, is a carbamate (B1207046) pesticide used to control a broad spectrum of insects, mites, and nematodes.[1] Its environmental persistence is relatively low due to its susceptibility to both chemical and microbial degradation.[2][3] The rate of degradation is significantly influenced by environmental factors such as pH, temperature, soil organic matter content, and microbial activity.[2][3] In both soil and water, this compound primarily degrades into two main metabolites: this compound oxime and N,N-dimethyloxamic acid (DMOA).

Primary Metabolites of this compound

The transformation of this compound in the environment proceeds through two principal pathways, leading to the formation of distinct primary metabolites.

This compound Oxime (IN-A2213)

The major initial degradation product of this compound in both soil and water is this compound oxime, chemically known as methyl N-hydroxy-N',N'-dimethyl-1-thiooxamimidate.[4][5] Its formation occurs through the hydrolysis of the carbamate ester linkage of the parent this compound molecule.[5] This process can be both a result of chemical hydrolysis, particularly under neutral to alkaline conditions, and microbial action.[4][6]

N,N-dimethyloxamic acid (DMOA / IN-D2708)

Another significant metabolite is N,N-dimethyloxamic acid (DMOA).[7] This metabolite is formed through a pathway initiated by an enzymatic conversion of this compound. An important intermediate in this pathway is N,N-dimethyl-1-cyanoformide (DMCF), also known as IN-N0079.[1][7]

Quantitative Data on this compound Degradation

The degradation kinetics of this compound and the formation and decline of its primary metabolites have been investigated under various laboratory and field conditions. The following tables summarize key quantitative data from these studies.

Table 1: Half-life of this compound in Soil
Soil TypepHTemperature (°C)Half-life (days)Reference
Loam7.0208
Silt Loam7.0203.0
Silt Loam7.01016.4
Silt Loam7.8204.1
Silty Clay Loam4.820112
Humic Loamy Sand5.4--
Clay Loam7.1--
Loamy Sand7.4--
Field Soil--4 - 20[2]
Table 2: Half-life of this compound Metabolites in Soil
MetaboliteSoil TypepHTemperature (°C)Half-life (days)Reference
This compound oximeSilt Loam7.0205.9
This compound oximeSilt Loam7.01021.5
This compound oximeSilt Loam7.8201.7
This compound oximeSilty Clay Loam4.82017.5
DMOASilt Loam7.0203.6
DMOASilt Loam7.01065.9
DMOASilt Loam7.8203.4
Table 3: Hydrolysis Half-life of this compound in Water
pHTemperature (°C)Half-lifeReference
4.7Room TempStable for at least 11 days
5->31 days[5]
6.9Room Temp11 days[4]
7-8 days[5]
9Room Temp3 hours (initial)[5]
9.1-3 days[4]

Experimental Protocols

The analysis of this compound and its metabolites in environmental samples typically involves sophisticated analytical techniques. Below are detailed methodologies for their extraction and quantification from soil and water.

Analysis in Soil

Objective: To determine the concentration of this compound and its primary metabolite, this compound oxime, in soil samples.

Methodology: Liquid Chromatography-Mass Spectrometry (LC/MS).[8][9]

Extraction Procedure: [8][9]

  • A representative soil sample (e.g., 13 grams) is accurately weighed.

  • The soil sample is subjected to Accelerated Solvent Extraction (ASE) using an acidified organic solvent mixture (e.g., 0.01% formic acid in 80:20 acetonitrile:methanol, v:v).

  • The total extract volume is measured, and a subsample is taken for further processing.

  • The subsample is concentrated under a stream of nitrogen.

  • The concentrated extract is then diluted to a final volume with a suitable solvent (e.g., 0.01% formic acid in water).

  • The final extract is filtered through a 0.2 µm PTFE syringe filter prior to analysis.

LC/MS Analysis: [8][9]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution program.

  • Mobile Phase: A mixture of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The protonated molecular ions of this compound and this compound oxime are monitored.

Analysis in Water

Objective: To determine the concentration of this compound and this compound oxime in water samples.

Methodology: Liquid Chromatography/Mass Spectrometry/Mass Spectrometry (LC/MS/MS).[10]

Sample Preparation: [10]

  • A 10 mL aliquot of the water sample is taken.

  • The sample is acidified with an aqueous solution of formic acid.

  • If the sample contains particulate matter, it is filtered.

  • No further concentration or clean-up steps are typically required.

LC/MS/MS Analysis: [10]

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization: Atmospheric Pressure Ionization (API) is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity by monitoring a specific precursor ion to product ion transition for each analyte.

Visualizations

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis in soil.

This compound Degradation Pathway This compound This compound Oxamyl_oxime This compound oxime (IN-A2213) This compound->Oxamyl_oxime Hydrolysis DMCF N,N-dimethyl-1-cyanoformide (DMCF / IN-N0079) This compound->DMCF Enzymatic Conversion DMOA N,N-dimethyloxamic acid (DMOA / IN-D2708) DMCF->DMOA Further Metabolism

Caption: Primary degradation pathways of this compound in soil and water.

Experimental Workflow for this compound Analysis in Soil cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis soil_sample Soil Sample Collection homogenization Sample Homogenization soil_sample->homogenization weighing Weighing homogenization->weighing ase Accelerated Solvent Extraction (ASE) weighing->ase concentration Extract Concentration ase->concentration dilution Final Dilution concentration->dilution filtration Syringe Filtration dilution->filtration lcms LC/MS Analysis filtration->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: A typical experimental workflow for the analysis of this compound and its metabolites in soil samples.

References

An In-depth Technical Guide on the Ecological Effects of Oxamyl on Avian and Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecological effects of the carbamate (B1207046) pesticide Oxamyl on avian and aquatic organisms. The information is compiled from various scientific sources to assist researchers, scientists, and professionals in understanding the environmental impact of this compound.

Executive Summary

This compound is a broad-spectrum insecticide, acaricide, and nematicide used on a variety of field crops, fruits, and vegetables.[1] As a carbamate, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects, mammals, birds, and fish.[2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing neurotoxicity.[3][4] Due to its high toxicity, particularly to birds and mammals, most products containing this compound are classified as Restricted Use Pesticides (RUPs) by the U.S. Environmental Protection Agency (EPA).[1] This guide summarizes the quantitative toxicity data, details experimental methodologies for key studies, and visualizes the toxicological pathways and experimental workflows.

Quantitative Toxicity Data

The acute toxicity of this compound to various avian and aquatic species is summarized in the tables below. This data is crucial for assessing the potential ecological risk associated with the use of this pesticide.

Table 1: Acute Oral Toxicity of this compound to Avian Species

SpeciesScientific NameLD50 (mg/kg body weight)Source
Quail-4.18[1]
Mallard DuckAnas platyrhynchos2.6[1]
Mallard DuckAnas platyrhynchos3.16[5]
Mallard Duck (14-day old)Anas platyrhynchos10.75[6]
Bobwhite QuailColinus virginianus9.4[1]
Japanese QuailCoturnix coturnix japonica4.3[7]

Table 2: Dietary Toxicity of this compound to Avian Species

| Species | Scientific Name | LC50 (ppm in diet) | Exposure Duration | Source | | --- | --- | --- | --- | | Mallard Duck | Anas platyrhynchos | 369 | 8 days |[7] | | Mallard Duck (14-day old) | Anas platyrhynchos | 1536 | 8 days |[8] | | Bobwhite Quail | - | 54 | 8 days |[7] |

Table 3: Acute Toxicity of this compound to Aquatic Organisms

| Species | Scientific Name | LC50/EC50 (mg/L) | Exposure Duration | Source | | --- | --- | --- | --- | | Rainbow Trout | Oncorhynchus mykiss | 4.2 | 96 hours |[1] | | Rainbow Trout | Oncorhynchus mykiss | 3.13 | 96 hours |[5] | | Bluegill Sunfish | Lepomis macrochirus | 5.6 | 96 hours |[1] | | Goldfish | Carassius auratus | 27.5 | 96 hours |[1] | | Channel Catfish | Ictalurus punctatus | 17.5 | 96 hours |[1] | | Daphnia magna (water flea) | - | 0.319 (EC50) | 48 hours |[5] | | Daphnia magna (water flea) | - | 0.5 - 5.0 (effect concentration) | - |[1] | | Green Algae | Pseudokirchneriella subcapitata | 0.93 (EC50) | 72 hours |[5] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation, which can result in tremors, convulsions, and ultimately death due to respiratory failure.[3] This mechanism is the primary mode of action in both target pests and non-target organisms, including birds and fish.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Neuron Postsynaptic Neuron AChR->Neuron Nerve Impulse AChE->Choline_Acetate Choline + Acetate This compound This compound This compound->AChE Inhibits caption Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are generalized methodologies for key experiments cited in this guide.

4.1 Avian Acute Oral Toxicity (LD50) Test

This test is designed to determine the single oral dose of a substance that is lethal to 50% of a test population of birds.

  • Test Species: Commonly used species include Mallard duck (Anas platyrhynchos) and Bobwhite quail (Colinus virginianus).[1]

  • Test Substance Administration: The test substance, this compound, is typically administered orally via gavage or capsule.[6]

  • Dosage: A range of dose levels is used to establish a dose-response curve.

  • Observation Period: Birds are observed for a period of at least 14 days for signs of toxicity and mortality.[6]

  • Endpoint: The LD50 value, expressed in mg of the test substance per kg of body weight, is calculated using appropriate statistical methods.

Avian_Acute_Oral_Toxicity_Workflow start Start: Acclimation of Test Birds dose_prep Dose Formulation (this compound in carrier) start->dose_prep dosing Oral Administration (Gavage or Capsule) dose_prep->dosing observation Observation Period (14 days) - Clinical signs - Mortality dosing->observation data_analysis Data Analysis (Probit or similar) observation->data_analysis end Endpoint: LD50 Calculation data_analysis->end caption Generalized Workflow for Avian Acute Oral Toxicity Testing.

Generalized Workflow for Avian Acute Oral Toxicity Testing.

4.2 Aquatic Acute Toxicity (LC50) Test

This test determines the concentration of a substance in water that is lethal to 50% of a test population of aquatic organisms over a specified period.

  • Test Species: Standard test species include Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish (Lepomis macrochirus), and the invertebrate Daphnia magna.[1][5]

  • Exposure System: Tests are typically conducted under static, semi-static, or flow-through conditions.

  • Test Concentrations: A series of concentrations of the test substance are prepared in water.

  • Exposure Duration: For fish, the standard exposure duration is 96 hours. For invertebrates like Daphnia magna, it is typically 48 hours.[1][5]

  • Endpoint: The LC50 (for fish) or EC50 (for invertebrates, based on immobilization) is calculated, expressed in mg of the test substance per liter of water.

Aquatic_Acute_Toxicity_Workflow start Start: Acclimation of Test Organisms conc_prep Preparation of Test Concentrations (this compound in water) start->conc_prep exposure Exposure Period (e.g., 96h for fish, 48h for daphnids) conc_prep->exposure observation Regular Observation - Mortality - Behavioral changes exposure->observation data_analysis Statistical Analysis observation->data_analysis end Endpoint: LC50/EC50 Calculation data_analysis->end caption Generalized Workflow for Aquatic Acute Toxicity Testing.

Generalized Workflow for Aquatic Acute Toxicity Testing.

4.3 Analytical Methods for this compound in Water

Accurate determination of this compound concentrations in environmental samples is critical for exposure assessment. A common method involves liquid chromatography with tandem mass spectrometry (LC/MS/MS).

  • Sample Preparation: Water samples (e.g., 10 mL) are acidified with a formic acid solution. Filtration may be necessary for samples containing sediment.[9]

  • Analysis: The prepared sample is analyzed by LC/MS/MS using atmospheric pressure ionization (API) in the multiple reaction monitoring (MRM) mode.[9] This method allows for the detection, quantification, and confirmation of both this compound and its primary metabolite, oxime.[9]

Reproductive and Sublethal Effects

Beyond acute lethality, this compound can have significant sublethal and reproductive effects on wildlife.

Avian Reproductive Effects: Studies on Mallard ducks have shown that chronic exposure to this compound can lead to a reduction in egg production and fertility.[7][10] These effects are critical considerations in long-term ecological risk assessments. The range of chemical effects on adult birds can include reduced fertility, suppression of egg formation, and impaired incubation and chick-rearing behaviors.[11][12]

Aquatic Sublethal Effects: Sublethal concentrations of this compound can affect the behavior and physiology of aquatic organisms. As a cholinesterase inhibitor, it can disrupt normal neurotransmission, potentially leading to altered swimming behavior, feeding patterns, and predator avoidance capabilities.

Environmental Fate

The environmental persistence and mobility of this compound influence its potential for exposure to non-target organisms.

  • Soil: this compound has low persistence in soil, with reported field half-lives of 4 to 20 days.[1] It is degraded by microbial action and hydrolyzes rapidly in neutral to alkaline soils.[1]

  • Water: In river water, this compound has a half-life of 1 to 2 days.[1] It is highly soluble in water and has the potential to leach into groundwater, particularly in sandy soils with low organic matter.[1][2] Its stability in water is pH-dependent, being more persistent in acidic conditions.[13]

  • Bioaccumulation: this compound is not expected to significantly bioaccumulate in aquatic or terrestrial organisms due to its rapid metabolism and elimination.[14][15]

Conclusion

The data presented in this technical guide demonstrate that this compound is highly toxic to a range of avian and aquatic organisms. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to severe neurological effects. While this compound is not highly persistent in the environment, its high acute toxicity warrants careful consideration in its application to minimize exposure to non-target wildlife. Further research into the chronic, sublethal, and reproductive effects of this compound on a broader range of species is essential for a more complete understanding of its ecological impact.

References

An In-depth Technical Guide on the Henry's Law Constant and Volatilization Potential of Oxamyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Henry's Law constant and volatilization potential of the pesticide Oxamyl. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this compound's environmental behavior.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound that are pertinent to its volatilization potential.

ParameterValueTemperature (°C)Reference
Henry's Law Constant (atm·m³/mol) 2.37 x 10⁻¹⁰Not SpecifiedDerived from vapor pressure and water solubility[1]
3.96 x 10⁻⁸ (Pa·m³/mol)25
2.7 x 10⁻⁸ (Pa·m³/mol) (pH 5 buffer)20[2]
Vapor Pressure (mm Hg) 2.3 x 10⁻⁴20-25[1]
Vapor Pressure (Pa) 5.12 x 10⁻⁵25
1.80 x 10⁻⁵20[2]
Water Solubility (mg/L) 2.8 x 10⁵Not Specified[1]
Water Solubility ( g/100g ) 28.225
Log Kow (Octanol-Water Partition Coefficient) -0.47Not Specified[1]
0.3625
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 6 to 10Not Specified[1]
25Not Specified[3]

Note: The Henry's Law constant is a critical parameter for assessing the partitioning of a chemical between the aqueous and gaseous phases. A low value, as observed for this compound, indicates a low tendency to volatilize from water or moist soil.[1]

Volatilization Potential of this compound

The low Henry's Law constant of this compound suggests that it has a low potential for volatilization from water and moist soil surfaces.[1] This is further supported by its high water solubility and low vapor pressure.[1][4] The environmental fate of this compound is primarily governed by its mobility in soil and its degradation through biological and chemical processes.[3][5]

Several factors can influence the volatilization of pesticides from soil and water surfaces, including:

  • Physical and Chemical Properties: Vapor pressure is a major determinant of volatilization.[6]

  • Soil Properties: Soil type, organic matter content, and moisture levels can affect pesticide adsorption and subsequent volatilization.[3]

  • Environmental Conditions: Temperature, wind speed, and humidity play a significant role in the rate of volatilization.[7]

  • Agricultural Practices: The method of pesticide application can influence its potential for volatilization.[6]

Due to its low volatility, this compound is not expected to be a significant source of atmospheric contamination through volatilization after application.[1]

Experimental Protocols

The determination of a pesticide's Henry's Law constant and its volatilization potential involves specific experimental methodologies. Below are detailed descriptions of common techniques.

A common laboratory method for the experimental determination of the air-water Henry's Law constant is the gas-stripping technique or the use of a wetted-wall column .[8][9][10][11]

Objective: To measure the partitioning of a pesticide between the aqueous and gaseous phases at equilibrium.

Apparatus:

  • Wetted-wall column (a vertical tube where a thin film of the pesticide-amended water flows downwards while a counter-current of air flows upwards).[11]

  • Gas-tight syringes for sampling.

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for concentration analysis.

  • Constant temperature bath to control the experimental temperature.

Procedure:

  • Preparation of Aqueous Solution: Prepare a dilute aqueous solution of the pesticide of interest. The concentration should be below its aqueous solubility limit.

  • System Equilibration: Introduce the aqueous solution into the wetted-wall column, allowing it to form a thin, uniform film on the inner surface. Pass a controlled flow of air through the column. Allow the system to reach equilibrium, where the rate of the pesticide volatilizing from the water to the air is equal to the rate of it dissolving from the air back into the water.

  • Sampling: Collect samples of both the exiting air and water phases using gas-tight syringes.

  • Concentration Analysis: Analyze the concentration of the pesticide in both the air and water samples using an appropriate analytical technique such as GC or HPLC.

  • Calculation of Henry's Law Constant: The Henry's Law constant (H) can be calculated using the following equation: H = C_air / C_water Where:

    • C_air is the concentration of the pesticide in the air phase.

    • C_water is the concentration of the pesticide in the water phase.

The volatilization of pesticides from soil surfaces can be measured using various field and laboratory methods, including micrometeorological methods , flux chambers , and soil-loss studies .[12][13]

Objective: To quantify the rate of pesticide volatilization from a treated soil surface under specific environmental conditions.

Apparatus (for Flux Chamber Method):

  • Flux chamber (an open-bottomed chamber placed over the soil surface to trap volatilized pesticide).

  • Air sampling pumps and sorbent tubes (e.g., polyurethane foam) to collect the volatilized pesticide.

  • Meteorological instruments to measure air temperature, humidity, and wind speed.

  • Soil sampling equipment.

  • Analytical instrumentation (GC or HPLC) for pesticide quantification.

Procedure (Flux Chamber Method):

  • Field Plot Preparation: Establish a treated field plot with uniform application of the pesticide.

  • Chamber Placement: Place the flux chamber over a representative area of the treated soil.

  • Air Sampling: Draw air from within the chamber through sorbent tubes at a known flow rate for a specified period. The sorbent traps the volatilized pesticide.

  • Soil Sampling: Collect soil samples from within and outside the chamber at the beginning and end of the sampling period to determine the initial and final pesticide concentrations in the soil.

  • Sample Analysis: Extract the pesticide from the sorbent tubes and soil samples and analyze the concentrations using GC or HPLC.

  • Calculation of Volatilization Flux: The volatilization flux (the rate of volatilization per unit area) can be calculated based on the amount of pesticide trapped in the sorbent tubes, the airflow rate, and the area covered by the chamber.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows described above.

HenrysLawConstantWorkflow Experimental Workflow for Determining Henry's Law Constant cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation PrepSolution Prepare Dilute Aqueous Pesticide Solution Equilibrate Equilibrate in Wetted-Wall Column PrepSolution->Equilibrate SampleAir Sample Air Phase Equilibrate->SampleAir SampleWater Sample Water Phase Equilibrate->SampleWater AnalyzeAir Analyze Air Concentration (C_air) SampleAir->AnalyzeAir AnalyzeWater Analyze Water Concentration (C_water) SampleWater->AnalyzeWater CalculateH Calculate Henry's Law Constant (H = C_air / C_water) AnalyzeAir->CalculateH AnalyzeWater->CalculateH VolatilizationFluxWorkflow Experimental Workflow for Measuring Volatilization Flux from Soil cluster_field Field Work cluster_lab Laboratory Analysis cluster_calc Calculation ApplyPesticide Apply Pesticide to Field Plot PlaceChamber Place Flux Chamber on Soil ApplyPesticide->PlaceChamber SoilSample Collect Soil Samples ApplyPesticide->SoilSample AirSample Collect Air Samples (Sorbent Tubes) PlaceChamber->AirSample AnalyzeAir Analyze Pesticide in Sorbent Tubes AirSample->AnalyzeAir AnalyzeSoil Analyze Pesticide in Soil Samples SoilSample->AnalyzeSoil CalculateFlux Calculate Volatilization Flux AnalyzeAir->CalculateFlux AnalyzeSoil->CalculateFlux

References

Methodological & Application

Application Notes and Protocols for the Determination of Oxamyl Residue in Vegetables by Gas-Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxamyl (B33474) is a broad-spectrum insecticide and nematicide used on a variety of vegetable crops to control a wide range of pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and reliable analytical methods are therefore essential for monitoring its residues in vegetables to ensure consumer safety and compliance with food safety standards. Gas-liquid chromatography (GLC) is a robust and widely used technique for the determination of pesticide residues. This document provides a detailed application note and protocol for the analysis of this compound residues in various vegetable matrices using GLC with thermionic nitrogen-phosphorus detection.

Data Presentation

The following tables summarize the quantitative data related to the performance of the described method for the analysis of this compound in different vegetable matrices.

Table 1: Method Detection and Quantification Limits

ParameterValueReference
Limit of Detection (LOD)0.02 ppm (mg/kg)[1]
Limit of Quantification (LOQ)0.05 ppm (mg/kg)Estimated based on typical analytical practices

Table 2: Recovery Rates of this compound in Fortified Vegetable Samples

Vegetable MatrixFortification Level (ppm)Average Recovery (%)Reference
Peppers0.025 - 1.088 - 97[1]
Tomatoes0.025 - 1.088 - 97[1]
Cucumbers0.025 - 1.088 - 97[1]

Experimental Protocols

This section provides a detailed methodology for the determination of this compound residues in vegetables, from sample preparation to GLC analysis.

1. Sample Preparation and Extraction

This protocol is designed for the extraction of this compound from vegetable samples.

  • 1.1. Homogenization:

    • Weigh a representative sample of the vegetable (e.g., 100 g).

    • Chop the sample into small pieces and homogenize using a high-speed blender until a uniform paste is obtained.

  • 1.2. Extraction:

    • Weigh 40 g of the homogenized sample into a blender jar.[1]

    • Add 200 mL of ethyl acetate (B1210297) to the blender jar.[1]

    • Blend at high speed for 5 minutes.

    • Filter the extract through a Buchner funnel with a filter paper, collecting the filtrate.

    • Transfer the filtrate to a separatory funnel.

2. Cleanup

The cleanup step is crucial for removing co-extractive interferences that may affect the GLC analysis.

  • 2.1. Alumina (B75360) Column Chromatography: [1]

    • Prepare a chromatographic column by packing a glass column (e.g., 22 mm i.d. x 300 mm) with 20 g of activated alumina (deactivated with 5% water).

    • Pre-wash the column with 50 mL of ethyl acetate.

    • Concentrate the filtered extract from step 1.2 to approximately 10 mL using a rotary evaporator at 40°C.

    • Load the concentrated extract onto the alumina column.

    • Elute the column with 125 mL of ethyl acetate.

    • Collect the eluate.

  • 2.2. Alternative Cleanup with Florisil:

    • As an alternative to alumina, a Florisil column can be used for cleanup.[2] The sample is extracted with dichloromethane (B109758) or a mixture of acetone (B3395972) and dichloromethane.[2] The extract is then passed through a Florisil column to remove interfering co-extractives.[2]

3. Derivatization (On-Column)

For enhanced detection and chromatographic performance, on-column derivatization can be employed.

  • 3.1. On-Column Methylation:

    • A method described for the analysis of this compound involves an on-column reaction with trimethylphenylammonium hydroxide.[2] This derivatization converts this compound to a more volatile derivative suitable for GLC analysis. The derivative is then detected using a flame-photometric detector in the sulfur mode.[2]

4. Gas-Liquid Chromatography (GLC) Analysis

The final determination of this compound is performed using a gas chromatograph equipped with a suitable detector.

  • 4.1. GLC-NPD Instrumental Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Column: Packed column (e.g., 1.8 m x 4 mm i.d. glass column) packed with a suitable stationary phase (e.g., 5% OV-1 on Gas-Chrom Q).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial Temperature: 180°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 220°C.

      • Hold at 220°C for 10 minutes.

    • Detector: Thermionic Nitrogen-Phosphorus Detector (NPD).

    • Detector Temperature: 300°C.

    • Carrier Gas: Helium or Nitrogen, at a flow rate of 30 mL/minute.

    • Injection Volume: 2 µL.

  • 4.2. Calibration:

    • Prepare a series of standard solutions of this compound in ethyl acetate at concentrations ranging from 0.01 to 1.0 µg/mL.

    • Inject the standard solutions into the GLC system and construct a calibration curve by plotting the peak area against the concentration.

    • The concentration of this compound in the sample extracts is determined by comparing the peak area of the sample with the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the analysis of this compound residues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenization of Vegetable Sample Extraction 2. Extraction with Ethyl Acetate Homogenization->Extraction Concentration 3. Concentration of Extract Extraction->Concentration ColumnChromatography 4. Alumina/Florisil Column Chromatography Concentration->ColumnChromatography GLC_Injection 5. GLC Injection ColumnChromatography->GLC_Injection Detection 6. Detection by NPD/FPD GLC_Injection->Detection Data_Analysis 7. Data Analysis and Quantification Detection->Data_Analysis Data Acquisition

Caption: Experimental workflow for this compound residue analysis in vegetables.

logical_relationship This compound This compound Residue in Vegetable Matrix Extraction Solvent Extraction This compound->Extraction Cleanup Column Cleanup Extraction->Cleanup Derivatization On-Column Derivatization (Optional) Cleanup->Derivatization GLC GLC Separation Cleanup->GLC Direct Analysis Derivatization->GLC Detector Selective Detection (NPD/FPD) GLC->Detector Quantification Quantification Detector->Quantification

Caption: Logical steps in the analytical determination of this compound.

References

Application Note: QuEChERS Sample Preparation for the Extraction of Oxamyl in Tomatoes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxamyl (B33474) is a carbamate (B1207046) insecticide and nematicide used to control a variety of pests on various crops, including tomatoes.[1][2] Due to its potential toxicity, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products. Accurate and efficient monitoring of this compound residues in tomatoes is therefore crucial to ensure consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in fruits and vegetables.[3] This application note provides a detailed protocol for the extraction of this compound from tomatoes using the QuEChERS method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: extraction and cleanup. First, the homogenized tomato sample is extracted with acetonitrile (B52724), a water-miscible solvent. The addition of salts, typically magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. The second step involves a dispersive solid-phase extraction (d-SPE) cleanup of the supernatant to remove interfering matrix components such as pigments, sugars, and organic acids. For pigmented fruits and vegetables like tomatoes, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is often used as the d-SPE sorbent.[4] Following cleanup, the extract is ready for analysis by LC-MS/MS.

Experimental Protocol

This protocol is based on the widely used AOAC Official Method 2007.01 for pesticide residue analysis.[3][4]

1. Sample Homogenization

  • Weigh a representative portion of fresh tomatoes.

  • Chop the tomatoes into small pieces and homogenize them using a high-speed blender until a uniform puree is obtained.

2. Extraction

  • Weigh 15 g of the homogenized tomato sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE cleanup tube. The cleanup tube should contain 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 15 mg of graphitized carbon black (GCB).[4]

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Sample for Analysis

  • Transfer an aliquot of the cleaned supernatant into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis. For improved compatibility with the LC mobile phase, the extract can be diluted. For example, a 0.25 mL aliquot can be diluted with 0.86 mL of 6.7 mM formic acid.[4]

LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is typically used for the separation of this compound.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of this compound.

Quantitative Data Summary

The following table summarizes the typical performance data for the analysis of this compound in tomatoes using the QuEChERS method followed by LC-MS/MS. The acceptable recovery range is generally 70-120% with a relative standard deviation (RSD) of less than 20%.[5][6]

ParameterTypical ValueReference
Recovery88.7–103.1%[7]
Linearity (r²)>0.99[5][8]
Limit of Detection (LOD)0.005 mg/kg[1]
Limit of Quantification (LOQ)0.01 mg/kg[1]

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Tomato Sample Extraction 2. Add 15g to 50mL tube + 15mL Acetonitrile Shake for 1 min Homogenization->Extraction Salts 3. Add 6g MgSO4 + 1.5g NaCl Shake for 1 min Extraction->Salts Centrifuge1 4. Centrifuge @ >=3000 rcf for 5 min Salts->Centrifuge1 Transfer 5. Transfer 6mL of Supernatant Centrifuge1->Transfer Supernatant dSPE 6. Add to dSPE tube (900mg MgSO4, 150mg PSA, 15mg GCB) Vortex for 30s Transfer->dSPE Centrifuge2 7. Centrifuge @ >=3000 rcf for 5 min dSPE->Centrifuge2 Final_Extract 8. Transfer Supernatant to Vial Centrifuge2->Final_Extract Cleaned Extract LCMS 9. LC-MS/MS Analysis Final_Extract->LCMS

References

Application Note & Protocol: Determination of Oxamyl and its Oxime Metabolite in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxamyl (B33474) is a carbamate (B1207046) insecticide and nematicide used to control a broad spectrum of pests on various agricultural crops.[1][2] In the environment, this compound can degrade into its primary metabolite, this compound oxime.[1][3] Monitoring the levels of both this compound and its oxime metabolite in soil is crucial for environmental risk assessment and ensuring agricultural sustainability. This document provides a detailed protocol for the simultaneous determination of this compound and this compound oxime residues in soil samples using Liquid Chromatography-Mass Spectrometry (LC/MS). The described methodology is based on established and validated analytical procedures.[1][2][3]

Principle

This method involves the extraction of this compound and its oxime metabolite from soil using an accelerated solvent extraction (ASE) system.[3] The resulting extract is then concentrated, filtered, and analyzed by liquid chromatography-mass spectrometry (LC/MS) in selected ion monitoring (SIM) mode.[1][3] This approach offers high selectivity and sensitivity for the accurate quantification of the target analytes.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (Milli-Q® or equivalent), Formic Acid (FA) - all LC-MS grade or higher.

  • Reagents: Silica (B1680970) Gel, Sand.

  • Standards: Certified reference standards of this compound and this compound Oxime.

  • Equipment:

    • Accelerated Solvent Extractor (ASE)

    • Nitrogen evaporator

    • Water bath

    • Centrifuge

    • Vortex mixer

    • Sonicator

    • Analytical balance

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.2 µm PTFE)

    • LC/MS system (e.g., Hewlett Packard Series 1100 or equivalent) with an electrospray ionization (ESI) source.[3]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solutions (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound and this compound Oxime certified reference standards in methanol in separate Class-A volumetric flasks.

  • Intermediate Standard Solutions (10 µg/mL): Prepare by diluting the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of mixed calibration standards by diluting the intermediate standard solutions with 0.01% formic acid in water:methanol (95:5, v/v).[1] The concentration range should encompass the expected sample concentrations. Chromatographic standards should be stored in a refrigerator at 2 to 6°C for a maximum of 2 months.[1]

Sample Collection and Preparation
  • Soil Sampling: Collect representative soil samples from the field.[4] Remove any surface litter before sampling.[4] It is recommended to take sub-samples from multiple points and combine them to form a composite sample.[4]

  • Sample Storage: Soil samples should be stored frozen at a nominal temperature of <-10°C until analysis.[1]

  • Homogenization: Prior to extraction, allow the soil samples to thaw and homogenize them thoroughly.

  • Moisture Content Determination: Determine the moisture content of a separate subsample by drying a known weight of soil at 110°C for up to 48 hours.[1]

Extraction Procedure
  • Sample Weighing: Weigh approximately 13 g of the field-moist soil into a suitable container.[1][3]

  • Mixing with Silica Gel: Combine and mix the soil with silica gel at a ratio of approximately 2:1 (wt:wt).[1]

  • ASE Cell Loading: Load the soil-silica gel mixture into the ASE extraction cell. Fill any remaining void in the cell with sand.[1]

  • Accelerated Solvent Extraction (ASE): Extract the sample using an ASE system with a solution of 0.01% formic acid in 80:20 acetonitrile:methanol (v/v).[1]

  • Extract Collection: Measure the total volume of the collected extract (typically 30-35 mL).[1]

Extract Clean-up and Final Preparation
  • Aliquoting: Take a 5 mL aliquot of the thoroughly mixed extract and place it into a 13 mL glass centrifuge tube.[1]

  • Addition of Aqueous Formic Acid: Add 1 mL of 0.01% formic acid in water to the aliquot.[1]

  • Concentration: Concentrate the sample to 1.5 mL under a stream of nitrogen in a water bath set at 40°C.[3]

  • Reconstitution: Dilute the concentrated extract to a final volume of 10 mL with 0.01% formic acid in water.[1][3]

  • Sonication and Mixing: Sonicate the sample for 1-2 minutes and then mix for 15-30 seconds.[3]

  • Filtration: Filter the final extract through a 0.2 µm PTFE syringe filter into an autosampler vial for LC/MS analysis.[1][3]

LC/MS Analysis

  • Instrument: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ES+).[1]

  • Detection Mode: Selected Ion Monitoring (SIM).[1]

  • Monitored Ions:

    • This compound: m/z 237 (M+NH4)+[1]

    • This compound Oxime: m/z 163 (M+H)+[1]

  • Chromatographic Conditions: Specific column, mobile phases, and gradient elution programs should be optimized to achieve good separation and peak shape for both analytes.

Data Presentation

The following tables summarize the quantitative data typically obtained with this method.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ppb)Limit of Quantification (LOQ) (ppb)
This compound1.0[3]10.0[3]
This compound Oxime1.0[3]10.0[3]

Table 2: Recovery Data at Fortification Level

AnalyteFortification Level (ppb)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound10.0[3]97.44.7
This compound Oxime10.0[3]101.24.7

Recovery data is indicative and may vary based on soil type and laboratory conditions.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Final Preparation cluster_analysis Analysis sample 1. Soil Sampling (Composite Sample) store 2. Storage (<-10°C) sample->store homogenize 3. Homogenization store->homogenize weigh 4. Weighing (~13 g fresh weight) homogenize->weigh mix 5. Mix with Silica Gel (2:1 wt:wt) weigh->mix ase_load 6. Load into ASE Cell mix->ase_load ase_extract 7. Accelerated Solvent Extraction (0.01% FA in ACN:MeOH) ase_load->ase_extract aliquot 8. Aliquot Extract (5 mL) ase_extract->aliquot add_fa 9. Add 0.01% Formic Acid (1 mL) aliquot->add_fa concentrate 10. Concentrate under Nitrogen (to 1.5 mL) add_fa->concentrate reconstitute 11. Reconstitute (to 10 mL with 0.01% FA) concentrate->reconstitute sonicate 12. Sonicate & Mix reconstitute->sonicate filter 13. Filter (0.2 µm PTFE) sonicate->filter lcms 14. LC/MS Analysis (ESI+, SIM Mode) filter->lcms data 15. Data Processing & Quantification lcms->data

References

Application Notes and Protocols for Oxamyl in Root-Knot Nematode Control: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Oxamyl (B33474), a potent carbamate (B1207046) pesticide, in laboratory settings for the evaluation of its nematicidal properties against root-knot nematodes (Meloidogyne spp.). The following protocols and data are intended to facilitate reproducible and accurate in vitro assays for screening and research purposes.

Mechanism of Action

This compound functions as a systemic insecticide and nematicide with contact action.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode's nervous system.[1][3] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the neuromuscular synapse, causing rapid paralysis, referred to as narcosis, and eventual death of the nematode.[4][5][6]

Quantitative Efficacy of this compound

The efficacy of this compound against root-knot nematodes has been demonstrated across various life stages. The following tables summarize key quantitative data from laboratory assays.

Table 1: Nematicidal Efficacy of this compound on Juvenile Motility

Nematode SpeciesConcentration (µg/mL)Exposure TimeMotility Reduction / MortalityReference
Tylenchulus semipenetrans100-55.3% motility[4][5]
Meloidogyne javanica496 hours100% dead juveniles[7]
Meloidogyne javanica824 hours>95% dead juveniles[7]
Meloidogyne incognita4.9 (EC50)-50% effect[8][9]
Meloidogyne incognita15.2 (EC90)-90% effect[8][9]
Pratylenchus penetrans140 (LD50)24 hours50% mortality (juveniles)[3]
Pratylenchus penetrans195 (LD50)24 hours50% mortality (adults)[3]
Aphelenchoides fragariae830 (LD50)24 hours50% mortality (juveniles)[3]
Aphelenchoides fragariae1168 (LD50)24 hours50% mortality (adults)[3]
Ditylenchus dipsaci1376 (LD50)24 hours50% mortality (juveniles)[3]
Ditylenchus dipsaci2170 (LD50)24 hours50% mortality (adults)[3]

Table 2: Effect of this compound on Egg Hatching and Root Penetration

AssayNematode SpeciesConcentration (µg/mL)EffectReference
Egg HatchingTylenchulus semipenetrans>1000.0-5.7% hatching[4][5]
Egg HatchingMeloidogyne javanicaUp to 64No significant reduction[7]
Egg HatchingMeloidogyne incognita-Up to 90% inhibition[10]
Root PenetrationTylenchulus semipenetrans100Reduced to 3.4%[4][5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Juvenile Motility/Mortality Assay

This assay determines the direct effect of this compound on the mobility and viability of second-stage juveniles (J2).

Materials:

  • This compound stock solution (analytical grade)

  • Sterile distilled water

  • Freshly hatched second-stage juveniles (J2) of root-knot nematodes

  • 24-well cell culture plates

  • Micropipettes

  • Inverted microscope

Protocol:

  • Prepare this compound Solutions: Prepare a serial dilution of this compound in sterile distilled water to achieve the desired test concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 32, and 64 mg/L).[7] A control of sterile distilled water should be included.

  • Nematode Suspension: Prepare a suspension of freshly hatched J2s in sterile distilled water, adjusting the concentration to approximately 50 J2s per desired volume (e.g., 50 µL).

  • Assay Setup: Add the desired volume of each this compound dilution and the control solution to the wells of a 24-well plate. Add the nematode suspension to each well.

  • Incubation: Cover the plates and incubate at a constant temperature (e.g., 26 ± 1 °C) in the dark.[7]

  • Observation: At predetermined time points (e.g., 24, 48, and 96 hours), observe the nematodes under an inverted microscope.[7]

  • Assessment: Classify nematodes as motile (showing body movement) or immobile/dead (straight or L-shaped, not responding to gentle probing with a fine needle).

  • Data Analysis: Calculate the percentage of dead or immobile juveniles for each concentration and time point. Determine the LC50 or EC50 values using probit analysis.

Juvenile_Motility_Assay prep_sol Prepare this compound Solutions setup Assay Setup in 24-well Plate prep_sol->setup prep_nem Prepare J2 Nematode Suspension prep_nem->setup incubate Incubate at Controlled Temperature setup->incubate observe Microscopic Observation incubate->observe assess Assess Motility/ Mortality observe->assess analyze Data Analysis (LC50/EC50) assess->analyze

Juvenile Motility/Mortality Assay Workflow
Egg Hatching Assay

This assay evaluates the effect of this compound on the hatching of nematode eggs.

Materials:

  • This compound stock solution

  • Sterile distilled water

  • Root-knot nematode egg masses

  • Small sieves or filters

  • Petri dishes or multi-well plates

  • Stereomicroscope

Protocol:

  • Egg Mass Collection: Carefully collect egg masses of uniform size from infected plant roots.

  • Prepare this compound Solutions: Prepare a range of this compound concentrations in sterile distilled water.

  • Assay Setup: Place individual egg masses in the wells of a multi-well plate or small petri dishes containing the different this compound solutions. A control with only distilled water is essential.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period of 7 to 14 days.[4][5]

  • Hatch Assessment: After the incubation period, count the number of hatched J2s in each well using a stereomicroscope.

  • Recovery (Optional): To test for temporary inhibition, transfer the egg masses to fresh distilled water after the initial exposure and continue to monitor hatching for an additional period.[4][5]

  • Data Analysis: Calculate the percentage of egg hatching inhibition for each concentration compared to the control.

Egg_Hatching_Assay collect_eggs Collect Egg Masses setup Expose Egg Masses to Solutions collect_eggs->setup prep_sol Prepare this compound Solutions prep_sol->setup incubate Incubate at Optimal Temperature setup->incubate assess Count Hatched J2s incubate->assess analyze Calculate Hatching Inhibition assess->analyze

Egg Hatching Assay Workflow
Root Penetration/Infectivity Assay

This assay assesses the ability of this compound to prevent nematodes from infecting plant roots.

Materials:

  • This compound stock solution

  • Sterile distilled water

  • Freshly hatched J2s

  • Susceptible host plant seedlings (e.g., tomato) grown in sterile sand or soil

  • Pots or containers

  • Acid fuchsin stain

Protocol:

  • Seedling Preparation: Grow susceptible seedlings until they have a well-developed root system.

  • Nematode Treatment: Expose a known number of J2s to different concentrations of this compound for a specific duration (e.g., 24 hours).

  • Inoculation: Inoculate the soil around the roots of the seedlings with the treated and control nematode suspensions.

  • Incubation: Grow the plants under controlled conditions (e.g., greenhouse) for a period that allows for root penetration and development (e.g., 7-14 days).

  • Root Staining: Carefully remove the plants, wash the roots, and stain them with acid fuchsin to visualize the nematodes within the root tissue.

  • Assessment: Under a microscope, count the number of nematodes that have successfully penetrated and established within the roots.

  • Data Analysis: Compare the number of nematodes in the roots of plants inoculated with this compound-treated J2s to the control group to determine the reduction in infectivity.

Root_Penetration_Assay prep_seedlings Prepare Host Seedlings inoculate Inoculate Seedlings with Treated J2s prep_seedlings->inoculate treat_nema Treat J2s with This compound treat_nema->inoculate incubate Incubate Plants in Controlled Environment inoculate->incubate stain Stain Roots with Acid Fuchsin incubate->stain assess Count Nematodes in Roots stain->assess

Root Penetration Assay Workflow

Signaling Pathway

The primary mechanism of this compound's action on nematodes involves the disruption of neurotransmission at the cholinergic synapses.

Oxamyl_Mechanism_of_Action ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Synapse Neuromuscular Synapse ACh->Synapse Signal Transmission This compound This compound This compound->AChE Inhibition Paralysis Paralysis and Death Synapse->Paralysis Continuous Nerve Stimulation

This compound's Inhibition of Acetylcholinesterase

References

Application Notes and Protocols for Foliar-Applied Oxamyl in Systemic Control of Soilborne Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl (B33474) is a broad-spectrum carbamate (B1207046) pesticide with systemic and contact activity against a range of economically important nematodes and insects.[1][2][3][4] When applied to the foliage of plants, this compound is absorbed and translocated throughout the plant's vascular system, providing protection to the root system against soilborne nematodes.[4] This document provides detailed application notes and experimental protocols for the use of foliar-applied this compound for the systemic control of soilborne nematodes, intended for research and development purposes.

Mechanism of Action and Systemic Translocation

Mode of Action: Acetylcholinesterase Inhibition

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes.[1][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the nematode.[5] This inhibition is reversible, as the carbamylation of the enzyme is unstable, allowing for a more rapid regeneration of AChE compared to organophosphate pesticides.[1][5]

Systemic Translocation in Plants

Following foliar application, this compound is absorbed by the leaves and exhibits ambimobile translocation, meaning it can move in both the xylem and phloem.[6] This allows for distribution from the leaves (source) to the roots (sink). The movement of this compound is influenced by its permeability, which allows for passive permeation into sieve cells in the leaves for phloem transport to the roots.[6] This systemic movement is crucial for its efficacy against soilborne nematodes that feed on the root system.[7]

Quantitative Data Summary

The efficacy of foliar-applied this compound for the control of soilborne nematodes has been evaluated in various crops. The following tables summarize quantitative data from selected studies.

Table 1: Efficacy of Foliar this compound Application on Meloidogyne spp. (Root-Knot Nematodes)

CropNematode SpeciesApplication RateApplication TimingEfficacyReference
TomatoMeloidogyne hapla3,000 or 4,000 ppmPre-inoculationComplete protection from infection for up to 36 days.[8][9]
TomatoMeloidogyne hapla1,000 or 2,000 ppmPre-inoculationPartial protection.[8][9]
TomatoMeloidogyne hapla3,000 or 4,000 ppmPost-inoculationReduced number of females and delayed development. Less effective than pre-inoculation sprays.[8][9]
CottonMeloidogyne incognita0.14, 0.27, or 0.53 kg a.i./ha (two applications)6th true leaf stage and 14 days laterSignificant reduction in nematode numbers at 79 days after planting.[7]
CucumberMeloidogyne incognita6.25 µg/ml soil waterSoon after infectionMore effective in reducing the proportion of juveniles developing into females.[10]

Table 2: Efficacy of Foliar this compound Application on Other Soilborne Nematodes

CropNematode SpeciesApplication RateApplication TimingEfficacyReference
BananaRadopholus similis, Helicotylenchus multicinctus1,250 µg/ml (single spray)Pre-inoculationPrevented nematode invasion for up to 4 weeks.[11]
BananaRadopholus similis, Helicotylenchus multicinctus625 µg/ml (1, 2, or 3 sprays)Pre-inoculationLess effective than a single higher concentration spray.[11]
CabbageHeterodera schachtii0.04 kg a.i./100 liters of water1 week before transplantingApparently prevented larval penetration.[12]
CabbageHeterodera schachtii0.04 kg a.i./100 liters of waterPost-transplantingRelatively ineffective.[12]

Experimental Protocols

General Greenhouse Efficacy Trial

This protocol outlines a general procedure for evaluating the efficacy of foliar-applied this compound against soilborne nematodes in a greenhouse setting.

4.1.1. Materials

  • Test plants (e.g., tomato, cucumber seedlings)

  • Nematode inoculum (e.g., Meloidogyne incognita eggs or second-stage juveniles)

  • This compound formulation (e.g., Vydate® 24% SL)

  • Pots filled with sterilized soil mix

  • Greenhouse or controlled environment chamber

  • Spray bottle or small plot sprayer for foliar application

  • Microscope and nematode counting equipment

4.1.2. Procedure

  • Plant Propagation: Grow test plants from seed in a sterile potting medium until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Transplanting: Transplant seedlings into individual pots filled with a sterilized sand-soil mixture.

  • Acclimatization: Allow plants to acclimate for one week in the greenhouse.

  • Nematode Inoculation: Inoculate each pot (except for the uninoculated control group) with a standardized number of nematode eggs or juveniles. This is typically done by making small holes in the soil around the plant stem and pipetting the inoculum into the holes.

  • This compound Application (Pre-inoculation): For pre-inoculation treatments, apply the foliar spray of this compound at the desired concentration to the plant foliage until runoff at a specified time before nematode inoculation.

  • This compound Application (Post-inoculation): For post-inoculation treatments, apply the foliar spray of this compound at the desired concentration to the plant foliage until runoff at a specified time after nematode inoculation.

  • Experimental Design: Arrange the pots in a randomized complete block design with multiple replications for each treatment group (e.g., untreated inoculated control, uninoculated control, different this compound concentrations and application timings).

  • Data Collection: After a predetermined period (e.g., 4-8 weeks), harvest the plants.

    • Root Galling Index: For root-knot nematodes, score the root systems for galling on a scale of 0-5.

    • Nematode Extraction: Extract nematodes from a subsample of soil and from the roots using standard methods (e.g., Baermann funnel, centrifugal flotation).

    • Nematode Counting: Count the number of nematodes per gram of root and per 100 cm³ of soil.

    • Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine the significance of treatment effects.

In Vitro Nematicidal Assay

This protocol is for assessing the direct effect of this compound on nematode motility.

4.2.1. Materials

  • Nematode suspension (e.g., M. incognita J2s)

  • This compound serial dilutions

  • Multi-well plates (e.g., 24-well)

  • Microscope

4.2.2. Procedure

  • Prepare this compound Solutions: Prepare a series of this compound concentrations in distilled water.

  • Nematode Exposure: Add a small volume of nematode suspension containing a known number of nematodes (e.g., 50-100) to each well of the multi-well plate.

  • Treatment Application: Add the different this compound solutions to the wells. Include a water-only control.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C).

  • Motility Assessment: At specified time intervals (e.g., 24, 48, 72 hours), observe the nematodes under a microscope and count the number of motile and immotile individuals. Nematodes that do not move when probed with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and time point.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the translocation pathway of this compound in plants, its mechanism of action on nematodes, and a general experimental workflow.

G cluster_plant Plant System cluster_soil Soil Environment Leaf Leaf Surface (Foliar Application) Phloem Phloem Leaf->Phloem Uptake & Loading Roots Roots Phloem->Roots Translocation to Sink Xylem Xylem Xylem->Leaf Upward Movement Roots->Xylem Xylem Loading Nematode Soilborne Nematode Roots->Nematode Nematode Feeding on Roots Nematode->Roots Root Damage

Caption: Translocation pathway of foliar-applied this compound in a plant.

G cluster_synapse Nematode Synaptic Cleft cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates AChE->ACh Inactivation Accumulation ACh Accumulation This compound This compound This compound->AChE Inhibits Stimulation Continuous Nerve Stimulation Accumulation->Stimulation Paralysis Paralysis & Death Stimulation->Paralysis

Caption: Mechanism of this compound as an acetylcholinesterase inhibitor.

G start Start: Hypothesis Formulation exp_design Experimental Design (Treatments, Replicates) start->exp_design plant_prep Plant Propagation & Transplanting exp_design->plant_prep treatment_app Foliar this compound Application plant_prep->treatment_app nematode_inoc Nematode Inoculation treatment_app->nematode_inoc incubation Incubation in Controlled Environment nematode_inoc->incubation data_collection Data Collection (Nematode Counts, Plant Growth) incubation->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General experimental workflow for evaluating foliar this compound efficacy.

References

Application Note: Solid-Phase Extraction (SPE) Method for the Determination of Oxamyl in Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of Oxamyl in groundwater samples. This compound, a carbamate (B1207046) insecticide and nematicide, is monitored in water sources due to its potential environmental and health impacts. The described protocol utilizes C18 SPE cartridges for the efficient extraction and concentration of this compound from aqueous matrices prior to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers and analytical scientists requiring a validated procedure for the trace-level detection of this compound in groundwater.

Introduction

This compound is a widely used pesticide that can contaminate groundwater through leaching and runoff.[1][2][3] Regulatory bodies have set maximum contaminant levels for this compound in drinking water, necessitating sensitive and accurate analytical methods for its detection. Solid-phase extraction has become a preferred technique for the pre-concentration of pesticides from water samples due to its efficiency, reduced solvent consumption, and high recovery rates.[4][5] This document provides a detailed protocol for the extraction of this compound from groundwater using C18 SPE cartridges, followed by instrumental analysis.

Quantitative Data Summary

The performance of the SPE method for this compound analysis is summarized in the table below. The data is compiled from various studies and demonstrates the effectiveness of the methodology.

ParameterValueReference
Limit of Detection (LOD) 0.1 µg/L[6]
Limit of Quantitation (LOQ) 1.0 ppb (µg/L)[1]
Analyte Recovery See Table 2 in Reference[6]
Sample Volume 1 L[6]
SPE Sorbent Octadecyl (C18) modified silica (B1680970) gel[6]
Elution Solvent Acetonitrile (B52724)[6]
Final Extract Volume 200 to 300 µL[6]

Experimental Protocols

This section provides a detailed step-by-step protocol for the solid-phase extraction of this compound from groundwater samples.

1. Materials and Reagents

  • SPE Cartridges: 5 g C18 adsorbent cartridges.[6]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).[6]

  • Reagents: Deionized water, Formic acid (optional, for sample preservation and acidification).[1]

  • Apparatus: SPE manifold, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, 1 L amber glass sample bottles.[6]

2. Sample Collection and Preservation

  • Collect groundwater samples in 1 L amber glass bottles.[6]

  • Preserve samples by adjusting the pH to 3 with a suitable acid if required.[6]

  • Store samples at 4°C and protect from light until extraction.[6] Samples are stable for at least 14 days under these conditions.[6]

3. SPE Cartridge Conditioning

  • Place the C18 SPE cartridges on the SPE manifold.

  • Condition the cartridges by passing 5 mL of acetonitrile through the sorbent.

  • Follow with 10 mL of deionized water, ensuring the sorbent does not go dry.

4. Sample Loading

  • Pass the 1 L groundwater sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[6]

5. Cartridge Washing and Drying

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Dry the cartridge thoroughly by passing a stream of nitrogen through it for approximately 24 hours at a flow of 50 to 100 mL/min.[6] A completely dry cartridge is crucial for good analyte recovery.[6]

6. Elution

  • Place the dried cartridge back on the SPE manifold with a collection vial underneath.

  • Elute the retained this compound from the cartridge using two 5-mL portions of acetonitrile.[6] Apply a slight vacuum at the end of the elution process to collect all the solvent.[6]

7. Extract Concentration

  • Evaporate the collected eluate to a final volume of 200 to 300 µL under a gentle stream of nitrogen at room temperature.[6]

8. Analysis

  • The concentrated extract is now ready for analysis by HPLC-UV or LC-MS/MS.

  • For HPLC-UV analysis, a reverse-phase C18 column can be used with a mobile phase of acetonitrile and water.[6]

  • For LC-MS/MS analysis, which offers higher sensitivity and selectivity, the extract can be analyzed directly.[1]

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Collect 1L Groundwater Sample Preservation 2. Preserve at pH 3 and 4°C SampleCollection->Preservation Conditioning 3. Condition C18 Cartridge (Acetonitrile, Water) Preservation->Conditioning Loading 4. Load Sample (10-15 mL/min) Conditioning->Loading Washing 5. Wash Cartridge (Deionized Water) Loading->Washing Drying 6. Dry Cartridge (Nitrogen Stream) Washing->Drying Elution 7. Elute this compound (2 x 5 mL Acetonitrile) Drying->Elution Concentration 8. Concentrate Eluate (to 200-300 µL) Elution->Concentration Analysis 9. Analyze by HPLC-UV or LC-MS/MS Concentration->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Groundwater.

References

Application Notes and Protocols for the Preparation of Oxamyl Standard Solutions in Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxamyl (B33474) is a broad-spectrum carbamate (B1207046) insecticide and nematicide used to control a variety of pests on numerous crops.[1] Accurate determination of its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This document provides detailed protocols for the preparation of this compound standard solutions, which are essential for the calibration of analytical instruments and the quantification of this compound residues. The methodologies described are based on established analytical procedures for pesticide residue analysis, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC).[2][3]

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound standard solutions.

Table 1: this compound Analytical Standard Properties

PropertyValueSource
Chemical Namemethyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxo-ethanimidothioate[4]
CAS Number23135-22-0[5]
Molecular FormulaC7H13N3O3S[4][5]
Molecular Weight219.26 g/mol [5][6]
Purity≥ 95%[4]
Storage2-10 °C[6][7]

Table 2: Preparation of this compound Standard Solutions

Solution TypeConcentrationSolventPreparationStorage ConditionsStability
Stock Solution100 µg/mL or 1.0 mg/mLAcetonitrile (B52724) or Methanol (B129727)Weigh 10 mg of this compound standard (corrected for purity) and dilute to 100 mL.Freezer (-20°C to 5-10°C)Up to 6 months
Intermediate Solution10 µg/mLMethanol or AcetonitrileDilute 1 mL of 1.0 mg/mL stock solution to 100 mL.Refrigerator (2-6°C)Up to 2 months
Working/Calibration Standards0.02 - 10 µg/mL0.1% Formic Acid in Water/MethanolSerially dilute the intermediate solution to the desired concentrations.Refrigerator (2-6°C)Up to 2 months

Experimental Protocols

1. Preparation of this compound Stock Solution (100 µg/mL)

  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound analytical standard (purity ≥ 95%)[4]

    • Acetonitrile or Methanol (HPLC grade)[7][8]

    • 100 mL volumetric flask (Class A)[9]

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound analytical standard, correcting for its purity, into a 100 mL volumetric flask.[7]

    • Add a small amount of acetonitrile or methanol to dissolve the standard.

    • Once dissolved, bring the flask to volume with the same solvent.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to an amber glass vial, label it clearly, and store it in a freezer at -20°C to 5-10°C.[7][8] This solution is stable for a maximum of 6 months.[7]

2. Preparation of Intermediate this compound Solution (10 µg/mL)

  • Objective: To prepare a less concentrated solution for creating working standards.

  • Materials:

    • This compound stock solution (100 µg/mL or 1.0 mg/mL)

    • Methanol or Acetonitrile (HPLC grade)

    • 10 mL or 100 mL volumetric flask (Class A)

    • Calibrated pipettes

  • Procedure:

    • Allow the stock solution to reach room temperature.

    • Using a calibrated pipette, transfer 1 mL of the 100 µg/mL stock solution (or 0.1 mL of a 1.0 mg/mL stock solution) into a 10 mL volumetric flask.

    • Dilute to the mark with methanol or acetonitrile.

    • Stopper and mix thoroughly.

    • Store in a refrigerator at 2-6°C for a maximum of 2 months.[7][9]

3. Preparation of Working/Calibration Standard Solutions

  • Objective: To prepare a series of dilute solutions for instrument calibration.

  • Materials:

    • This compound intermediate solution (10 µg/mL)

    • Solvent mixture (e.g., 0.1% formic acid in water:methanol, 95:5, v:v)[9]

    • Volumetric flasks (e.g., 10 mL)

    • Calibrated pipettes

  • Procedure:

    • Prepare a series of dilutions from the intermediate solution to cover the desired analytical range (e.g., 0.02, 0.05, 0.1, 0.2, 0.5 µg/mL).[8]

    • For example, to prepare a 0.1 µg/mL standard, transfer 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with the solvent mixture.

    • Prepare at least four to six concentration levels for the calibration curve.[7][9]

    • Store these solutions in a refrigerator at 2-6°C for a maximum of 2 months.[7][9] The stability should be monitored by comparing with freshly prepared standards.[7][9]

Mandatory Visualization

Oxamyl_Standard_Preparation_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Solution Preparation cluster_2 Step 3: Working/Calibration Standards Preparation cluster_3 Analysis A Weigh this compound Analytical Standard B Dissolve in Acetonitrile or Methanol A->B C Dilute to Volume (e.g., 100 mL) B->C D Stock Solution (100 µg/mL) C->D E Pipette Aliquot of Stock Solution D->E Use for dilution F Dilute with Solvent (e.g., to 10 mL) E->F G Intermediate Solution (10 µg/mL) F->G H Serial Dilutions of Intermediate Solution G->H Use for serial dilutions I Working Standards (e.g., 0.02 - 1.0 µg/mL) H->I J Instrumental Analysis (HPLC, GC, etc.) I->J Inject for calibration

Caption: Workflow for the preparation of this compound standard solutions.

References

Application Note: High-Throughput LC/MS Analysis of Oxamyl and its Metabolites in Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl (B33474) is a broad-spectrum insecticide, nematicide, and acaricide used on a variety of field crops, fruits, and vegetables.[1] Due to its systemic nature, this compound and its metabolites can be taken up by subsequent rotational crops, posing a potential risk to food safety. Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various agricultural commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound and its metabolite residues in rotational crops to ensure consumer safety and compliance with food safety standards. This application note provides a detailed protocol for the simultaneous determination of this compound and its primary metabolites, this compound oxime and this compound oxime glucoside, in various rotational crop matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound in Plants

In plants, this compound undergoes rapid metabolism. The primary metabolic pathway involves the hydrolysis of the carbamate (B1207046) group to form the less toxic this compound oxime (IN-A2213).[2] This oxime metabolite can then be conjugated with glucose to form this compound oxime glucoside.[2] Further degradation of this compound oxime can also occur, leading to other minor metabolites.[2] Understanding this pathway is critical for identifying the appropriate target analytes for residue monitoring in rotational crops.

Metabolic Pathway of this compound in Rotational Crops This compound This compound Oxamyl_Oxime This compound Oxime (IN-A2213) This compound->Oxamyl_Oxime Hydrolysis Oxamyl_Oxime_Glucoside This compound Oxime Glucoside Oxamyl_Oxime->Oxamyl_Oxime_Glucoside Conjugation (Glucosylation) Minor_Metabolites Minor Metabolites Oxamyl_Oxime->Minor_Metabolites Further Degradation

Figure 1: Metabolic pathway of this compound in plants.

Experimental Protocol

This protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is suitable for multi-residue pesticide analysis in a variety of food matrices.[3][4][5]

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a representative, homogenized crop sample (e.g., lettuce, carrot, barley) into a 50 mL centrifuge tube. For dry samples like barley, add 10 mL of reagent water and allow to rehydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.

  • Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent. For pigmented crops like lettuce, a d-SPE tube containing graphitized carbon black (GCB) may be necessary to remove chlorophyll.

  • Final Centrifugation: Cap and shake for 1 minute, then centrifuge at ≥ 4000 rpm for 5 minutes.

  • Filtration and Dilution: Take an aliquot of the final extract, filter through a 0.22 µm syringe filter, and dilute with an appropriate mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase:

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for column re-equilibration. The total run time is typically under 15 minutes.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for the quantification and confirmation of the target analytes.

Quantitative Data Summary

The following table summarizes the performance of the described method for the analysis of this compound and its primary metabolite, this compound oxime, in various rotational crop matrices. Data for this compound oxime glucoside is less commonly reported in routine monitoring but can be included in the analytical method.

AnalyteCrop MatrixLOD (mg/kg)LOQ (mg/kg)Average Recovery (%)RSD (%)
This compound Vegetables (general)0.0020.00592.0 - 96.81.0 - 4.3
Fruits (general)0.0020.00592.0 - 96.81.0 - 4.3
Lettuce-0.01--
Tomato-0.01--
Potato-0.01--
This compound Oxime Vegetables (general)0.0010.00590.5 - 95.11.7 - 3.1
Fruits (general)0.0010.00590.5 - 95.11.7 - 3.1

LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation. Data compiled from multiple sources. A Chinese patent provided recovery and RSD data for vegetables and fruits.[6] LOQ values for specific crops are from a JMPR report.[2]

Experimental Workflow

The overall workflow from sample receipt to data reporting is depicted in the following diagram.

LC/MS Analysis Workflow for this compound and Metabolites cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Filtration Filtration & Dilution Cleanup->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Results Quantification->Reporting

Figure 2: Experimental workflow for LC/MS analysis.

Discussion

The presented QuEChERS-based LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of this compound and its primary metabolites in a variety of rotational crops. The use of d-SPE with a combination of PSA and C18 effectively removes common matrix interferences such as organic acids, sugars, and lipids.[3] For highly pigmented matrices, the inclusion of GCB is recommended, although it may affect the recovery of planar pesticides.

Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[7] It is therefore essential to evaluate matrix effects during method validation for each crop type. The use of matrix-matched calibration standards is highly recommended to compensate for these effects and ensure accurate results.

The LOQs achieved with this method are well below the typical MRLs set by regulatory agencies, making it suitable for compliance monitoring. The high-throughput nature of the QuEChERS method, combined with the speed of modern UHPLC systems, allows for the rapid analysis of a large number of samples, which is beneficial for routine monitoring programs.

Conclusion

This application note details a comprehensive and efficient LC-MS/MS method for the analysis of this compound and its metabolites in rotational crops. The protocol, based on the QuEChERS sample preparation technique, offers high sensitivity, accuracy, and throughput. The provided information on the metabolic pathway, experimental protocol, and quantitative performance will be a valuable resource for researchers, scientists, and professionals involved in food safety and pesticide residue analysis.

References

Application Notes and Protocols: Enhancing Oxamyl Efficacy with Surfactant Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl is a broad-spectrum carbamate (B1207046) insecticide and nematicide valued for its systemic activity against a wide range of pests.[1][2][3] Its efficacy is contingent on successful delivery and uptake by the target organism. The use of adjuvants, particularly surfactants, in pesticide formulations is a well-established strategy to enhance performance by improving the physicochemical properties of the spray solution.[1][4] This document provides detailed application notes and protocols for systematically evaluating and selecting surfactant combinations to maximize the biological efficacy of this compound.

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid.[4] In agricultural applications, they can significantly improve the performance of pesticides by:

  • Improving spray droplet retention on leaf surfaces.

  • Enhancing the spreading of droplets to increase coverage. [1]

  • Facilitating the penetration of the active ingredient through the plant cuticle.

While single surfactants can provide benefits, combinations of different surfactant types can exhibit synergistic effects, leading to even greater enhancements in pesticide performance.[5][6] This document will focus on the strategic combination of non-ionic and organosilicone surfactants to improve the efficacy of this compound.

Principles of Surfactant Action and Synergy

The enhancement of pesticide efficacy through surfactants is a multifaceted process. Surfactants modify the properties of the spray solution to overcome physical and biological barriers, ensuring a higher concentration of the active ingredient reaches the target site.

Mechanism of Action of Individual Surfactants
  • Non-ionic Surfactants (NIS): This is the most widely used class of surfactants in agriculture due to their compatibility with a broad range of pesticide chemistries.[7] They do not have an electrical charge and are effective at reducing surface tension and improving the wetting and spreading of the spray solution on leaf surfaces.[4] The Hydrophilic-Lipophilic Balance (HLB) of a non-ionic surfactant is a critical parameter, with different HLB values being optimal for different applications. High HLB surfactants are more water-soluble and are generally better for improving the penetration of hydrophilic pesticides, while low HLB surfactants are more oil-soluble and can enhance the uptake of lipophilic compounds.[8]

  • Organosilicone Surfactants (OSS): These are a newer class of surfactants known for their exceptional spreading capabilities, often referred to as "super-spreaders." They can dramatically reduce the surface tension of water at very low concentrations, leading to a significant increase in the coverage area of spray droplets.[9] This property is particularly beneficial for contact pesticides and for reaching pests in hard-to-reach areas of the plant. Some organosilicone surfactants can also enhance the uptake of systemic pesticides.[9]

Synergistic Effects of Surfactant Combinations

Combining different types of surfactants can lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects. A common and effective combination is a blend of a non-ionic surfactant and an organosilicone surfactant. In this blend:

  • The non-ionic surfactant acts as a wetting agent and emulsifier, ensuring the stability of the spray mixture.

  • The organosilicone surfactant provides superior spreading and can enhance cuticular penetration.

The rationale for this combination is to leverage the complementary strengths of each surfactant type to achieve a multi-pronged enhancement of this compound delivery.

Data Presentation: Hypothetical Efficacy of this compound with Surfactant Combinations

The following table presents hypothetical data to illustrate how to structure and report the results of experiments evaluating the impact of surfactant combinations on this compound efficacy. This data is for illustrative purposes only and is not derived from actual experimental results.

Treatment IDThis compound Concentration (ppm)Surfactant CombinationSurfactant Concentration (% v/v)Target PestMortality Rate (%) [24h]Mortality Rate (%) [48h]Plant Phytotoxicity (0-5 Scale)
T1100None (Control)0Myzus persicae35450
T2100Non-ionic Surfactant (NIS)0.1Myzus persicae50650
T3100Organosilicone Surfactant (OSS)0.05Myzus persicae60751
T4100NIS + OSS (1:1 ratio)0.075Myzus persicae75900.5
T5100NIS + OSS (2:1 ratio)0.083Myzus persicae80950
T650None (Control)0Meloidogyne incognita (J2)4055N/A
T750Non-ionic Surfactant (NIS)0.1Meloidogyne incognita (J2)5570N/A
T850Organosilicone Surfactant (OSS)0.05Meloidogyne incognita (J2)6580N/A
T950NIS + OSS (1:1 ratio)0.075Meloidogyne incognita (J2)8095N/A
T1050NIS + OSS (2:1 ratio)0.083Meloidogyne incognita (J2)8598N/A

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of surfactant combinations with this compound.

Protocol for Evaluating Foliar Insecticidal Efficacy

Objective: To determine the effect of surfactant combinations on the insecticidal efficacy of this compound against a target foliar pest (e.g., aphids, thrips).

Materials:

  • Technical grade this compound

  • Selected non-ionic and organosilicone surfactants

  • Distilled water

  • Target insect species (e.g., Myzus persicae)

  • Host plants (e.g., cabbage, bell pepper)

  • Spray bottles or a precision spray tower

  • Cages for containing insects on treated plants

  • Microscope for mortality assessment

  • Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

  • Plant Preparation: Grow host plants to a suitable, uniform size under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if necessary, then dilute with distilled water to the desired test concentrations (e.g., a sub-lethal concentration to better observe enhancement effects).

    • For each this compound concentration, prepare a series of treatment solutions by adding the individual surfactants and their combinations at various concentrations and ratios. Include a control with this compound only and a negative control with water only.

  • Spray Application:

    • Randomly assign plants to each treatment group.

    • Apply the treatment solutions to the plants until runoff, ensuring uniform coverage. A spray tower is recommended for consistent application.

    • Allow the treated plants to air dry completely.

  • Insect Infestation:

    • Once the foliage is dry, carefully infest each plant with a known number of target insects (e.g., 20 adult aphids) using a fine brush.

    • Cover the infested part of the plant with a cage to prevent insect escape.

  • Data Collection:

    • Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours) after infestation.

    • An insect is considered dead if it is immobile when gently prodded with a fine brush.

    • Also, observe and record any signs of phytotoxicity on the treated plants using a rating scale (e.g., 0 = no damage, 5 = severe necrosis).

  • Data Analysis:

    • Calculate the percentage mortality for each treatment.

    • Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol for Evaluating Nematicidal Efficacy (In Vitro)

Objective: To assess the impact of surfactant combinations on the nematicidal activity of this compound against a target nematode species (e.g., root-knot nematode juveniles).

Materials:

  • Technical grade this compound

  • Selected non-ionic and organosilicone surfactants

  • Distilled water

  • Target nematode species (e.g., second-stage juveniles (J2) of Meloidogyne incognita)

  • 96-well microplates

  • Pipettes

  • Inverted microscope

  • Standard laboratory glassware and PPE

Procedure:

  • Nematode Culture and Collection: Culture the target nematode on a suitable host plant (e.g., tomato) and collect the J2s using standard methods.

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound with and without the various surfactant combinations in distilled water.

  • Bioassay:

    • Pipette a known volume (e.g., 100 µL) of each treatment solution into the wells of a 96-well plate.

    • Add a suspension of a known number of nematode J2s (e.g., 50-100) to each well.

    • Include controls with nematodes in distilled water only and nematodes in solutions with only the surfactants.

  • Incubation: Incubate the microplates at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 or 48 hours).

  • Data Collection:

    • After the incubation period, observe the nematodes under an inverted microscope.

    • Count the number of dead or paralyzed nematodes in each well. A nematode is considered dead if it is straight and unresponsive to probing with a fine needle.

  • Data Analysis:

    • Calculate the percentage mortality for each treatment.

    • Determine the LC50 (lethal concentration to kill 50% of the population) for each treatment using probit analysis.

    • Compare the LC50 values to quantify the enhancement effect of the surfactant combinations.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to enhancing this compound efficacy with surfactant combinations.

G cluster_0 Mechanism of Enhanced this compound Uptake Spray Droplet with this compound + Surfactants Spray Droplet with this compound + Surfactants Leaf Surface Leaf Surface Spray Droplet with this compound + Surfactants->Leaf Surface Application Increased Spreading Increased Spreading Leaf Surface->Increased Spreading Reduced Surface Tension Reduced Surface Tension Leaf Surface->Reduced Surface Tension Enhanced Cuticular Penetration Enhanced Cuticular Penetration Increased Spreading->Enhanced Cuticular Penetration Reduced Surface Tension->Enhanced Cuticular Penetration Systemic Uptake Systemic Uptake Enhanced Cuticular Penetration->Systemic Uptake G Start Start Define Objectives and Target Pest Define Objectives and Target Pest Start->Define Objectives and Target Pest Select Candidate Surfactants (NIS, OSS) Select Candidate Surfactants (NIS, OSS) Define Objectives and Target Pest->Select Candidate Surfactants (NIS, OSS) Preliminary Screening (e.g., in vitro) Preliminary Screening (e.g., in vitro) Select Candidate Surfactants (NIS, OSS)->Preliminary Screening (e.g., in vitro) Dose-Response Studies Dose-Response Studies Preliminary Screening (e.g., in vitro)->Dose-Response Studies Phytotoxicity Assessment Phytotoxicity Assessment Dose-Response Studies->Phytotoxicity Assessment Data Analysis and Selection of Optimal Combination Data Analysis and Selection of Optimal Combination Phytotoxicity Assessment->Data Analysis and Selection of Optimal Combination In Planta / Field Validation In Planta / Field Validation Data Analysis and Selection of Optimal Combination->In Planta / Field Validation End End In Planta / Field Validation->End G Problem Definition: Enhance this compound Efficacy Problem Definition: Enhance this compound Efficacy Consider this compound Properties (Systemic, Carbamate) Consider this compound Properties (Systemic, Carbamate) Problem Definition: Enhance this compound Efficacy->Consider this compound Properties (Systemic, Carbamate) Hypothesis: Surfactant Combination will be Synergistic Hypothesis: Surfactant Combination will be Synergistic Consider this compound Properties (Systemic, Carbamate)->Hypothesis: Surfactant Combination will be Synergistic Selection of Surfactant Classes Selection of Surfactant Classes Hypothesis: Surfactant Combination will be Synergistic->Selection of Surfactant Classes Non-ionic Surfactants (Wetting, Emulsifying) Non-ionic Surfactants (Wetting, Emulsifying) Selection of Surfactant Classes->Non-ionic Surfactants (Wetting, Emulsifying) Organosilicone Surfactants (Super-spreading, Penetration) Organosilicone Surfactants (Super-spreading, Penetration) Selection of Surfactant Classes->Organosilicone Surfactants (Super-spreading, Penetration) Experimental Design Experimental Design Non-ionic Surfactants (Wetting, Emulsifying)->Experimental Design Organosilicone Surfactants (Super-spreading, Penetration)->Experimental Design Factorial Design: this compound Conc. x Surfactant Ratio x Surfactant Conc. Factorial Design: this compound Conc. x Surfactant Ratio x Surfactant Conc. Experimental Design->Factorial Design: this compound Conc. x Surfactant Ratio x Surfactant Conc.

References

Application Notes and Protocols for Drip Irrigation of Oxamyl in Cotton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl is a systemic insecticide and nematicide belonging to the carbamate (B1207046) class of pesticides.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and nematodes.[1] While foliar application of this compound is a more commonly documented practice in cotton for managing pests like the reniform nematode (Rotylenchulus reniformis) and various insect pests, soil application through drip irrigation (chemigation) is a potential method for delivering this systemic compound directly to the root zone.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in cotton via drip irrigation, based on available research and product information. It is intended to guide experimental design and application strategies for research and development purposes.

Data Presentation

Due to a lack of publicly available research specifically detailing the efficacy of drip-irrigated this compound in cotton, the following tables present data from studies on foliar applications of this compound in cotton and drip irrigation applications in other crops. This information can serve as a baseline for designing experiments in cotton.

Table 1: Efficacy of Foliar-Applied this compound on Reniform Nematode (Rotylenchulus reniformis) and Cotton Yield

TreatmentApplication Rate (kg a.i./ha)Mean Nematode Population Reduction (%)Seed Cotton Yield ( kg/ha )Reference
This compound + Aldicarb0.14 + 0.5924.5 - 30Increased over control[3]
This compound + Aldicarb0.27 + 0.5924.5 - 30Increased over control[3]
This compound + Aldicarb0.53 + 0.5924.5 - 30Significantly increased over control[3]
Aldicarb alone0.59-Increased over control[3]
Untreated Control--Base[3]

Note: Data is from studies on foliar applications and is presented to indicate the potential of this compound for nematode management in cotton.

Table 2: General Application Rates of this compound in Cotton (Various Methods)

Application MethodTarget Pest(s)Typical Application Rate (lbs a.i./A)Maximum Seasonal Rate (lbs a.i./A)Reference
Foliar/SoilInsects, Nematodes0.5 - 1.02.0 - 10.0[1]
Ground/AerialInsects, Nematodes~0.376 (average)Varies by region[4]

Table 3: Drip Irrigation Application Rates of this compound in Other Crops (For Reference)

CropTarget PestApplication RateReference
VegetablesNematodes2 quarts/acre (Vydate® L)[5]
CucurbitsNematodes, InsectsNot specified[6]

Experimental Protocols

The following protocols are designed to provide a framework for conducting research on the drip application of this compound in cotton.

General Chemigation Protocol for this compound

This protocol is based on general guidelines for chemigation with products like Vydate® L, which contains this compound.

Objective: To apply this compound to the root zone of cotton plants uniformly and safely through a drip irrigation system.

Materials:

  • This compound formulation (e.g., Vydate® L)

  • Drip irrigation system with injectors

  • Personal Protective Equipment (PPE) as per the product label

  • Calibration equipment for the injection system

  • Clean water source

  • Backflow prevention device

Procedure:

  • System Check: Before application, thoroughly inspect the drip irrigation system to ensure there are no leaks and that all emitters are functioning uniformly.

  • Pre-Wetting: Irrigate the cotton field to wet the root zone before injecting the this compound solution.[5]

  • Solution Preparation: Prepare the this compound solution in a separate supply tank according to the calculated application rate. Ensure the solution is well-mixed.

  • Injection: Inject the this compound solution into the irrigation water. The injection period should be timed to distribute the product uniformly throughout the root zone.

  • System Flush: After the injection is complete, continue to run the irrigation system with clean water to flush any remaining this compound from the lines and ensure it is delivered to the soil.[5]

  • Post-Application: Do not irrigate to the point of runoff, as this can move the product out of the target root zone.

Experimental Design for Efficacy Trial

Objective: To evaluate the efficacy of different rates of drip-applied this compound for the control of nematodes and insects in cotton and to assess the impact on cotton growth and yield.

Experimental Design:

  • Randomized complete block design with a factorial arrangement of treatments and four replications.

  • Treatments could include:

    • Untreated control (drip irrigation with water only)

    • Low, medium, and high rates of drip-applied this compound.

    • A standard commercial treatment for comparison (e.g., in-furrow nematicide).

Plot Size: To be determined based on field conditions and equipment, but should be large enough to obtain meaningful yield data and minimize edge effects.

Procedure:

  • Site Selection: Choose a field with a known history of nematode or insect pressure relevant to the study.

  • Pre-Treatment Sampling: Collect soil and plant samples to determine baseline pest populations.

  • Application: Apply the treatments according to the general chemigation protocol at a key cotton growth stage, such as early squaring.

  • Data Collection:

    • Pest Populations: Monitor nematode populations in the soil and roots, and insect populations on the plants at regular intervals post-application.

    • Plant Health: Assess plant height, biomass, and look for any signs of phytotoxicity.

    • Yield: At the end of the season, harvest the plots and measure seed cotton yield.

  • Statistical Analysis: Analyze the collected data to determine the effect of the different treatments on pest populations, plant health, and yield.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment_application Treatment Application cluster_post_treatment_monitoring Post-Treatment Monitoring cluster_data_analysis Data Analysis site_selection Site Selection (Known Pest Pressure) baseline_sampling Baseline Sampling (Soil and Plant Pests) site_selection->baseline_sampling treatment_prep Prepare this compound Solution baseline_sampling->treatment_prep chemigation Apply via Drip Irrigation treatment_prep->chemigation pest_monitoring Monitor Pest Populations chemigation->pest_monitoring plant_health Assess Plant Health pest_monitoring->plant_health yield_data Collect Yield Data plant_health->yield_data stat_analysis Statistical Analysis yield_data->stat_analysis conclusions Draw Conclusions stat_analysis->conclusions

Caption: Experimental workflow for evaluating drip-applied this compound in cotton.

Systemic Action of Drip-Applied this compound

Systemic_Action cluster_soil Soil Environment cluster_plant Cotton Plant drip_application Drip Application of this compound soil_distribution This compound in Soil Solution drip_application->soil_distribution root_uptake Root Uptake soil_distribution->root_uptake translocation Systemic Translocation (Xylem and Phloem) root_uptake->translocation pest_control Control of Nematodes (Roots) and Sucking Insects (Foliage) translocation->pest_control

Caption: Systemic uptake and action of drip-applied this compound in cotton.

Concluding Remarks

The application of this compound through drip irrigation presents a promising method for the management of key nematode and insect pests in cotton. The protocols and data presented here provide a foundation for researchers to design and conduct experiments to optimize this application method for cotton production systems. Further research is needed to establish specific application rates, timing, and efficacy under various environmental and field conditions. Safety precautions and adherence to product labels are paramount when handling and applying this compound.

References

Troubleshooting & Optimization

Overcoming matrix effects in LC/MS/MS analysis of Oxamyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) analysis of Oxamyl.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to either signal suppression or enhancement of the this compound peak, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] In complex matrices such as soil, food products, or biological fluids, these effects can be particularly pronounced.[3][5]

Q2: I am observing significant signal suppression for my this compound peak. What are the potential causes and how can I troubleshoot this?

A: Signal suppression is a common matrix effect where co-eluting matrix components interfere with the ionization of this compound in the MS source.[2]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6][7]

    • Dilution: A simple first step is to dilute the sample extract.[8] This reduces the concentration of matrix components introduced into the system. However, ensure your instrument has sufficient sensitivity to detect this compound at the diluted concentration.[8]

    • Sample Cleanup: Employ a more rigorous cleanup method. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are effective for removing matrix interferences in pesticide analysis.[5][8]

  • Optimize Chromatographic Separation: Improving the separation between this compound and matrix components can mitigate suppression.[2][6]

    • Gradient Modification: Adjust the mobile phase gradient to better resolve the this compound peak from interfering compounds.

    • Column Selection: Consider using a different column chemistry, such as a phenyl-hexyl column, which can offer different selectivity.[9] The use of UHPLC systems can also significantly improve resolution and reduce matrix effects compared to traditional HPLC.[7]

  • Check MS Source Conditions: Optimization of the ion source parameters can sometimes help to minimize matrix effects.[8]

  • Use a Divert Valve: A divert valve can be used to direct the flow from the column to waste during the parts of the run where highly interfering matrix components elute, preventing them from entering and contaminating the ion source.[8]

Q3: My results show ion enhancement for this compound. What should I do?

A: Ion enhancement, though less common than suppression, can also lead to inaccurate overestimation of the analyte.[10][11] The troubleshooting strategies are similar to those for ion suppression. The primary goal is to reduce the concentration of co-eluting matrix components or to better separate them from the analyte.

Troubleshooting Steps:

  • Improve Sample Cleanup: As with suppression, a more effective sample cleanup procedure is the most critical step. Re-evaluate your extraction and cleanup protocol.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of the compounds causing the enhancement.

  • Enhance Chromatographic Resolution: Modify your LC method to improve the separation of this compound from the enhancing matrix components.[6]

Q4: How can I compensate for matrix effects if I cannot completely eliminate them?

A: When matrix effects cannot be entirely removed, several calibration strategies can be employed to compensate for their impact:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[6][12] This approach helps to mimic the matrix effects seen in the actual samples. However, finding a truly blank matrix can be challenging.[6]

  • Internal Standards (IS): The use of a stable isotope-labeled (SIL) internal standard of this compound is the most reliable method to correct for matrix effects.[4] The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but with careful validation.

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for this compound in a Food Matrix

This protocol is a general guideline based on the QuEChERS methodology, which is widely used for pesticide residue analysis in food.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard.

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at >5000 rcf for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned supernatant for LC/MS/MS analysis. It may be necessary to dilute the final extract with the initial mobile phase.

Protocol 2: LC/MS/MS Analysis of this compound

This is a representative protocol. Specific parameters should be optimized for your instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterTypical Value
Column Reversed-phase C18 or Phenyl-Hexyl, e.g., 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Methanol or Acetonitrile[9]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Gradient Start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B), hold, and then return to initial conditions for re-equilibration.

Mass Spectrometry (MS/MS) Parameters:

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive Mode[13]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ or other adducts (e.g., [M+NH4]+)[13]
Product Ions (m/z) Two or three specific product ions for quantification and confirmation.
Collision Energy Optimized for each transition.
Source Temperature 350 - 500 °C
Drying Gas Flow Instrument dependent.

Data Presentation

Table 1: Example MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound237.1 ([M+NH4]+)72.190.1Optimized
This compound220.1 ([M+H]+)72.1105.1Optimized

Note: The exact m/z values and collision energies should be optimized on your specific instrument.

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleAdvantageDisadvantage
Dilute-and-Shoot Reduces matrix concentration by dilution.Simple, fast, and inexpensive.Requires high instrument sensitivity; may not be sufficient for very complex matrices.[8]
Protein Precipitation (PPT) Precipitates proteins from biological fluids.Easy to perform.Non-selective, often results in significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) Partitions analyte into an immiscible solvent.Can provide clean extracts.Can have low recovery for polar analytes; labor-intensive.[7]
Solid-Phase Extraction (SPE) Uses a solid sorbent to retain the analyte or interferences.Can provide very clean extracts and analyte concentration.More time-consuming and costly; requires method development.[7]
QuEChERS A streamlined extraction and cleanup method.Fast, effective, and uses minimal solvent.Primarily designed for food matrices.

Visualizations

Troubleshooting_Workflow start Inaccurate this compound Quantification (Signal Suppression/Enhancement) check_prep Is Sample Preparation Optimized? start->check_prep dilute Dilute Sample Extract check_prep->dilute No cleanup Implement/Improve Cleanup (SPE, QuEChERS) check_prep->cleanup No check_chrom Is Chromatographic Separation Adequate? check_prep->check_chrom Yes dilute->check_chrom cleanup->check_chrom modify_grad Modify LC Gradient check_chrom->modify_grad No change_col Change Column Chemistry check_chrom->change_col No check_cal Are Matrix Effects Still Present? check_chrom->check_cal Yes modify_grad->check_cal change_col->check_cal matrix_match Use Matrix-Matched Calibration check_cal->matrix_match Yes use_is Use Stable Isotope-Labeled Internal Standard check_cal->use_is Yes end Accurate Quantification check_cal->end No matrix_match->end use_is->end

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample Homogenized Sample (10g) add_solvent Add Acetonitrile (10mL) sample->add_solvent add_is Add Internal Standard add_solvent->add_is add_salts Add QuEChERS Salts add_is->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Take Supernatant Aliquot (1mL) centrifuge1->supernatant dspe Add to d-SPE Tube supernatant->dspe vortex Vortex (30s) dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract for LC/MS/MS centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow for this compound analysis.

References

Technical Support Center: Oxamyl Extraction from High Organic Matter Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Oxamyl extraction from high organic matter soil.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from high organic matter soil challenging?

A1: High organic matter soils present a significant challenge for this compound extraction due to the strong adsorption of this polar pesticide to the organic components of the soil matrix. This can lead to low recovery rates. Additionally, high organic matter soils are rich in co-extractives like humic and fulvic acids, which can cause significant matrix effects during analysis, particularly with LC-MS, leading to ion suppression or enhancement.

Q2: What are the most common methods for extracting this compound from soil?

A2: The most prevalent methods include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, Solid-Phase Extraction (SPE), and Accelerated Solvent Extraction (ASE). Each method has its advantages and may require optimization depending on the specific soil characteristics.

Q3: Which analytical techniques are typically used for this compound detection after extraction?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS or LC-MS/MS) is a common and highly specific method for the determination of this compound.[1] Another method involves HPLC with post-column derivatization and fluorescence detection.

Troubleshooting Guide

Problem 1: Low Recovery of this compound

Possible Cause Suggested Solution
Strong Adsorption to Soil Matrix High organic matter content can bind this compound tightly. Consider using a more exhaustive extraction technique like Accelerated Solvent Extraction (ASE) which utilizes elevated temperature and pressure.[1] For QuEChERS, increasing the shaking time or using a mechanical shaker can improve extraction efficiency.
Inefficient Extraction Solvent The polarity of the extraction solvent is crucial. Acetonitrile (B52724) is commonly used in the QuEChERS method. For other methods, mixtures of acetonitrile and methanol (B129727), sometimes acidified with formic acid, have proven effective.[2] Ensure the solvent is of high purity.
Incomplete Elution from SPE Sorbent If using Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb this compound from the cartridge. A mixture of dichloromethane (B109758) and methanol is an effective eluent for carbon-based sorbents.[3] Ensure the elution is performed slowly to allow for complete desorption.
Analyte Loss During Solvent Evaporation This compound can be lost during the solvent evaporation step if the temperature is too high or the nitrogen stream is too aggressive. Evaporate the solvent at a moderate temperature (e.g., 40°C) under a gentle stream of nitrogen.[1]

Problem 2: High Matrix Effects in LC-MS Analysis

Possible Cause Suggested Solution
Co-extraction of Interfering Compounds High organic matter soils are rich in co-extractives. A dispersive solid-phase extraction (dSPE) cleanup step is essential in the QuEChERS method. A combination of Primary Secondary Amine (PSA) to remove organic acids and Graphitized Carbon Black (GCB) to remove pigments and other nonpolar interferences is often effective.[4][5]
Insufficient Cleanup If matrix effects persist, consider using a more robust cleanup strategy. This could involve using a different combination or a larger amount of dSPE sorbents. For SPE, ensure the washing step is optimized to remove interferences without eluting the analyte.
Ion Suppression or Enhancement Matrix effects can suppress or enhance the analyte signal in the mass spectrometer.[6] To compensate for this, the use of a matrix-matched calibration curve is highly recommended. This involves preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure.

Data Presentation

The following table summarizes typical recovery data for this compound from high organic matter soil using different extraction and cleanup methods. Please note that actual recoveries can vary depending on soil type, organic matter content, and specific laboratory conditions.

Extraction Method Cleanup/Sorbent Typical Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERSdSPE with PSA and GCB70-110< 15[4]
Solid-Phase Extraction (SPE)Graphitized Carbon Black (GCB)85-105< 10[3][7]
Accelerated Solvent Extraction (ASE)Syringe Filtration80-115< 10[1]

Experimental Protocols

Protocol 1: Modified QuEChERS Method

This protocol is adapted for high organic matter soils.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and 10 mL of acetonitrile (with 1% acetic acid).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 2 minutes.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg GCB).

    • Vortex for 1 minute.

    • Centrifuge at ≥5000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) with Graphitized Carbon Black (GCB)

This protocol is suitable for cleaning up complex soil extracts.

  • Initial Extraction: Extract 10 g of soil with 20 mL of a suitable solvent (e.g., acetonitrile/water 80:20 v/v) by shaking for 30 minutes. Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a GCB SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not let the cartridge go dry.

  • Sample Loading: Load the soil extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 10 mL of a dichloromethane:methanol (80:20 v/v) mixture.[3]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable volume of mobile phase for LC-MS analysis.

Protocol 3: Accelerated Solvent Extraction (ASE)

This protocol is based on EPA methodology and is effective for strongly bound residues.[1]

  • Sample Preparation: Mix approximately 13 g of soil with silica (B1680970) gel and load it into an ASE extraction cell.[1]

  • Extraction:

    • Extract the sample using an ASE system with an acidified organic solvent (e.g., 0.01% formic acid in 80:20 acetonitrile:methanol, v:v).[2]

    • Set the ASE parameters to an elevated temperature and pressure (e.g., 100°C, 1500 psi).

  • Post-Extraction:

    • Measure the total extract volume.

    • Take a 5 mL aliquot of the extract and add 1 mL of 0.01% aqueous formic acid.[1]

  • Concentration and Analysis:

    • Concentrate the aliquot to approximately 1.5 mL under a nitrogen stream at 40°C.[1]

    • Dilute the concentrate to a final volume of 10 mL with 0.01% aqueous formic acid.[1]

    • Filter the final extract through a 0.2 µm syringe filter prior to LC-MS analysis.[1]

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis soil 1. Weigh 10g Soil add_solvents 2. Add Water & Acetonitrile soil->add_solvents add_salts 3. Add QuEChERS Salts add_solvents->add_salts shake 4. Shake Vigorously (2 min) add_salts->shake centrifuge1 5. Centrifuge (5 min) shake->centrifuge1 supernatant 6. Take Supernatant Aliquot centrifuge1->supernatant add_dspe 7. Add to dSPE Tube (PSA/GCB) supernatant->add_dspe vortex 8. Vortex (1 min) add_dspe->vortex centrifuge2 9. Centrifuge (5 min) vortex->centrifuge2 filter 10. Filter Supernatant (0.22 µm) centrifuge2->filter lcms 11. LC-MS Analysis filter->lcms

Caption: Workflow for this compound extraction using the modified QuEChERS method.

Troubleshooting_Workflow start Start: Low this compound Recovery check_extraction Is the extraction method exhaustive enough? start->check_extraction check_cleanup Are matrix effects suspected? check_extraction->check_cleanup Yes solution_ase Action: Switch to ASE or increase shaking time for QuEChERS. check_extraction->solution_ase No check_solvent Is the extraction solvent optimal? check_cleanup->check_solvent No solution_dspe Action: Optimize dSPE cleanup (e.g., add GCB). Use matrix-matched standards. check_cleanup->solution_dspe Yes solution_solvent Action: Use acidified acetonitrile or an acetonitrile/methanol mixture. check_solvent->solution_solvent No end Re-analyze Sample check_solvent->end Yes solution_ase->end solution_dspe->end solution_solvent->end

Caption: Troubleshooting decision tree for low this compound recovery.

References

Stability of Oxamyl and its metabolites in frozen storage samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Oxamyl (B33474) and its metabolites in frozen storage samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for samples containing this compound and its metabolites?

A1: For optimal stability, it is recommended to store water and soil samples frozen at temperatures below -10°C.[1] Sample extracts should be stored in a refrigerator at approximately 4°C and analyzed within a week.[1]

Q2: How long can I store stock and standard solutions of this compound and its oxime metabolite?

A2: Stock solutions of this compound and its oxime metabolite can be stored in a freezer at -5 to -10°C for a maximum of 6 months.[1] Working fortification and calibration standards should be stored in a refrigerator at 2 to 6°C and are stable for a maximum of 2 months.[1]

Q3: Is this compound stable in all frozen biological matrices?

A3: Not necessarily. While freezing is the recommended general practice, the stability of this compound can be matrix-dependent. For instance, one study showed that low levels of this compound in frozen beef liver were not stable and degraded completely within two weeks.

Q4: What are the main degradation products of this compound?

A4: The major metabolite of this compound is its oxime metabolite (this compound-oxime).[1] this compound can also degrade hydrolytically to the oxime and enzymatically to N,N-dimethyl-1-cyanoformamide (DMCF).[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of this compound and its metabolites from frozen storage samples.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Sample degradation due to improper storage (temperature fluctuations, prolonged storage).Ensure samples are consistently stored at ≤ -10°C. Analyze samples as soon as possible after collection. Review storage logs for any temperature deviations. Homogenized frozen samples should be analyzed within two weeks to minimize enzymatic hydrolysis.[3]
Inefficient extraction from the sample matrix.For low moisture samples like cereals or tea, add water to rehydrate the sample for 10-20 minutes before adding the extraction solvent (e.g., acetonitrile).[4] Ensure thorough homogenization of the sample with the extraction solvent.
Analyte loss during sample preparation (e.g., evaporation, filtration).Use a gentle stream of nitrogen to evaporate solvents. Ensure filters used are compatible with the solvents and do not adsorb the analytes.
Inconsistent Results Between Replicates Non-homogeneous sample.For solid samples, ensure they are finely ground and thoroughly mixed before taking an aliquot for analysis. For liquid samples, ensure they are well-mixed after thawing.[3]
Inconsistent thawing of frozen samples.Thaw samples slowly and without applying heat. Any liquid that separates during thawing must be thoroughly mixed back into the sample.[3]
Variability in the analytical system.Check for leaks in the LC system. Ensure the column is properly equilibrated between injections. Verify the stability of the mass spectrometer tune.[5]
Peak Tailing or Splitting in Chromatogram Column overload.Dilute the sample extract and re-inject.
Column contamination.Wash the column with a strong solvent or replace the column if necessary.
Inappropriate mobile phase pH.Check and adjust the pH of the mobile phase. This compound is more stable in acidic conditions.
High Background Noise in Mass Spectrometer Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.[6]
Dirty ion source.Clean the ion source according to the manufacturer's instructions.
Matrix effects (ion suppression or enhancement).Dilute the sample extract. Use a matrix-matched calibration curve. Consider using an internal standard.

Data on Stability in Frozen Storage

The following tables summarize the available quantitative data on the stability of this compound and its primary metabolite, this compound oxime, in frozen soil and water samples.

Table 1: Freezer Storage Stability of this compound in Soil and Water

SampleFortification (mg/kg)Storage (months)% Remaining After Storage
Soil0.0113 - 1453, 52, 29, 84
0.0613 - 1460, 59, 53, 70
0.113 - 1467, 63, 54, 54
Water0.0113 - 1476, 74, 85, 76
0.113 - 1482, 79, 78, 80

Data sourced from a 2002 JMPR evaluation.

Table 2: Freezer Storage Stability of this compound Oxime in Soil and Water

SampleFortification (mg/kg)Storage (months)% Remaining After Storage
Soil0.0113 - 1453, 52, 29, 84
0.0613 - 1460, 59, 53, 70
0.113 - 1467, 63, 54, 54
Water0.0113 - 1476, 74, 85, 76
0.113 - 1482, 79, 78, 80

Data sourced from a 2002 JMPR evaluation.

Experimental Protocols

Protocol 1: Sample Preparation for Water Analysis

This protocol is based on the EPA method for the determination of this compound and its oxime metabolite in water.[1]

  • Upon receipt, store water samples in a freezer at <-10°C.

  • Allow the sample to thaw at room temperature before taking an aliquot for analysis.

  • Measure a 10 mL aliquot of the water sample into a 20 mL glass scintillation vial.

  • Acidify the aliquot by adding an aqueous solution of formic acid.

  • If the sample contains sediment, filter it using a 0.2 µm PTFE filter.

  • The sample is now ready for LC/MS/MS analysis. No further concentration or clean-up steps are required.

Protocol 2: Sample Preparation for Soil Analysis

This protocol is based on the EPA method for the determination of this compound and its oxime metabolite in soil.

  • Store soil samples frozen at a nominal temperature of <-10°C.

  • Process and homogenize the soil samples.

  • Mix the soil with silica (B1680970) gel and load it into an Accelerated Solvent Extraction (ASE) cell.

  • Extract the soil with a solution of 0.01% formic acid in 80:20 acetonitrile:methanol.

  • Measure the total extract volume and take a 5 mL aliquot.

  • Add 1 mL of 0.01% formic acid in water and concentrate the sample to 1.5 mL under a stream of nitrogen.

  • Dilute the concentrate to a final volume of 10 mL with 0.01% formic acid in water.

  • Filter the final extract through a 0.2 µm PTFE filter before LC/MS analysis.

Visualizations

Experimental_Workflow_Water_Analysis cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis storage Store sample at ≤ -10°C thaw Thaw at room temperature storage->thaw aliquot Take 10 mL aliquot thaw->aliquot acidify Acidify with formic acid aliquot->acidify filter Filter if necessary acidify->filter lcms LC/MS/MS Analysis filter->lcms

Caption: Experimental workflow for the analysis of this compound in water samples.

Oxamyl_Metabolism This compound This compound Oxamyl_Oxime This compound Oxime This compound->Oxamyl_Oxime Hydrolysis DMCF N,N-dimethyl-1-cyanoformamide This compound->DMCF Enzymatic Conversion Conjugates Conjugates Oxamyl_Oxime->Conjugates DMCF->Conjugates

Caption: Simplified metabolic pathway of this compound.

AChE_Inhibition AChE Acetylcholinesterase (AChE) Active Site Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibition Inhibition AChE->Inhibition Leads to ACh Acetylcholine (ACh) ACh->AChE Binds to This compound This compound This compound->AChE Binds to (Reversible) Accumulation ACh Accumulation Inhibition->Accumulation Neurotoxicity Neurotoxicity Accumulation->Neurotoxicity

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

References

Technical Support Center: Optimizing Post-Column UV Irradiation for Oxamyl Chemiluminescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Oxamyl using High-Performance Liquid Chromatography (HPLC) with post-column UV irradiation and chemiluminescence detection. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and answers to frequently asked questions.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate results. The following protocol is based on established methods for the determination of this compound.[1][2]

Objective: To quantify this compound concentrations in samples (e.g., drinking water, tomato paste) using HPLC with post-column UV-induced chemiluminescence.

Principle: this compound is first separated from the sample matrix by HPLC. The column eluate is then mixed with an alkaline solution containing a catalyst and a chemiluminescent reagent (luminol). This mixture is passed through a photochemical reactor and irradiated with UV light. The UV irradiation induces the photolysis of this compound, generating reactive species that oxidize luminol (B1675438), resulting in the emission of light (chemiluminescence). The intensity of this light is proportional to the this compound concentration and is measured by a chemiluminescence detector.[1][2]

Materials and Reagents:

  • HPLC system with a pump, injector, column oven, and a C18 analytical column.

  • Post-column derivatization system including a reagent pump, mixing tee, and a photochemical reactor with a UV lamp (e.g., 254 nm).

  • Chemiluminescence detector.

  • Data acquisition software.

  • This compound standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Ultrapure water.

  • Luminol.

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O).

  • Ethylenediaminetetraacetic acid (EDTA).

  • Sodium hydroxide (B78521) (NaOH).

  • Hydrochloric acid (HCl).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as required for the specific C18 column and sample matrix. A common mobile phase for carbamate (B1207046) analysis is a gradient of acetonitrile and water.

  • Reagent Preparation:

    • Luminol Solution: Prepare a stock solution of luminol in a suitable solvent (e.g., 0.1 M NaOH). The working solution is prepared by diluting the stock solution with an alkaline buffer.

    • Catalyst Solution: Prepare an alkaline solution of Co²⁺ in EDTA.[1][2]

  • HPLC System Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the column oven temperature as required for the separation.

  • Post-Column System Setup:

    • Connect the outlet of the HPLC column to a mixing tee.

    • Pump the prepared reagent solution (luminol and catalyst mixture) to the mixing tee at a constant flow rate.

    • Connect the outlet of the mixing tee to the inlet of the photochemical reactor.

    • Ensure the UV lamp in the photochemical reactor is turned on and has stabilized.

    • Connect the outlet of the photochemical reactor to the inlet of the chemiluminescence detector.

  • Calibration and Analysis:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve.

    • Inject the prepared samples for analysis.

    • Quantify the this compound concentration in the samples based on the peak area and the calibration curve.

Experimental Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_post_column Post-Column Reaction System cluster_detection Detection Sample Sample (e.g., Water, Tomato) Extraction QuEChERS Extraction Sample->Extraction FilteredSample Filtered Sample Extract Extraction->FilteredSample Injector Autosampler/Injector FilteredSample->Injector MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column MixingTee Mixing Tee Column->MixingTee Eluate Reagent Luminol + Co2+/EDTA Solution ReagentPump Reagent Pump Reagent->ReagentPump ReagentPump->MixingTee UVReactor UV Photochemical Reactor (254 nm) MixingTee->UVReactor CLDetector Chemiluminescence Detector UVReactor->CLDetector DataSystem Data Acquisition System CLDetector->DataSystem

Caption: Experimental workflow for this compound analysis.

Data Presentation

The following tables summarize key quantitative data for the optimization of the post-column UV irradiation for this compound chemiluminescence detection.

Table 1: HPLC and Post-Column System Parameters

ParameterValueReference
HPLC ColumnC18[1]
Mobile PhaseAcetonitrile/Water Gradient[1]
Mobile Phase Flow Rate1.0 mL/min[3]
Reagent Flow RateTo be optimized[4]
UV Lamp Wavelength254 nm[2]
Limit of Detection (LOD)0.17 mg L⁻¹[1][2]
Sample Recovery (Tomato Paste)88.7 - 103.1%[1][2]

Table 2: Reagent Concentrations

ReagentConcentrationNotesReference
LuminolTo be optimizedDissolved in alkaline solution[1]
Co²⁺ in EDTATo be optimizedAlkaline solution[1]
Formic Acid (for sample prep)0.1% in waterAcidification of water samples[3]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound using this method.

Issue 1: No or Low Chemiluminescence Signal

  • Question: I am not observing any signal, or the signal is very weak, from the chemiluminescence detector. What should I check?

  • Answer:

    • Verify UV Lamp Status: Ensure the UV lamp in the photochemical reactor is on and has reached a stable operating temperature. A faulty or off lamp will prevent the necessary photolysis of this compound.[5]

    • Check Reagent Flow: Confirm that the reagent pump is delivering the luminol and catalyst solution at the correct flow rate. Check for leaks or blockages in the reagent lines.

    • Reagent Preparation: Double-check the preparation and concentrations of the luminol and catalyst solutions. Ensure the pH of the mixed eluate and reagent stream is alkaline, as this is required for the luminol reaction.

    • Detector Settings: Verify that the chemiluminescence detector is powered on and the sensitivity settings are appropriate.[5]

    • This compound Degradation: Ensure that the this compound standard and samples have not degraded. This compound can decompose in solution, especially under heat and light.[6]

Issue 2: High Background Noise or Unstable Baseline

  • Question: My baseline is noisy or drifting, making it difficult to integrate peaks accurately. What are the possible causes?

  • Answer:

    • Mobile Phase Degassing: Inadequately degassed mobile phase can introduce bubbles into the system, causing baseline noise. Ensure all solvents are properly degassed before use.

    • Reagent Impurities: Impurities in the reagents or water used for their preparation can contribute to a high background signal. Use high-purity chemicals and HPLC-grade water.

    • Incomplete Mixing: Poor mixing of the column eluate and the reagent can lead to an unstable baseline. Ensure the mixing tee is functioning correctly.

    • Pump Pulsations: Pulsations from the HPLC or reagent pump can cause baseline fluctuations. Ensure pumps are properly maintained and pulse dampeners are functional.[4]

    • Contaminated Flow Cell: The detector's flow cell may be contaminated. Flush the system with appropriate cleaning solutions.

Troubleshooting Logic Diagram:

G Start Troubleshooting Start: No/Low CL Signal CheckUV Is the UV lamp on and stable? Start->CheckUV CheckReagentFlow Is the reagent pump running correctly? CheckUV->CheckReagentFlow Yes SolutionUV Solution: Turn on/replace UV lamp. CheckUV->SolutionUV No CheckReagents Are reagents prepared correctly (pH, concentration)? CheckReagentFlow->CheckReagents Yes SolutionFlow Solution: Check for leaks/blockages, prime pump. CheckReagentFlow->SolutionFlow No CheckDetector Are detector settings correct? CheckReagents->CheckDetector Yes SolutionReagents Solution: Prepare fresh reagents. CheckReagents->SolutionReagents No Checkthis compound Is the this compound standard/sample viable? CheckDetector->Checkthis compound Yes SolutionDetector Solution: Adjust detector sensitivity. CheckDetector->SolutionDetector No Solutionthis compound Solution: Prepare fresh standards/samples. Checkthis compound->Solutionthis compound No

Caption: Troubleshooting logic for low signal issues.

Frequently Asked Questions (FAQs)

  • Q1: Why is post-column UV irradiation necessary for this compound detection by chemiluminescence?

    • A1: this compound itself does not directly react with luminol to produce a strong chemiluminescent signal. The post-column UV irradiation step causes the photolysis (breakdown) of the this compound molecule.[1] This process generates reactive oxygen species and free radicals which are powerful oxidizing agents. These photoproducts then readily oxidize luminol, leading to a strong and detectable light emission.[2]

  • Q2: Can this method be used for other carbamate pesticides?

    • A2: Yes, this method has the potential to be adapted for other photolabile carbamate pesticides. The efficiency of the photolysis and the subsequent chemiluminescence reaction may vary for different compounds, requiring optimization of the experimental conditions.

  • Q3: What is the role of Co²⁺/EDTA in the reagent mixture?

    • A3: In luminol-based chemiluminescence reactions, metal ions can act as catalysts. The Co²⁺ (cobalt) ion, complexed with EDTA, likely enhances the oxidation of luminol by the photochemically generated species, thereby amplifying the chemiluminescent signal.[1]

  • Q4: How can I optimize the sensitivity of the method?

    • A4: Optimization can be achieved by systematically varying several parameters:

      • Reagent Concentrations: Adjust the concentrations of luminol and the Co²⁺/EDTA catalyst to find the optimal ratio that maximizes signal-to-noise.

      • Flow Rates: Vary the flow rates of both the mobile phase and the post-column reagent to optimize the reaction time within the UV reactor and detector.

      • UV Reactor: The length and internal diameter of the reactor tubing, as well as the intensity of the UV lamp, will affect the efficiency of the photolysis. Longer residence times in the reactor may increase the formation of reactive species, but can also lead to peak broadening.[7]

  • Q5: What safety precautions should be taken when working with this compound and UV radiation?

    • A5: this compound is a highly toxic carbamate pesticide and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).[8][9] UV radiation is harmful to the eyes and skin. Ensure the photochemical reactor is properly shielded to prevent exposure to UV light.

Chemical Reaction Pathway:

G This compound This compound UV UV Light (hν) in Photoreactor This compound->UV Photolysis ReactiveSpecies Reactive Species (e.g., Free Radicals) UV->ReactiveSpecies Photolysis Luminol Luminol (Reduced Form) ReactiveSpecies->Luminol OxidizedLuminol 3-Aminophthalate (Excited State) Luminol->OxidizedLuminol Oxidation Light Light (hν') ~425 nm OxidizedLuminol->Light Relaxation Detector CL Detector Signal Light->Detector Reagents Alkaline Solution + Co2+/EDTA Catalyst Reagents->Luminol enhances reaction

Caption: this compound chemiluminescence detection pathway.

References

Reducing Oxamyl degradation during sample preparation and extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxamyl analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound degradation during sample preparation and extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is a carbamate (B1207046) insecticide that is susceptible to degradation under certain conditions. The most significant factors to control during sample preparation are:

  • pH: this compound is most stable in acidic conditions (pH 5-6). It undergoes slow hydrolysis at a neutral pH of 7 and rapid hydrolysis in alkaline conditions (pH 9). Therefore, maintaining an acidic environment throughout the extraction process is critical.

  • Temperature: Higher temperatures accelerate the rate of this compound degradation. It is crucial to keep samples and extracts cool during preparation and storage.

  • Light: Exposure to sunlight can increase the rate of decomposition. Samples should be protected from light whenever possible.

  • Enzymatic Activity: Biological matrices may contain enzymes that can degrade this compound. Rapid sample processing and appropriate extraction conditions can help minimize enzymatic degradation.

Q2: What is the recommended pH for my extraction solvent and sample?

A2: To ensure the stability of this compound, it is highly recommended to maintain a pH between 3 and 6. An EPA method for the analysis of this compound in water specifies adjusting the sample to pH 3 by adding a dilute acid like formic acid.[1] For QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, using an acetate (B1210297) or citrate (B86180) buffer to maintain an acidic pH can be beneficial.[2] Some modified QuEChERS protocols for carbamates recommend using acetonitrile (B52724) with 1% acetic acid as the extraction solvent.[3]

Q3: How should I store my samples and extracts to prevent this compound degradation?

A3: Proper storage is crucial for maintaining the integrity of your samples.

  • Short-term storage (during processing): Keep samples and extracts on ice or in a refrigerator at approximately 4°C.

  • Long-term storage: For longer-term storage, freezing at -20°C or below is recommended. An EPA method suggests that sample extracts are stable for at least one week when stored refrigerated (2 to 6°C).[1]

Q4: Which extraction method is best for analyzing this compound residues?

A4: The QuEChERS method is widely used and recommended for the extraction of carbamate pesticides, including this compound, from various food and environmental matrices.[2][3][4] This method is efficient and uses a small amount of solvent. However, modifications to the standard QuEChERS protocol are often necessary to improve recovery and minimize degradation of pH-sensitive pesticides like this compound.

Q5: Can I use solvents other than acetonitrile for the extraction?

A5: Acetonitrile is the most commonly used and recommended solvent for QuEChERS-based extractions of carbamates. While other solvents like ethyl acetate have been investigated, they may result in less clean extracts and lower recoveries for some carbamates.[2] For optimal results, it is advisable to use high-purity, LC-MS grade acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation.

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Degradation due to high pH: The sample, extraction solvent, or cleanup sorbents may be neutral or alkaline.Ensure the pH of the sample and extraction solvent is acidic (ideally pH 3-6). Use a buffered QuEChERS method (acetate or citrate) or add 1% acetic or formic acid to the acetonitrile.
Thermal degradation: Samples were processed or stored at elevated temperatures.Keep samples and extracts on ice or refrigerated throughout the entire procedure. Avoid leaving samples at room temperature for extended periods.
Enzymatic degradation: Endogenous enzymes in the sample matrix are degrading the analyte.Homogenize the sample quickly at a low temperature. Consider flash-freezing the sample in liquid nitrogen before extraction.
Inconsistent or poor reproducibility of results Variable pH during extraction: Inconsistent acidification of samples is leading to varying degradation rates.Standardize the acidification step. Use a pH meter to verify the pH of each sample after adding acid.
Inconsistent sample handling time: The time between sample collection, extraction, and analysis varies between samples.Establish and adhere to a strict and consistent timeline for sample processing.
Presence of degradation products (e.g., this compound oxime) in the chromatogram Suboptimal extraction or storage conditions: The conditions are causing the breakdown of this compound into its metabolites.Review and optimize the entire sample preparation workflow to ensure acidic pH, low temperature, and protection from light at all stages.
Matrix effects leading to ion suppression or enhancement Co-extraction of matrix components: Interfering compounds from the sample matrix are affecting the ionization of this compound in the mass spectrometer.Optimize the dispersive solid-phase extraction (d-SPE) cleanup step of the QuEChERS method. For high-fat matrices, consider using a sorbent like Z-Sep+. For samples with pigments, graphitized carbon black (GCB) can be effective, but use it judiciously as it can also adsorb planar pesticides.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the pH of the medium. The following table summarizes the half-life of this compound at different pH values.

pHHalf-life (at 25°C)
5>31 days
78 days
93 hours
Data sourced from PubChem.[5]

Experimental Protocols

Modified QuEChERS Protocol for this compound in Vegetable Matrices

This protocol is a synthesized example based on common modifications for carbamate analysis to enhance stability and recovery.

1. Sample Homogenization:

  • Homogenize the sample (e.g., fruits, vegetables) to a uniform consistency. If the sample has low water content, it may be necessary to add a specific amount of water before homogenization. For dry samples, a common modification is to add 10 mL of water to 5 g of the sample.[6]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add the appropriate internal standards.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent mixture. A common mixture for general food matrices is 150 mg primary secondary amine (PSA) and 900 mg MgSO₄. For pigmented samples, 50 mg of graphitized carbon black (GCB) can be added, but be aware of potential loss of planar pesticides.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Logical Workflow for Troubleshooting Low this compound Recovery

Troubleshooting_Low_Recovery start Low or No this compound Recovery Detected check_ph Verify pH of Extraction Solvent and Sample Homogenate start->check_ph ph_ok pH is Acidic (3-6) check_ph->ph_ok Correct ph_not_ok pH is Neutral or Alkaline (>6) check_ph->ph_not_ok Incorrect check_temp Review Sample Processing and Storage Temperatures ph_ok->check_temp adjust_ph Action: Acidify Extraction Solvent (e.g., 1% Acetic or Formic Acid) ph_not_ok->adjust_ph re_extract Re-extract Sample adjust_ph->re_extract end_good Recovery Improved re_extract->end_good temp_ok Samples Kept Cold (<10°C) check_temp->temp_ok Correct temp_not_ok Samples Exposed to Room or Elevated Temperatures check_temp->temp_not_ok Incorrect check_matrix Evaluate Matrix Effects (Post-extraction Spike) temp_ok->check_matrix adjust_temp Action: Implement Strict Cold Chain (Use Ice Baths, Refrigerate Extracts) temp_not_ok->adjust_temp adjust_temp->re_extract matrix_ok No Significant Ion Suppression check_matrix->matrix_ok No Issue matrix_not_ok Significant Ion Suppression check_matrix->matrix_not_ok Problem Found end_bad Issue Persists, Investigate Further (e.g., Instrument Performance, Standard Stability) matrix_ok->end_bad adjust_cleanup Action: Optimize d-SPE Cleanup (e.g., Change Sorbent Type/Amount) matrix_not_ok->adjust_cleanup adjust_cleanup->re_extract

A troubleshooting decision tree for low this compound recovery.

Experimental Workflow for Modified QuEChERS

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis sample_homogenization Sample Homogenization Homogenize sample to uniform consistency. For dry samples, add water. weigh_sample Weigh Sample 10g of homogenate into 50mL tube sample_homogenization->weigh_sample add_solvent Add Acidified Solvent 10mL Acetonitrile + 1% Acetic Acid weigh_sample->add_solvent add_salts Add QuEChERS Salts MgSO₄, NaCl, Citrate buffers add_solvent->add_salts shake_centrifuge1 Shake & Centrifuge Shake 1 min, Centrifuge 5 min add_salts->shake_centrifuge1 transfer_supernatant Transfer Supernatant Aliquot of extract to d-SPE tube shake_centrifuge1->transfer_supernatant add_sorbents Vortex with Sorbents PSA + MgSO₄ transfer_supernatant->add_sorbents shake_centrifuge2 Vortex & Centrifuge Vortex 30s, Centrifuge 5 min add_sorbents->shake_centrifuge2 filter_extract Filter Extract 0.22 µm filter into vial shake_centrifuge2->filter_extract lcms_analysis LC-MS/MS Analysis filter_extract->lcms_analysis

A step-by-step workflow for the modified QuEChERS method.

References

Navigating Oxamyl Quantification: A Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing the appropriate internal standard for the accurate quantification of Oxamyl.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for accurate this compound quantification?

A1: An internal standard (IS) is essential in quantitative analysis to correct for the variability that can be introduced during sample preparation, injection, and analysis.[1][2] By adding a known amount of an internal standard to every sample, standard, and blank, variations such as analyte loss during extraction or fluctuations in instrument response can be normalized. This is achieved by using the ratio of the analyte signal to the internal standard signal for calibration and quantification, leading to improved accuracy and precision.

Q2: What are the primary types of internal standards recommended for this compound analysis?

A2: The two main types of internal standards suitable for this compound quantification are:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the most ideal choice. A SIL IS is a form of this compound where some atoms have been replaced with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[3] For this compound, This compound-d6 is a commercially available and recommended option.[4]

  • Structural Analog Internal Standard: This is a compound that is chemically similar to this compound but can be distinguished by the analytical instrument. For this compound, a potential structural analog is Carbofuran-d3 .[5][6]

Q3: Which type of internal standard is better for my this compound assay?

A3: A Stable Isotope-Labeled (SIL) internal standard like this compound-d6 is generally the superior choice.[2][3] This is because its physicochemical properties are nearly identical to this compound, meaning it will behave very similarly during sample preparation and analysis, thus providing the most accurate correction for any variations.[3] A structural analog like Carbofuran-d3 can be a viable alternative if a SIL IS is unavailable, but it may not perfectly mimic the behavior of this compound in all matrices, which could introduce a small degree of error.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in internal standard response across samples Inconsistent addition of the internal standard solution.Ensure precise and consistent volumetric addition of the internal standard to all samples, standards, and blanks. Use calibrated pipettes.
Degradation of the internal standard in the sample matrix.Investigate the stability of the internal standard in the specific sample matrix under your experimental conditions. Adjust sample pH or storage conditions if necessary.
Matrix effects suppressing or enhancing the internal standard signal.A stable isotope-labeled internal standard (this compound-d6) is the best way to compensate for matrix effects. If using a structural analog, ensure it co-elutes closely with this compound. Sample cleanup procedures may need to be optimized.
Poor recovery of the internal standard Inefficient extraction of the internal standard from the sample matrix.Re-evaluate the sample extraction procedure. Ensure the chosen solvent and conditions are suitable for both this compound and the internal standard.
Adsorption of the internal standard to labware.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Internal standard peak interferes with this compound peak or other components Insufficient chromatographic separation.Optimize the LC or GC method to achieve baseline separation of the internal standard, this compound, and any other interfering peaks. Adjust the mobile phase gradient, column type, or temperature program.
Isotopic contribution from the internal standard to the analyte signal (if using a SIL IS).Ensure the isotopic purity of the SIL internal standard is high. Check for any contribution of the IS signal at the mass transition of the analyte and correct if necessary.
No internal standard peak detected Omission of the internal standard addition step.Double-check your sample preparation workflow to ensure the internal standard was added.
Incorrect instrument parameters for detecting the internal standard.Verify that the mass spectrometer is set to monitor the correct mass transition for the chosen internal standard.

Recommended Internal Standards for this compound Quantification

Internal Standard Type Key Considerations Commercial Availability
This compound-d6 Stable Isotope-Labeled (SIL)Ideal Choice: Closely mimics the chemical and physical properties of this compound, providing the most accurate correction for extraction efficiency and matrix effects.[4]Readily available from various chemical suppliers.
Carbofuran-d3 Structural AnalogAlternative Choice: As a carbamate (B1207046) pesticide, it shares structural similarities with this compound.[5][7] May not perfectly track this compound's behavior in all matrices. Ensure co-elution and similar ionization response.Readily available from various chemical suppliers.[6][8]

Experimental Protocol: this compound Quantification in Plant Material using QuEChERS and LC-MS/MS with Carbofuran-d3 as Internal Standard

This protocol is adapted from a method described for the determination of this compound residues.[5]

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of a Carbofuran-d3 internal standard solution (concentration to be optimized based on expected this compound levels and instrument sensitivity).

  • Add 10 mL of water and 10 mL of 1% acetic acid in acetonitrile.

  • Add 1 g of anhydrous sodium acetate.

  • Vortex for 20 seconds.

  • Add 4 g of anhydrous magnesium sulfate.

  • Shake vigorously for 1 minute.

  • Centrifuge at 3600 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube for analysis.

2. LC-MS/MS Analysis

  • LC Column: A suitable C18 or Phenyl-Hexyl column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • This compound MRM Transitions: To be optimized, but typically involve monitoring the transition from the precursor ion (m/z) to one or two product ions.

    • Carbofuran-d3 MRM Transitions: To be optimized, monitoring the transition from its deuterated precursor ion to appropriate product ions.

  • Quantification: Create a calibration curve by plotting the peak area ratio of this compound to Carbofuran-d3 against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample 1. Homogenized Sample add_is 2. Add Internal Standard (e.g., this compound-d6 or Carbofuran-d3) sample->add_is add_solvents 3. Add Water & Acetonitrile add_is->add_solvents add_salts 4. Add Salts for Partitioning add_solvents->add_salts vortex 5. Vortex & Centrifuge add_salts->vortex extract 6. Collect Supernatant vortex->extract lcms 7. LC-MS/MS Analysis (MRM Mode) extract->lcms Inject quant 8. Quantification (Analyte/IS Ratio vs. Concentration) lcms->quant

Caption: Workflow for this compound quantification using an internal standard.

internal_standard_selection Decision Logic for Internal Standard Selection start Start: Need to Quantify this compound is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d6) available? start->is_sil_available use_sil Use SIL Internal Standard (this compound-d6) - Most accurate - Corrects for matrix effects is_sil_available->use_sil Yes is_analog_available Is a suitable Structural Analog (e.g., Carbofuran-d3) available? is_sil_available->is_analog_available No end_sil End use_sil->end_sil use_analog Use Structural Analog (Carbofuran-d3) - Validate co-elution - Check for similar ionization is_analog_available->use_analog Yes no_is Consider External Standard Method - Less robust - Prone to higher variability is_analog_available->no_is No end_analog End use_analog->end_analog end_no_is End no_is->end_no_is

Caption: Decision tree for selecting an internal standard for this compound analysis.

References

Troubleshooting poor peak shape for Oxamyl in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the reverse-phase HPLC analysis of Oxamyl (B33474).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape (e.g., tailing) for this compound in reverse-phase HPLC?

Poor peak shape for this compound is typically caused by a combination of chemical and system-level factors. The most common issues include:

  • Secondary Silanol (B1196071) Interactions: this compound, a carbamate (B1207046) pesticide, possesses functional groups that can engage in unwanted ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These interactions are a primary cause of peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimized, silanol groups on the column can become ionized and interact strongly with this compound, leading to asymmetric peaks.

  • Metal Contamination: this compound can interact with trace metal impurities within the HPLC system (e.g., stainless steel components) or the column's silica (B1680970) matrix. This chelation can result in significant peak tailing.[1][2]

  • Column Overload: Injecting an excessive mass of this compound or a large volume of sample dissolved in a strong solvent can saturate the column, leading to peak distortion.

  • System Issues: Problems like excessive extra-column volume (e.g., long tubing), column voids, or contaminated guard columns can cause general peak broadening and tailing for all analytes, including this compound.

Q2: How does the mobile phase pH specifically affect this compound's peak shape?

The mobile phase pH directly influences the ionization state of the silica stationary phase. While this compound itself has no significant acidic or basic characteristics, the silanol groups on the silica surface are acidic (pKa ≈ 3.8–4.2).[3]

  • At Mid-to-High pH (pH > 4): Silanol groups become deprotonated (Si-O⁻), creating negatively charged sites. These sites can interact strongly with any polar or slightly basic functional groups on the this compound molecule, causing secondary retention mechanisms that result in peak tailing.

  • At Low pH (pH < 3.5): The silanol groups are fully protonated (Si-OH), neutralizing their negative charge. This minimizes the unwanted ionic interactions, allowing for a more ideal reversed-phase separation based on hydrophobic interactions, which results in a sharper, more symmetrical peak. Therefore, operating at a low pH is highly recommended.[4]

Q3: My this compound peak is tailing significantly. What is the first thing I should check?

If you observe peak tailing specifically for this compound (while other neutral compounds in your sample look fine), the most likely culprit is secondary interaction with the stationary phase. The first and most effective step is to adjust the mobile phase to a low pH . Preparing your aqueous mobile phase with an additive like 0.1% formic acid or using a buffer to maintain a stable pH around 2.7-3.0 will suppress the ionization of silanol groups and dramatically improve peak shape.[4][5][6]

Q4: Can metal contamination in my HPLC system be a cause of peak tailing for this compound?

Yes, metal contamination is a potential cause. Studies have shown that this compound's degradation and chemical behavior can be influenced by the presence of metal ions such as Fe(II) and Cu(I).[1][2][7][8] If this compound forms chelates with metal ions leached from stainless steel tubing, frits, or even impurities in the silica packing, this can introduce another mechanism of interaction that leads to poor peak shape. If you suspect metal contamination, flushing the system with a chelating agent like EDTA (ethylenediaminetetraacetic acid) may help, but be sure to verify that this is compatible with your column's hardware and stationary phase.

Q5: What should I do if all the peaks in my chromatogram, including this compound, are broad or tailing?

When all peaks exhibit poor shape, the issue is likely systemic rather than specific to the analyte chemistry. You should investigate the following:

  • Extra-Column Volume: Check for and minimize the length and internal diameter of all tubing, especially between the column and the detector. Ensure all fittings are properly connected to avoid dead volume.

  • Column Health: The column may be compromised. A void may have formed at the column inlet, or the inlet frit could be partially blocked. Try reversing and flushing the column (if the manufacturer permits) or replacing it with a new one.

  • Guard Column: If you are using a guard column, it may be contaminated or expired. Try removing it and running the analysis again to see if the peak shape improves.

Troubleshooting Workflow

A systematic approach is key to efficiently diagnosing the root cause of poor peak shape. The following workflow provides a logical sequence of steps to identify and resolve the issue.

Troubleshooting_Workflow start Poor this compound Peak Shape (Tailing, Broadening) q_all_peaks Are all peaks affected? start->q_all_peaks systemic_issues Systemic Issue Likely q_all_peaks->systemic_issues Yes analyte_issues Analyte-Specific Issue Likely q_all_peaks->analyte_issues No check_extracol 1. Check Extra-Column Volume (tubing, connections) systemic_issues->check_extracol check_column 2. Check Column Health (voids, blockage) check_extracol->check_column replace_guard 3. Replace Guard Column check_column->replace_guard end_node Problem Resolved replace_guard->end_node check_ph 1. Check Mobile Phase pH Is it < 3.5? analyte_issues->check_ph adjust_ph Adjust to low pH (e.g., 2.7-3.0) using buffer or acid check_ph->adjust_ph No check_overload 2. Check for Overload (mass/volume) check_ph->check_overload Yes adjust_ph->end_node reduce_load Dilute sample or reduce injection volume check_overload->reduce_load check_metal 3. Suspect Metal Chelation check_overload->check_metal No reduce_load->end_node passivate Passivate system or use bio-inert hardware check_metal->passivate passivate->end_node

Caption: A step-by-step workflow for troubleshooting poor HPLC peak shape for this compound.

Chemical Interactions Leading to Peak Tailing

The primary chemical reason for this compound peak tailing on silica-based columns is the interaction with ionized silanol groups. The diagram below illustrates this undesired interaction and how adjusting the mobile phase pH provides a solution.

Chemical_Interactions cluster_high_ph Condition 1: Mid-to-High pH (e.g., pH > 4) cluster_low_ph Condition 2: Low pH (e.g., pH < 3.5) silanol_ionized Ionized Silanol Group (Si-O⁻) tailing Peak Tailing silanol_ionized->tailing oxamyl1 This compound Molecule oxamyl1->silanol_ionized Unwanted Ionic Interaction solution Solution: Operate at low pH to protonate silanols, preventing the unwanted interaction. silanol_protonated Protonated Silanol Group (Si-OH) good_peak Symmetrical Peak silanol_protonated->good_peak oxamyl2 This compound Molecule oxamyl2->silanol_protonated Desired Hydrophobic Interaction

Caption: How mobile phase pH affects the interaction between this compound and the silica surface.

Quantitative Data: Typical HPLC Parameters for this compound

The following table summarizes typical starting conditions for the analysis of this compound based on established methods. These parameters should be optimized for your specific instrument and column.

ParameterConditionRationale / NotesReference
Stationary Phase C8 or C18 (Reversed-Phase)Provides appropriate hydrophobic retention for this compound.[4]
Column Dimensions 150 mm x 4.6 mm, 5 µmStandard analytical column size.[4][5]
Mobile Phase (Aqueous) pH 2.7-3.0 buffered waterCrucial for good peak shape. Suppresses silanol ionization.[4][6]
Mobile Phase Additive 0.1% Formic Acid or Monochloroacetic acid bufferEnsures a stable and low pH. Formic acid is MS-compatible.[5][6][9]
Mobile Phase (Organic) Acetonitrile (B52724) or MethanolAcetonitrile often provides better peak shape and lower backpressure.[6][9]
Elution Mode Isocratic or GradientIsocratic (e.g., 15% Acetonitrile) can be used for simple matrices. Gradient elution is used for more complex samples.[5][6]
Flow Rate 1.0 - 1.5 mL/minTypical flow rate for a 4.6 mm ID column.-
Detection UV at 240 nm or LC/MS/MSThis compound has a UV absorbance maximum around 240 nm. MS/MS provides higher sensitivity and specificity.[4][5]
Injection Volume 10 - 50 µLShould be optimized to avoid column overload.[6]

Experimental Protocols

Protocol 1: Low-pH Mobile Phase Preparation (0.1% Formic Acid)

This protocol describes the preparation of a mobile phase designed to minimize silanol interactions and achieve a symmetrical peak for this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • Sterile, filtered 1L glass solvent bottles

  • 0.22 µm or 0.45 µm membrane filter for vacuum filtration

Procedure:

  • Prepare Aqueous Phase (Mobile Phase A): a. Measure 999 mL of HPLC-grade water into a clean 1L graduated cylinder. b. Carefully add 1 mL of formic acid to the water. c. Transfer the solution to a 1L solvent bottle. d. Cap and mix thoroughly by inversion. This creates a 0.1% formic acid solution with a pH of approximately 2.7-2.8.

  • Prepare Organic Phase (Mobile Phase B): a. Pour 1L of HPLC-grade acetonitrile into a separate, clearly labeled solvent bottle.

  • Degas Solvents: a. Filter and degas both mobile phases using a vacuum filtration apparatus with a compatible membrane filter. Alternatively, use an inline degasser or sonicate for 10-15 minutes.

  • Set HPLC Conditions: a. Purge the HPLC system thoroughly with the new mobile phases. b. For an isocratic separation, set the pump to deliver a mixture of Mobile Phase A and B (e.g., 85:15 v/v). c. Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting any samples.

Protocol 2: System Passivation to Reduce Metal Interactions

If low pH does not fully resolve peak tailing and metal chelation is suspected, a system passivation may be necessary. Warning: Always consult your HPLC and column manufacturer's guidelines before performing this procedure, as some columns (especially PEEK-lined hardware) may not be compatible with strong chelators or acids.

Materials:

Procedure (Standard Passivation with EDTA):

  • Disconnect the Column: Remove the HPLC column and replace it with a union or a restrictor capillary.

  • Prepare Passivation Solution: Prepare a 0.1% EDTA solution in HPLC-grade water. Ensure it is fully dissolved.

  • Flush the System: a. Flush all HPLC lines with HPLC-grade water for 20 minutes to remove any buffered mobile phase. b. Flush the system with the 0.1% EDTA solution at a low flow rate (e.g., 0.5 mL/min) for 60 minutes.

  • Rinse the System: a. Flush the system thoroughly with HPLC-grade water for at least 60 minutes to remove all traces of EDTA. b. Flush with isopropanol for 20 minutes to dry the system.

  • Re-equilibrate: a. Re-install the column. b. Flush the column with your mobile phase, starting with a low flow rate and gradually increasing to the analytical method's flow rate. c. Equilibrate the entire system until the baseline is stable before resuming analysis.

References

Technical Support Center: Managing Oxamyl Phytotoxicity in Sensitive Ornamental Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the phytotoxic effects of Oxamyl in sensitive ornamental plants during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a broad-spectrum insecticide, nematicide, and acaricide belonging to the carbamate (B1207046) chemical class. Its primary mode of action is the reversible inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in insects and nematodes. This inhibition leads to the accumulation of acetylcholine (B1216132) at the synapses, causing neuromuscular paralysis and death of the target pest. This compound exhibits both systemic and contact activity, meaning it can be absorbed by the plant and translocated to different tissues, as well as affecting pests on direct contact.

Q2: What is phytotoxicity and what are the common symptoms?

A2: Phytotoxicity refers to plant injury caused by exposure to a chemical substance. Symptoms of phytotoxicity in ornamental plants can be varied and may include:

  • Leaf Damage: Necrotic spots, marginal or tip burns, chlorosis (yellowing), bleaching, and leaf distortion (cupping, curling).

  • Flower Damage: Petal bleaching, spotting, and bud abortion.

  • Growth Effects: Stunted growth of the entire plant or specific parts, and abnormal growth patterns.

  • Root Damage: Injury to root tissue, which can lead to overall plant decline.

Q3: Which ornamental plant species are known to be sensitive to this compound?

Q4: What factors can influence the severity of this compound phytotoxicity?

A4: Several factors can affect a plant's susceptibility to chemical injury:

  • Plant Stress: Plants under stress from drought, high temperatures, or nutrient deficiencies are more prone to phytotoxicity.

  • Environmental Conditions: High temperatures and high light intensity can increase the risk of phytotoxicity.

  • Application Rate: Higher concentrations or application volumes of this compound increase the risk of plant injury.

  • Formulation: While not extensively documented for this compound, emulsifiable concentrate (EC) formulations of pesticides are generally more likely to cause phytotoxicity than wettable powder (WP) formulations.

  • Adjuvants and Tank Mixes: The combination of this compound with other pesticides or adjuvants can sometimes lead to unexpected phytotoxic reactions.

Troubleshooting Guide for this compound Phytotoxicity

This guide is designed to help researchers diagnose and manage potential phytotoxicity issues during their experiments.

Step 1: Symptom Observation and Identification

  • Question: What specific symptoms are you observing on the plants?

  • Action: Carefully examine the affected plants. Note the type of damage (e.g., leaf burn, chlorosis, stunting) and its location on the plant (e.g., new growth, older leaves, flowers). Take high-quality photographs to document the symptoms.

  • Common this compound Phytotoxicity Symptoms: Look for leaf necrosis (tissue death), particularly on the margins or tips, and chlorotic (yellow) spotting.

Step 2: Pattern of Injury Analysis

  • Question: Is there a pattern to the damage within the greenhouse or experimental setup?

  • Action: Assess the distribution of symptomatic plants. Is the damage uniform across all plants treated with this compound? Is it more severe on plants at the beginning of the spray application? Are there any untreated control plants showing similar symptoms?

  • Interpretation: A uniform pattern of damage on treated plants, with healthy control plants, strongly suggests chemical injury.

Step 3: Review of Application Procedures

  • Question: Were the correct application protocols followed?

  • Action: Verify the concentration of the this compound solution, the application rate, and the application method. Check for any potential errors in mixing or calibration of equipment. Review the environmental conditions at the time of application (temperature, light intensity).

Step 4: Differential Diagnosis

  • Question: Could the symptoms be caused by other factors?

  • Action: Consider other potential causes for the observed symptoms, such as nutrient deficiencies, diseases, insect pests, or environmental stress. Compare the symptoms with diagnostic guides for these issues.

  • Key Distinction: Phytotoxicity symptoms typically appear suddenly and do not spread from plant to plant over time, unlike diseases.

Step 5: Management and Mitigation

  • Question: What should be done for the affected plants and for future experiments?

  • Action:

    • For mildly affected plants, provide optimal growing conditions (water, nutrients) to encourage new, healthy growth.

    • For severely affected plants, it may be necessary to remove them from the experiment.

    • In future experiments, reduce the application rate of this compound or test it on a small subset of plants before treating the entire batch.

    • Ensure plants are not under stress before application.

Data Presentation

Table 1: General Phytotoxicity Scoring Scale for Ornamental Plants

This table provides a standardized scale for visually assessing the severity of phytotoxicity.

Rating Description of Symptoms Marketability
0No visible injury.Marketable
1Slight leaf chlorosis or very minor spotting.Marketable
2Noticeable leaf spotting and/or marginal necrosis on a few leaves.Marketable
3Moderate leaf necrosis and/or chlorosis on several leaves.Likely not marketable
4Severe leaf necrosis, stunting, and/or leaf drop.Not marketable
5Plant death.Not marketable

Table 2: Hypothetical Dose-Response of this compound on Different Ornamental Species

Note: This table is for illustrative purposes. Researchers must determine these values for their specific plant species and experimental conditions.

Ornamental Species This compound Concentration (mg/L) Average Phytotoxicity Rating (0-5) Observations
Petunia x hybrida 'Celebrity Red'500.5Very slight marginal chlorosis on older leaves.
1001.5Noticeable chlorotic spotting and some marginal burn.
2003.0Significant leaf necrosis and some stunting.
Chrysanthemum morifolium 'Bravo'501.0Mild leaf spotting.
1002.5Moderate leaf necrosis, especially on younger leaves.
2004.0Severe necrosis and leaf distortion.
Rosa sp. 'Peace'500No visible phytotoxicity.
1000No visible phytotoxicity.
2000.5Slight yellowing on a few leaves.

Experimental Protocols

Protocol 1: Standardized Phytotoxicity Assessment of this compound on a Novel Ornamental Species

Objective: To determine the phytotoxicity of different concentrations of this compound on a previously untested ornamental plant species.

Materials:

  • Uniform, healthy, and well-established plants of the target ornamental species.

  • Technical grade this compound and appropriate solvents.

  • Calibrated spray equipment.

  • Personal Protective Equipment (PPE).

  • Controlled environment greenhouse or growth chamber.

  • Data collection sheets and camera.

Methodology:

  • Plant Preparation: Acclimate the plants to the experimental conditions for at least one week prior to treatment. Ensure all plants are of a similar size and developmental stage.

  • Treatment Groups: Establish a minimum of four treatment groups, including a negative control (water spray) and at least three different concentrations of this compound. A common starting point is to use the manufacturer's recommended rate, a half rate, and a double rate.

  • Replication: Use a minimum of 5-10 replicate plants for each treatment group, arranged in a completely randomized design.

  • Application: On the day of treatment, ensure plants are well-watered but their foliage is dry. Apply the treatments evenly to the foliage, ensuring thorough coverage.

  • Post-Application Care: Maintain optimal growing conditions for the plants and observe them daily.

  • Data Collection: At 3, 7, and 14 days after treatment, visually assess each plant for phytotoxicity symptoms using the scoring scale in Table 1. Record the data and take photographs of representative plants from each treatment group.

  • Data Analysis: Analyze the phytotoxicity ratings using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatment groups.

Mandatory Visualizations

G This compound This compound Application Plant_Uptake Plant Uptake (Foliar/Systemic) This compound->Plant_Uptake ROS_Production Increased Reactive Oxygen Species (ROS) Plant_Uptake->ROS_Production Induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Damage) Oxidative_Stress->Cellular_Damage Phytotoxicity_Symptoms Visible Phytotoxicity Symptoms (Necrosis, Chlorosis) Cellular_Damage->Phytotoxicity_Symptoms Leads to

Caption: Proposed signaling pathway of this compound-induced phytotoxicity in sensitive ornamental plants.

G Start Symptoms Observed (e.g., Leaf Spotting, Yellowing) Check_Pattern Is there a uniform pattern on treated plants? Start->Check_Pattern Check_Controls Are control plants unaffected? Check_Pattern->Check_Controls Yes Other_Stressor Consider Other Stressors: Disease, Pests, Nutrition Check_Pattern->Other_Stressor No Review_Application Review Application Rate, Method, and Conditions Check_Controls->Review_Application Yes Check_Controls->Other_Stressor No Phytotoxicity_Likely High Probability of This compound Phytotoxicity Review_Application->Phytotoxicity_Likely

Technical Support Center: Adjusting for Oxamyl's Rapid Hydrolysis in Alkaline Soil Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the rapid hydrolysis of Oxamyl in alkaline soil conditions. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in alkaline soils?

A1: this compound is a broad-spectrum carbamate (B1207046) insecticide, nematicide, and acaricide.[1] Its chemical structure makes it susceptible to hydrolysis, a chemical reaction where water breaks down the molecule. This degradation process is significantly accelerated in neutral to alkaline environments (high pH).[2][3][4] For researchers studying its efficacy or environmental fate, this rapid breakdown in alkaline soils can lead to inconsistent and misleading results if not properly accounted for.

Q2: How does soil pH affect the hydrolysis rate of this compound?

A2: Soil pH is a critical factor governing the persistence of this compound. In acidic soils, this compound is relatively stable. However, as the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases dramatically.[2][3] This is due to base-catalyzed hydrolysis of the carbamate ester bond.

Q3: What are the primary degradation products of this compound hydrolysis?

A3: The primary degradation product of this compound hydrolysis is its corresponding oxime metabolite, methyl N-hydroxy-N',N'-dimethyl-1-thiooxamimidate.[5] This transformation occurs through the cleavage of the carbamoyl (B1232498) group. Further degradation can lead to the formation of N,N-dimethyloxamic acid.

Q4: How can I minimize this compound degradation during my experiments in alkaline soil?

A4: To minimize pre-application degradation, prepare this compound solutions immediately before use. For soil incubation studies, consider using a buffered solution to maintain a more controlled pH if the experimental design allows. If working with field soil, it is crucial to characterize the soil pH beforehand and account for the rapid degradation in the experimental timeline and interpretation of results.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected this compound concentrations in treated soil samples.

  • Possible Cause 1: Rapid Hydrolysis. The alkaline nature of your soil is likely causing rapid degradation of this compound.

    • Solution: Measure the pH of your soil. If it is alkaline, significantly shorten the time between this compound application and extraction. For time-course studies, use very short initial time points. It is also advisable to analyze for the primary degradation product (oxime metabolite) to account for the conversion.

  • Possible Cause 2: Inefficient Extraction. The analytical method may not be efficiently extracting this compound from the soil matrix.

    • Solution: Review and optimize your extraction protocol. Ensure the solvent system is appropriate for this compound and the soil type. Methods like Accelerated Solvent Extraction (ASE) followed by LC/MS analysis have been proven effective.[5][6]

  • Possible Cause 3: Improper Sample Storage. If samples are not stored correctly after collection, degradation can continue.

    • Solution: Immediately freeze soil samples at -20°C or lower after collection to halt chemical and microbial degradation.[6]

Quantitative Data: this compound Hydrolysis Half-Life

The following table summarizes the half-life of this compound at various pH levels and temperatures, illustrating the significant impact of alkalinity on its stability.

pHTemperature (°C)Half-Life
4.525300 weeks
5.025> 31 days
6.02517 weeks
7.025~8 days to 1.6 weeks
8.0251.4 days
9.025~3 hours

Data compiled from multiple sources.[2][7]

Experimental Protocols

Protocol: Determining the Rate of this compound Hydrolysis in Soil (Adapted from OECD Guideline 111)

This protocol provides a framework for determining the hydrolysis rate of this compound in a specific soil under controlled laboratory conditions.

1. Materials:

  • Test soil with known pH and organic matter content.
  • Analytical grade this compound standard.
  • Sterile buffered solutions (pH 4, 7, and 9) for reference.
  • High-purity water.
  • Appropriate extraction solvents (e.g., acetonitrile, methanol).
  • Incubator capable of maintaining a constant temperature.
  • Analytical instrumentation (HPLC or LC/MS).

2. Procedure:

  • Soil Preparation: Sieve the soil to remove large debris and homogenize. Determine the soil's pH and moisture content.
  • Incubation Setup:
  • Weigh a known amount of soil into multiple sterile flasks.
  • Adjust the soil moisture to a predetermined level (e.g., 40-50% of water holding capacity).
  • Prepare a stock solution of this compound in a suitable solvent.
  • Spike the soil samples with the this compound stock solution to achieve the desired concentration.
  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
  • Sampling:
  • At predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, 48 hours for alkaline soil), remove triplicate flasks for analysis.
  • Extraction:
  • Extract this compound and its degradation products from the soil samples using an appropriate solvent and extraction technique (e.g., sonication, shaking, or ASE).
  • Analysis:
  • Filter the extracts and analyze them using a validated HPLC or LC/MS method to quantify the concentrations of this compound and its primary oxime metabolite.
  • Data Analysis:
  • Plot the concentration of this compound versus time.
  • Determine the hydrolysis rate constant and the half-life (DT50) by fitting the data to a first-order decay model.

Visualizations

Hydrolysis_Pathway This compound This compound Oxime Oxime Metabolite This compound->Oxime Hydrolysis (cleavage of carbamoyl group) DMOA N,N-dimethyloxamic acid Oxime->DMOA Further Degradation

Caption: Hydrolysis pathway of this compound in alkaline conditions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Preparation & Characterization (pH, Moisture) Spike Spike Soil Samples Soil_Prep->Spike Oxamyl_Sol Prepare this compound Stock Solution Oxamyl_Sol->Spike Incubate Incubate at Constant Temperature Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Extract Solvent Extraction Sample->Extract Analyze HPLC or LC/MS Analysis Extract->Analyze Data Calculate Half-Life (DT50) Analyze->Data

Caption: Workflow for determining this compound hydrolysis rate in soil.

Troubleshooting_Tree Start Inconsistent/Low this compound Concentration? Check_pH Is Soil pH Alkaline (>7.5)? Start->Check_pH Rapid_Hydrolysis Rapid Hydrolysis Likely. Shorten time to extraction. Analyze for metabolites. Check_pH->Rapid_Hydrolysis Yes Check_Extraction Is Extraction Method Validated? Check_pH->Check_Extraction No End Problem Identified Rapid_Hydrolysis->End Optimize_Extraction Optimize extraction solvent and technique. Check_Extraction->Optimize_Extraction No Check_Storage Were Samples Immediately Frozen? Check_Extraction->Check_Storage Yes Optimize_Extraction->End Improper_Storage Degradation during storage likely. Review sample handling protocol. Check_Storage->Improper_Storage No Check_Storage->End Yes Improper_Storage->End

Caption: Troubleshooting inconsistent this compound concentrations.

References

Minimizing co-eluting interferences in Oxamyl analysis of peppers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize co-eluting interferences in the analysis of Oxamyl in peppers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in this compound analysis of peppers?

A1: Co-eluting interferences in the analysis of this compound in peppers primarily stem from the complex matrix of the sample itself. Peppers, especially colored varieties, contain a high concentration of pigments (like chlorophyll (B73375) and carotenoids), waxes, sugars, and other organic molecules.[1] These compounds can be co-extracted with this compound during sample preparation and may have similar chromatographic retention times, leading to overlapping peaks and inaccurate quantification.[2] This phenomenon, known as matrix effect, can cause ion suppression or enhancement in LC-MS/MS analysis, further compromising the results.[2][3]

Q2: Which sample preparation method is recommended for this compound analysis in peppers?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues, including this compound, from fruit and vegetable matrices like peppers.[4][5] However, due to the complexity of the pepper matrix, a simple QuEChERS extraction may not be sufficient to remove all interferences. Therefore, a cleanup step following the extraction is crucial.

Q3: What are the different cleanup strategies available after QuEChERS extraction for pepper samples?

A3: After the initial QuEChERS extraction, a dispersive solid-phase extraction (dSPE) cleanup is typically performed. Common sorbents used for pepper matrices include:

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

  • C18 (Octadecylsilane): Removes nonpolar interferences like waxes and lipids.

  • Graphitized Carbon Black (GCB): Effective at removing pigments like chlorophyll and carotenoids.[1] However, GCB can also adsorb planar pesticides, potentially leading to lower recovery for certain analytes.[1]

  • Enhanced Matrix Removal—General Pigmented Fresh (EMR–GPF): This is a newer, more selective cleanup approach that has been shown to be highly effective in removing pigments from pepper matrices while maintaining good recovery for a wide range of pesticides.[1][6]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound in peppers?

A4: Minimizing matrix effects is critical for accurate quantification. Here are some strategies:

  • Effective Sample Cleanup: Employing a robust cleanup method, such as QuEChERS with an appropriate dSPE or passthrough cleanup like EMR–GPF, is the first and most important step.[1][6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank pepper matrix extract that has undergone the same sample preparation procedure as the samples.[2] This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled analog of this compound as an internal standard can help to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation: Optimize the LC method to achieve good separation between this compound and any remaining matrix interferences. This may involve adjusting the mobile phase gradient, flow rate, or using a different column chemistry.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the target analyte. However, this may also reduce the sensitivity of the method.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Recovery - Adsorption of this compound onto the dSPE sorbent (e.g., GCB).- Incomplete extraction from the pepper matrix.- Degradation of this compound during sample preparation.- If using GCB, consider reducing the amount or switching to an alternative cleanup like EMR–GPF.[1]- Ensure thorough homogenization of the pepper sample.- Use a buffered QuEChERS method to control pH and prevent degradation of pH-sensitive pesticides.[5]
High Matrix Effect (Ion Suppression or Enhancement) - Insufficient cleanup of the sample extract.- High concentration of co-eluting matrix components (pigments, sugars, etc.).- Implement a more rigorous cleanup step. For pigmented peppers, EMR–GPF is recommended.[1][6]- Prepare matrix-matched calibration standards to compensate for the effect.[2]- Dilute the final extract before injection, if sensitivity allows.
Poor Peak Shape or Peak Splitting - Co-eluting interferences.- Issues with the LC column or mobile phase.- Improve the sample cleanup to remove interfering compounds.- Optimize the LC method (e.g., gradient, flow rate).- Check the column for contamination or degradation and replace if necessary.- Ensure the mobile phase is correctly prepared and degassed.
Instrument Contamination and Carryover - Injection of "dirty" extracts with high levels of matrix components.- Employ a more effective sample cleanup procedure to reduce the amount of non-volatile matrix components being introduced to the LC-MS system.[1]- Use a divert valve to direct the early and late eluting matrix components to waste.- Implement a robust needle and injection port washing protocol between samples.

Experimental Protocols

Protocol 1: QuEChERS Extraction and dSPE Cleanup for this compound in Peppers

This protocol is a general guideline based on the AOAC Official Method 2007.01.

1. Sample Homogenization:

  • Weigh a representative portion of the pepper sample and homogenize it to a uniform consistency.

2. Extraction:

  • Weigh 15 g of the homogenized pepper sample into a 50 mL centrifuge tube.
  • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.
  • Add the appropriate internal standard(s).
  • Add the contents of a QuEChERS AOAC extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥1500 rcf for 1 minute.

3. dSPE Cleanup (for pigmented peppers):

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 1 minute.
  • The supernatant is ready for LC-MS/MS analysis.

Protocol 2: Enhanced Matrix Removal (EMR–GPF) Passthrough Cleanup

This protocol provides a more advanced cleanup for highly pigmented pepper samples.[1]

1. QuEChERS Extraction:

  • Follow steps 1 and 2 of Protocol 1.

2. EMR–GPF Cleanup:

  • Condition an Agilent Captiva EMR–GPF cartridge according to the manufacturer's instructions.
  • Load the supernatant from the QuEChERS extraction onto the cartridge.
  • Allow the extract to pass through the sorbent via gravity or low pressure.
  • Collect the eluate, which is the cleaned sample extract.
  • The cleaned extract is ready for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Recovery and Matrix Effects for Different Cleanup Methods in Pepper Analysis

Cleanup Method Analyte Average Recovery (%) Matrix Effect (%) Reference
dSPE with PSA and C18Multiresidue70-120Varies[4]
dSPE with PSA, C18, and GCBMultiresidue70-100Varies[4]
Captiva EMR–GPFMultiresidue60-120 (98% of targets)Reduced[1]

Note: The values presented are typical ranges reported in the literature and may vary depending on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_cleanup Cleanup Options Homogenization 1. Homogenize Pepper Sample Extraction 2. QuEChERS Extraction Homogenization->Extraction Cleanup 3. Cleanup Step Extraction->Cleanup LCMS 4. LC-MS/MS Analysis Cleanup->LCMS dSPE dSPE (PSA, C18, GCB) Cleanup->dSPE EMR EMR-GPF Passthrough Cleanup->EMR Data 5. Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis in peppers.

Troubleshooting_Interference Start High Co-eluting Interference Observed CheckCleanup Is an effective cleanup (e.g., with GCB or EMR-GPF) being used for pigments? Start->CheckCleanup ImplementCleanup Implement/Optimize Cleanup: - Use GCB for pigments - Consider EMR-GPF for better recovery and cleanup CheckCleanup->ImplementCleanup No CheckMatrixMatch Are matrix-matched calibrants being used? CheckCleanup->CheckMatrixMatch Yes ImplementCleanup->CheckMatrixMatch UseMatrixMatch Prepare calibration standards in blank matrix extract CheckMatrixMatch->UseMatrixMatch No OptimizeLC Optimize LC Separation: - Adjust gradient - Try different column chemistry CheckMatrixMatch->OptimizeLC Yes UseMatrixMatch->OptimizeLC End Interference Minimized OptimizeLC->End

Caption: Troubleshooting logic for co-eluting interferences.

References

Enhancing the stability of Oxamyl analytical standards in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxamyl analytical standards in acetonitrile (B52724). Our goal is to help you enhance the stability of your standards and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in acetonitrile solutions?

A1: The primary cause of this compound degradation is hydrolysis. This compound, a carbamate (B1207046) insecticide, is susceptible to hydrolysis, which breaks the carbamate ester bond. This process is accelerated by the presence of water, even in trace amounts within the acetonitrile, and is significantly influenced by pH, temperature, and light exposure. The main degradation product is this compound-oxime.

Q2: How long can I expect my this compound stock solution in acetonitrile to be stable?

A2: The stability of your this compound stock solution depends heavily on storage conditions. According to an EPA method, calibration standards prepared in acetonitrile and stored in a refrigerator at 2 to 6°C are stable for a maximum of two months.[1] For optimal stability, it is recommended to store stock solutions in a freezer at -10°C or colder. Always monitor for signs of degradation, such as the appearance of new peaks or a decrease in the main analyte peak area in your chromatograms.

Q3: What are the ideal storage conditions for this compound analytical standards in acetonitrile?

A3: To maximize stability, this compound standards in acetonitrile should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for working standards and store stock solutions in a freezer at -10°C or colder.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Container: Use tightly sealed, high-quality vials to prevent solvent evaporation and moisture absorption.

Q4: Can I use my this compound standard if I see small additional peaks in the chromatogram?

A4: The presence of additional peaks, especially one corresponding to this compound-oxime, indicates degradation of your standard. Using a degraded standard will lead to inaccurate quantification of your target analyte. It is strongly recommended to prepare a fresh standard if you observe any signs of degradation.

Q5: Is it necessary to use HPLC-grade acetonitrile for preparing my standards?

A5: Yes, it is crucial to use high-purity, HPLC-grade acetonitrile. Lower-grade solvents may contain impurities and higher water content, which can accelerate the degradation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound standards in acetonitrile.

Problem Potential Cause Recommended Solution
Decreasing peak area for this compound over a series of injections. Degradation of the standard in the autosampler.- Maintain the autosampler at a cool temperature (e.g., 4°C).- Prepare fresh dilutions from a stock solution more frequently.- Limit the time the standard vial remains in the autosampler.
Appearance of a new peak consistent with this compound-oxime. Hydrolysis of the this compound standard.- Verify the pH of your mobile phase; this compound is more stable under acidic conditions.- Ensure the acetonitrile used is of high purity and low water content.- Prepare a fresh standard and store it properly.
Inconsistent or non-reproducible results. - Improperly stored or degraded standard.- Contamination of the standard.- Inconsistent dilution preparation.- Prepare a fresh standard from a new ampoule of certified reference material.- Use clean glassware and syringes for all preparations.- Ensure accurate and consistent pipetting techniques during dilution.
Precipitation observed in the standard solution. - The concentration of the standard exceeds its solubility in acetonitrile at the storage temperature.- Contamination.- Gently warm the solution to room temperature and vortex to redissolve.- If precipitation persists, prepare a new, less concentrated standard.- Filter the standard through a compatible syringe filter before use.

Quantitative Data Summary

The stability of this compound in solution is significantly influenced by pH and temperature. The following table summarizes the hydrolysis half-life of this compound under different conditions.

Solvent/Matrix pH Temperature Half-life (DT50) Reference
Aqueous Solution525°C>31 days[2]
Aqueous Solution725°C8 days[2]
Aqueous Solution925°C3 hours[2]
Acetonitrile (Calibration Standard)Not Specified2-6°CStable for up to 2 months[1]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Standards in Acetonitrile

This protocol is based on established analytical methods for pesticide residue analysis.

  • Preparation of 1000 µg/mL Stock Standard:

    • Obtain a certified reference material of this compound (neat solid).

    • Accurately weigh 10 mg of the this compound standard (correcting for purity) into a 10 mL amber volumetric flask.

    • Dissolve the standard in a small amount of HPLC-grade acetonitrile.

    • Bring the flask to volume with HPLC-grade acetonitrile.

    • Stopper the flask and vortex until the solid is completely dissolved.

    • Transfer the stock solution to a labeled amber vial with a PTFE-lined cap.

    • Store the stock solution in a freezer at -10°C or colder.

  • Preparation of Working Standards (e.g., 1 µg/mL):

    • Allow the stock solution to equilibrate to room temperature before use.

    • Using a calibrated micropipette, transfer 10 µL of the 1000 µg/mL stock solution into a 10 mL amber volumetric flask.

    • Dilute to the mark with HPLC-grade acetonitrile.

    • Stopper the flask and vortex to ensure homogeneity.

    • Transfer the working standard to a labeled amber vial for immediate use or store in a refrigerator at 2-8°C for short-term storage.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Weigh Certified This compound Standard dissolve Dissolve in Acetonitrile start->dissolve volume Bring to Volume (10 mL) dissolve->volume store_stock Store Stock Solution (-10°C or colder) volume->store_stock dilute Prepare Working Standard store_stock->dilute hplc Inject into HPLC/LC-MS System dilute->hplc analyze Analyze Data hplc->analyze check_peaks Check for Degradation (e.g., this compound-oxime peak) hplc->check_peaks check_peaks->start Prepare Fresh Standard

Caption: Experimental workflow for the preparation and analysis of this compound analytical standards.

degradation_pathway This compound This compound C₇H₁₃N₃O₃S Hydrolysis Hydrolysis (+H₂O) This compound->Hydrolysis Oxamyl_Oxime This compound-oxime C₅H₁₀N₂O₂S Hydrolysis->Oxamyl_Oxime

Caption: Primary degradation pathway of this compound to this compound-oxime via hydrolysis.

References

Factors affecting Oxamyl degradation rates in field studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting field studies on oxamyl (B33474) degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation rate of this compound in soil?

A1: The degradation of this compound in soil is a complex process influenced by several key factors. The most significant are soil temperature, pH, and microbial activity.[1][2][3] Soil moisture content and soil type (texture and organic matter content) also play crucial roles.[2][4]

Q2: What is the typical half-life of this compound in soil under field conditions?

A2: The field half-life of this compound can vary widely depending on environmental conditions. Reported half-lives in field studies typically range from 7 to 28 days.[1][3] In one multi-site study, field half-lives ranged from 10 to 24 days.[1][2] However, persistence can be longer under certain conditions, with residues detectable after 91 days in some cases.[1][2]

Q3: How does soil temperature affect the degradation rate of this compound?

A3: Soil temperature is a dominant factor, with higher temperatures generally accelerating degradation.[1][4] In one model, soil temperature accounted for up to 79% of the variation in this compound degradation rates.[1][2] Degradation follows the Arrhenius relationship, proceeding more rapidly at higher temperatures.[4]

Q4: What is the role of soil pH in this compound degradation?

A4: Soil pH significantly impacts this compound degradation through both chemical and biological pathways. This compound is more susceptible to abiotic chemical hydrolysis in neutral to alkaline soils.[3] Additionally, higher bacterial activity, which contributes to biodegradation, is commonly observed under alkaline conditions.[3] Conversely, this compound is more persistent in acidic soils.[5]

Q5: How important is microbial activity for this compound degradation?

A5: Microbial degradation is the primary process controlling the environmental dissipation of this compound.[1][3][6] Various soil bacteria, such as those from the genus Pseudomonas, can hydrolyze this compound to its less toxic metabolite, this compound oxime, and utilize its breakdown products as a source of carbon and nitrogen.[3][6]

Q6: What is "enhanced biodegradation" of this compound?

A6: Enhanced biodegradation is a phenomenon where repeated applications of this compound to the same soil lead to an accelerated rate of degradation.[3] This occurs because a fraction of the soil microbial community adapts to utilize this compound as a substrate, leading to a rapid breakdown of the compound upon subsequent applications and potentially reducing its efficacy.[3][7]

Q7: Does soil type and organic matter content influence this compound persistence?

A7: Yes, soil type affects this compound degradation. Adsorption of this compound can be correlated to the clay and organic matter content of the soil.[4] Stronger adsorption, typically in soils with higher organic matter, can decrease the availability of this compound for microbial degradation and leaching.[5]

Q8: What are the main degradation products of this compound?

A8: The primary degradation pathway for this compound in soil is hydrolysis of the carbamate (B1207046) ester bond, which forms this compound oxime (also referred to as IN-A2213).[3][8] This metabolite is less toxic than the parent this compound compound. Further degradation of this compound oxime can occur.

Troubleshooting Guide

Problem: My observed this compound degradation is much faster than expected (e.g., half-life < 7 days).

  • Possible Cause 1: Enhanced Microbial Degradation. Has the field site been treated with this compound or other carbamate pesticides in previous seasons? Repeated exposure can lead to a build-up of this compound-degrading microorganisms.[3][7]

    • Troubleshooting Step: Collect a soil history for the site. If previous carbamate use is confirmed, consider conducting a laboratory incubation study to confirm the soil's capacity for enhanced degradation.

  • Possible Cause 2: Environmental Conditions. Were the field conditions characterized by high temperatures, optimal moisture, and a neutral to alkaline pH? A combination of warm, moist conditions and higher pH can lead to very rapid degradation.[1][2]

    • Troubleshooting Step: Review your environmental monitoring data (soil temperature, moisture, and pH) for the study period. Compare these values against those reported in literature that show slower degradation.

  • Possible Cause 3: Soil Type. Is the soil a loamy sand or sandy texture with low organic matter? In such soils, this compound may be more readily available for microbial attack compared to soils with high clay or organic matter content.[2]

    • Troubleshooting Step: Confirm the soil texture and organic matter content through soil analysis.

Problem: My observed this compound degradation is much slower than expected (e.g., half-life > 30 days).

  • Possible Cause 1: Environmental Conditions. Were the experiments conducted under cool, dry conditions? Low soil temperatures significantly slow down both microbial activity and chemical hydrolysis.[1]

    • Troubleshooting Step: Analyze your soil temperature and moisture data. If conditions were consistently cool and dry, this is a likely cause for the extended persistence.

  • Possible Cause 2: Soil pH. Is the soil acidic (pH < 6)? this compound is more stable and hydrolyzes more slowly in acidic soils.[5]

    • Troubleshooting Step: Verify the soil pH of your field site. Acidic conditions are a known factor for increased this compound persistence.

  • Possible Cause 3: Low Microbial Activity. The soil at your site may have a naturally low population of microbes capable of degrading this compound.

    • Troubleshooting Step: Consider conducting a soil respiration or microbial biomass analysis to get a general measure of microbial activity. You could also perform a laboratory study with sterilized vs. non-sterilized soil to isolate the effect of microbes.

Problem: I am seeing highly variable degradation rates across my replicate field plots.

  • Possible Cause 1: Inconsistent Application. Was the this compound application uniform across all plots? Non-uniform application can lead to "hot spots" of high concentration and other areas with low concentration, affecting overall degradation kinetics.

    • Troubleshooting Step: Review your application methodology and equipment calibration records. Take multiple soil cores from within a single plot to assess the uniformity of the initial application (Day 0 samples).

  • Possible Cause 2: Micro-site Variability. Are there small-scale differences in soil properties (e.g., organic matter patches, pH, moisture) across the plots?

    • Troubleshooting Step: Collect and analyze soil samples for pH, organic matter, and texture from each replicate plot to identify any significant variations that could explain the different degradation rates.

Quantitative Data Summary

Table 1: this compound Degradation Half-Life in Field Studies

Soil TypepH RangeTemperatureHalf-Life (Days)Reference
Loamy Sand / Sandy Loam5.9 - 7.0Not Specified10 - 24[2]
Not SpecifiedNot SpecifiedNot Specified7 - 28[1][3]
Silt Loam5.8Avg. 18.3°C~9 (biphasic)
Not SpecifiedNot SpecifiedCool, Dry62

Table 2: Factors Influencing this compound Degradation Rate

FactorConditionEffect on Degradation RateReference
Temperature IncreaseIncreases[1][4]
pH Increase (Neutral to Alkaline)Increases (due to hydrolysis & microbial activity)[3]
Moisture Increase (up to field capacity)Increases[4]
Microbial Activity High / AdaptedIncreases[1][3]
Organic Matter IncreaseMay decrease (due to adsorption)[5]
Repeated Application YesIncreases (Enhanced Biodegradation)[3][7]

Experimental Protocols

Protocol 1: General Field Dissipation Study

  • Site Selection: Choose a representative field site. Document the site's history, particularly any prior pesticide applications.

  • Soil Characterization: Before application, collect soil cores for baseline analysis, including pH, texture (sand, silt, clay percentages), organic matter content, and microbial biomass.

  • Plot Design: Establish replicate plots (e.g., 3-4) and control plots (no this compound application).

  • This compound Application: Apply this compound at the desired rate, ensuring uniform coverage. For granular formulations, incorporate into the soil to a specified depth. Record the exact date and time of application.

  • Soil Sampling: Collect soil samples immediately after application (Day 0) and at predetermined intervals (e.g., 1, 3, 7, 14, 21, 28, 42, 56, 91 days).[2]

  • Sampling Technique: At each sampling event, collect multiple soil cores from each plot to a specified depth (e.g., 0-15 cm). Composite the cores for each plot to create a representative sample.

  • Sample Handling: Place samples in appropriate containers, label clearly, and immediately transport them to the laboratory in a cooler. Store samples frozen (e.g., < -10°C) until analysis to prevent further degradation.[9]

  • Residue Analysis: Extract and quantify the concentration of this compound and its primary metabolite, this compound oxime, using a validated analytical method (see Protocol 2).

  • Data Analysis: Calculate the dissipation rate and half-life (DT₅₀) for this compound in each plot, typically using first-order kinetics.

Protocol 2: Analytical Method for this compound in Soil via LC/MS

This protocol is a summary of methods described in the literature.[9][10]

  • Sample Preparation: Homogenize the thawed soil sample. Determine the soil moisture content on a separate subsample.[9]

  • Extraction:

    • Weigh a subsample of soil (e.g., 10-15 g).

    • Extract residues using an Accelerated Solvent Extractor (ASE) system.[10]

    • The extraction solvent is typically an acidified organic mixture, such as 0.01% formic acid in 80:20 acetonitrile:methanol.[9]

  • Extract Concentration and Cleanup:

    • Take a known volume of the extract and concentrate it under a gentle stream of nitrogen.[9][10]

    • Dilute the concentrated extract to a final known volume with an aqueous solution (e.g., 0.01% formic acid in water).[9]

    • Filter the final extract through a 0.2 µm PTFE syringe filter to remove particulates before analysis.[9][10]

  • LC/MS Analysis:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), typically with an electrospray ionization (ESI) source.[9][10]

    • Separation: Use a suitable C18 reverse-phase HPLC column.

    • Detection: Monitor for the specific mass-to-charge ratio (m/z) of this compound and this compound oxime. For example, monitoring the ammonium (B1175870) adduct ion of this compound (m/z 237) and the protonated ion of this compound oxime (m/z 163).[9]

  • Quantification: Prepare matrix-matched calibration standards. Calculate the concentration of this compound and this compound oxime in the soil sample based on the standard curve, accounting for sample weight, dilutions, and moisture content. The Limit of Quantitation (LOQ) is often established at 10 µg/kg (ppb).[10]

Visualizations

Factors_Affecting_Oxamyl_Degradation Degradation This compound Degradation Rate Temp Soil Temperature Microbial Microbial Activity Temp->Microbial influences Hydrolysis Chemical Hydrolysis (Abiotic) Temp->Hydrolysis influences pH Soil pH pH->Microbial influences pH->Hydrolysis influences Moisture Soil Moisture Moisture->Microbial influences Microbial->Degradation major pathway Hydrolysis->Degradation contributes to SoilType Soil Type (Texture, Organic Matter) Adsorption Adsorption SoilType->Adsorption influences Adsorption->Degradation reduces availability for Experimental_Workflow start Site Selection & Characterization app This compound Application (Day 0) start->app sampling Field Sampling (Time Series) app->sampling storage Sample Storage (Frozen) sampling->storage extraction Soil Extraction (ASE) storage->extraction analysis LC/MS Analysis extraction->analysis data Data Processing & Half-Life Calculation analysis->data end Final Report data->end Degradation_Pathway This compound This compound Oxime This compound Oxime (Primary Metabolite) This compound->Oxime Hydrolysis (Microbial & Chemical) Further Further Degradation Products Oxime->Further

References

Validation & Comparative

Independent Laboratory Validation of Oxamyl Analytical Method in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of an independently validated Liquid Chromatography-Mass Spectrometry (LC/MS) method for the analysis of Oxamyl (B33474) and its primary metabolite, this compound oxime, in soil, with an alternative Gas-Liquid Chromatography (GLC) method. The information is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and residue analysis.

Method Performance Comparison

The following tables summarize the performance characteristics of the validated LC/MS method and a comparable GLC method for the determination of this compound in soil.

Table 1: Performance Characteristics of the Validated LC/MS Method [1]

ParameterThis compoundThis compound Oxime
Limit of Detection (LOD) 1.0 ppb1.0 ppb
Limit of Quantitation (LOQ) 10.0 ppb10.0 ppb
Linearity (r²) ≥ 0.9994≥ 0.9994
Mean Recovery at 10 ppb 90.6%99.8%
RSD at 10 ppb 6.6%1.9%
Mean Recovery at 100 ppb 104.6%89.2%
RSD at 100 ppb 4.8%4.7%

Table 2: Performance Characteristics of the Alternative GLC Method [2]

ParameterThis compound
Detection Limit ~10 ppb (0.5 µg in a 50g sample)
Mean Recovery 94% (in soil)
Linearity Not explicitly stated
RSD Not explicitly stated

Experimental Protocols

Validated LC/MS Method: DuPont-2392

This method was independently validated in accordance with U.S. EPA FIFRA (40 CFR Part 160) Principles of Good Laboratory Practice.[1]

1. Sample Preparation and Extraction:

  • A soil sample is mixed with silica (B1680970) gel.

  • Extraction is performed using an Accelerated Solvent Extractor (ASE) system with a solution of 0.01% formic acid in 80:20 acetonitrile:methanol (v:v).[3]

2. Extract Concentration and Dilution:

  • An aliquot of the extract is taken, and 1 mL of 0.01% formic acid in water is added.

  • The sample is concentrated under a stream of nitrogen to 1.5 mL.

  • The concentrated extract is then diluted to a final volume of 10 mL with 0.01% formic acid in water, followed by sonication and shaking.[3]

3. Filtration and Analysis:

  • The final extract is filtered through a 0.2 µm PTFE syringe filter.[3]

  • Analysis is conducted using a Hewlett Packard Series 1100 LC/MS system with a single-stage quadrupole Mass Selective Detector (MSD).

  • Detection is performed using electrospray ionization (ES+) in Selected Ion Monitoring (SIM) mode, monitoring the ammonium (B1175870) adduct ion of this compound (m/z 237) and the protonated oxime ion (m/z 163).[1][3]

Alternative Gas-Liquid Chromatography (GLC) Method

1. Sample Preparation and Extraction:

2. Clean-up:

  • The extract is cleaned up by chromatography on a Florisil column to remove interfering co-extractives.[2][4]

3. Derivatization and Analysis:

  • The cleaned-up extract is injected into the gas chromatograph.

  • On-column derivatization is performed by reaction with trimethylphenylammonium hydroxide.

  • The resulting derivative is determined using a flame-photometric detector operated in the sulphur mode.[2]

Experimental Workflow Diagram

Oxamyl_Analysis_Workflow cluster_LCMS Validated LC/MS Method cluster_GLC Alternative GLC Method node_lcms_start Soil Sample node_lcms_extraction Accelerated Solvent Extraction (ASE) node_lcms_start->node_lcms_extraction Mix with silica gel node_lcms_concentration Concentration under Nitrogen node_lcms_extraction->node_lcms_concentration Extract node_lcms_dilution Dilution node_lcms_concentration->node_lcms_dilution node_lcms_filtration Syringe Filtration (0.2 µm PTFE) node_lcms_dilution->node_lcms_filtration node_lcms_analysis LC/MS Analysis (SIM Mode) node_lcms_filtration->node_lcms_analysis node_glc_start Soil Sample node_glc_extraction Solvent Extraction (Acetone-Dichloromethane) node_glc_start->node_glc_extraction node_glc_cleanup Florisil Column Clean-up node_glc_extraction->node_glc_cleanup Extract node_glc_analysis GLC Analysis with On-Column Derivatization node_glc_cleanup->node_glc_analysis

Caption: Experimental workflows for LC/MS and GLC analysis of this compound in soil.

References

A Comparative Analysis of Oxamyl and Carbofuran for Nematode Management in Turfgrass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent carbamate (B1207046) nematicides, Oxamyl and Carbofuran, for the control of plant-parasitic nematodes in turfgrass. Both compounds have been utilized in turfgrass management, and this document synthesizes available experimental data to offer an objective performance evaluation.

Executive Summary

This compound and Carbofuran are both effective in reducing overall nematode populations in grasses and can contribute to increased herbage production. A key study demonstrated that both nematicides, when applied at a rate of 5 kg a.i./ha, significantly reduced nematode populations in nine out of ten grass cultivars, with an average reduction from 2.7 million to 0.6 million nematodes per square meter.[1][2] This reduction in nematode pressure was associated with a 10-24% increase in herbage production for most of the tested cultivars.[1][2] While both nematicides share a similar mode of action as acetylcholinesterase inhibitors, leading to nematode paralysis and death, their efficacy can vary based on the target nematode species and environmental conditions.[3] A notable observation from one study was that this compound was somewhat less active than Carbofuran in reducing populations of Meloidogyne incognita, Tylenchorhynchus claytoni, and Pratylenchus penetrans when applied as a foliar spray.[4]

Performance Data

The following tables summarize the key quantitative data from a comparative study on the efficacy of this compound and Carbofuran in various grass cultivars.

Table 1: Effect of this compound and Carbofuran on Nematode Populations in Various Grass Cultivars

Grass CultivarInitial Nematode Population (per m²)Final Nematode Population (per m²) with Nematicide TreatmentPercentage Reduction
9 Cultivars (Average)2.7 x 10⁶0.6 x 10⁶77.8%
PhalarisNo significant reductionNo significant reduction-

Source: Yeates et al. (1983)[1][2]

Table 2: Impact of Nematicide Treatment on Herbage Production

Grass CultivarPercentage Increase in Herbage Production
All cultivars except Prairie Grass10 - 24%
Prairie GrassNo significant increase

Source: Yeates et al. (1983)[1][2]

Mode of Action: Acetylcholinesterase Inhibition

Both this compound and Carbofuran belong to the carbamate class of pesticides and share a common mechanism of action.[3] They function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes.

Acetylcholinesterase Inhibition Pathway ACh Acetylcholine (ACh) Neurotransmitter SynapticCleft Synaptic Cleft ACh->SynapticCleft Released into AChE Acetylcholinesterase (AChE) Enzyme AChE->ACh Hydrolyzes ACh (Termination of Signal) Nematicide This compound / Carbofuran (Carbamate Nematicide) Nematicide->AChE Inhibits SynapticCleft->AChE Binds to PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Continuous Stimulation due to ACh accumulation Paralysis Paralysis and Death PostsynapticNeuron->Paralysis Leads to Experimental Workflow for Nematicide Field Trials A Site Selection & Plot Establishment B Pre-treatment Nematode Sampling A->B C Nematicide Application (this compound, Carbofuran, Control) B->C D Post-treatment Nematode Sampling (Multiple Timepoints) C->D E Turfgrass Quality Assessment C->E F Data Analysis (Statistical Comparison) D->F E->F G Results & Conclusion F->G

References

Inter-laboratory Proficiency Testing for Oxamyl Formulation Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory proficiency testing for the analysis of Oxamyl in its formulations. It is intended for researchers, scientists, and professionals in the drug development and agrochemical industries to compare analytical methodologies and understand the expected performance based on collaborative studies.

Data from Inter-laboratory Studies

While the full datasets from large-scale, publicly available inter-laboratory proficiency tests for this compound formulation analysis are not readily found in the public domain, a proficiency test for the determination of this compound in a granular (GR) formulation was organized in 2018 by the Italian National Institute of Health (ISS).[1] The performance of the participating laboratories in this study was deemed satisfactory, indicating the robustness of the analytical methods employed.[1]

The primary method for the analysis of this compound in technical and formulated products is a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection, which was the subject of a collaborative trial organized by DuPont in 2005 and subsequently adopted as a full CIPAC method in 2007. This method is applicable to technical concentrate (TC), soluble concentrate (SL), and granule (GR) formulations.

Below is a summary table structured to reflect typical results from a proficiency test, based on the parameters of the established CIPAC method. The values presented are illustrative to demonstrate how data from such a study would be evaluated.

ParameterHPLC-UV (CIPAC Method)Alternative Method (LC-MS/MS)
Principle Reversed-phase chromatography with UV detectionLiquid chromatography coupled with tandem mass spectrometry
Reported Mean Concentration (g/kg) 245.2246.1
Standard Deviation 3.12.8
Relative Standard Deviation (RSD) 1.26%1.14%
Number of Participating Laboratories 158
Assigned Value 245.0 g/kg245.0 g/kg
Z-Scores Majority between -2 and +2Majority between -2 and +2

Experimental Protocols

Primary Method: CIPAC HPLC-UV Method for this compound Formulations

This method determines the this compound content in technical concentrate (TC), soluble liquid (SL), and granule (GR) formulations.

1. Principle: The this compound content is determined by reversed-phase high-performance liquid chromatography (HPLC) using a C8 or C18 column. Quantification is achieved through internal standardization with acetanilide, and detection is performed by UV absorption at 240 nm.

2. Reagents and Materials:

  • Mobile Phase: A mixture of pH 2.7 water and acetonitrile (B52724).

  • Column: Zorbax® RX-C8, 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Internal Standard: Acetanilide.

  • This compound analytical standard.

3. Sample Preparation:

  • Technical Concentrate (TC) and Soluble Liquid (SL): A known weight of the sample is dissolved in the mobile phase to a specific volume.

  • Granule (GR): A known weight of the granules is extracted with the mobile phase, followed by sonication and filtration to ensure complete dissolution of the active ingredient.

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 to 1.5 mL/min.

  • Injection Volume: 10 to 20 µL.

  • Detector Wavelength: 240 nm.

5. Analysis: Calibration standards and sample solutions, both containing the internal standard, are injected into the HPLC system. The peak areas of this compound and the internal standard are used to calculate the concentration of this compound in the sample.

Alternative Method: LC-MS/MS for this compound and its Metabolites

While typically used for residue analysis in environmental and biological samples, LC-MS/MS can also be adapted for formulation analysis, offering higher selectivity and sensitivity.

1. Principle: This method uses liquid chromatography to separate this compound from other components in the formulation, followed by detection and quantification using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.

2. Reagents and Materials:

  • Mobile Phase: Typically a gradient of water and acetonitrile or methanol, often with additives like formic acid.

  • Column: A suitable reversed-phase C18 column.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

3. Sample Preparation: Similar to the HPLC-UV method, samples are accurately weighed and dissolved in a suitable solvent, followed by dilution to a concentration appropriate for LC-MS/MS analysis. Filtration of the final solution is crucial.

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

5. Analysis: The sample extracts are injected into the LC-MS/MS system. The analyte is identified based on its retention time and specific MRM transitions, and quantification is performed using a calibration curve prepared from analytical standards.

Visualizations

Proficiency_Testing_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase PT_Provider Proficiency Test Provider Sample_Prep Homogeneous Sample Preparation (e.g., this compound GR) PT_Provider->Sample_Prep Protocol_Dev Development of Test Protocol PT_Provider->Protocol_Dev Sample_Dist Sample Distribution to Labs Sample_Prep->Sample_Dist Lab_Analysis Analysis by Participating Labs (e.g., HPLC-UV) Protocol_Dev->Lab_Analysis Sample_Dist->Lab_Analysis Results_Sub Submission of Results Lab_Analysis->Results_Sub Stat_Analysis Statistical Analysis (e.g., Z-Scores) Results_Sub->Stat_Analysis Perf_Eval Laboratory Performance Evaluation Stat_Analysis->Perf_Eval Final_Report Final Report Generation Perf_Eval->Final_Report

Caption: Workflow of an inter-laboratory proficiency test for this compound formulation analysis.

Analytical_Method_Comparison cluster_hplcuv Primary Method cluster_lcmsms Alternative Method This compound This compound Formulation Analysis HPLC_UV HPLC-UV This compound->HPLC_UV analyzed by LC_MSMS LC-MS/MS This compound->LC_MSMS analyzed by HPLC_UV_Principle Principle: Reversed-Phase Chromatography HPLC_UV->HPLC_UV_Principle relies on HPLC_UV_Detector Detector: UV-Vis (240 nm) HPLC_UV->HPLC_UV_Detector uses HPLC_UV_Quant Quantification: Internal Standard HPLC_UV->HPLC_UV_Quant employs LC_MSMS_Principle Principle: Liquid Chromatography LC_MSMS->LC_MSMS_Principle relies on LC_MSMS_Detector Detector: Tandem Mass Spectrometry LC_MSMS->LC_MSMS_Detector uses LC_MSMS_Quant Quantification: MRM Transitions LC_MSMS->LC_MSMS_Quant employs

Caption: Comparison of analytical methods for this compound formulation analysis.

References

Cross-Validation of GC-MS/MS and LC-MS/MS Methods for Oxamyl Detection in Olive Oil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of pesticide residues in complex food matrices like olive oil is crucial for consumer safety and regulatory compliance. Oxamyl, a broad-spectrum insecticide and nematicide, is one such pesticide whose presence in olive oil requires sensitive and reliable analytical methods for detection. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound in olive oil.

Experimental Workflow

The general workflow for the analysis of this compound in olive oil using either GC-MS/MS or LC-MS/MS involves several key stages, from sample preparation to data acquisition. The initial sample extraction and clean-up steps are often similar for both methods, aiming to isolate the analyte from the fatty matrix.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Results Sample Olive Oil Sample Extraction Liquid-Liquid Extraction (e.g., with Acetonitrile) Sample->Extraction Cleanup Dispersive Solid-Phase Extraction (dSPE - QuEChERS) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Direct Injection of Extract GC_MSMS GC-MS/MS Analysis Cleanup->GC_MSMS Solvent Exchange & Derivatization (if needed) Data_LC LC-MS/MS Data Acquisition & Processing LC_MSMS->Data_LC Data_GC GC-MS/MS Data Acquisition & Processing GC_MSMS->Data_GC Quantification Quantification of this compound Data_LC->Quantification Data_GC->Quantification

Performance of Oxamyl compared to Fosthiazate as a methyl bromide alternative

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Nematicide Development

In the ongoing search for effective alternatives to the phased-out soil fumigant methyl bromide, two nematicides, the carbamate (B1207046) Oxamyl and the organophosphate Fosthiazate, have emerged as significant contenders. Both compounds aim to control a wide range of plant-parasitic nematodes that threaten high-value crops. This guide provides a comprehensive comparison of their performance, drawing on available experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators

FeatureThis compoundFosthiazate
Chemical Class CarbamateOrganophosphate
Mode of Action Reversible Acetylcholinesterase (AChE) InhibitorIrreversible Acetylcholinesterase (AChE) Inhibitor
Systemic Activity Systemic and contactContact, non-systemic
Nematode Spectrum Broad, but less effective against Meloidogyne javanicaBroad, including Meloidogyne javanica
Application Methods Soil application (drip, in-furrow), foliar spray, seed treatmentSoil application

Quantitative Performance Data

The efficacy of this compound and Fosthiazate has been evaluated in various field and greenhouse studies. The following tables summarize key quantitative data from comparative trials on different crops.

Table 1: Efficacy Against Root-Knot Nematode (Meloidogyne incognita) on Tomato
TreatmentApplication RateGall Index Reduction (%)Egg Mass Reduction (%)Reference
This compound-62.461.4[1]
Fosthiazate-61.5-[1]
Fosthiazate-71.3-[1]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Table 2: Efficacy Against Potato Cyst Nematode (Globodera pallida) on Potato

A study on potato cyst nematode (Globodera pallida) found that both this compound and Fosthiazate were generally more efficacious than the newer nematicide fluensulfone (B1672874).[2] In one experiment, this compound treatment resulted in a lower final population of nematodes compared to several rates of fluensulfone.[2] Another study focusing on Globodera rostochiensis showed that this compound significantly reduced the number of cysts in the soil and juveniles in the roots compared to untreated plots.[3]

Table 3: Efficacy Against Nematodes in Banana

In a series of field trials in Martinique, Fosthiazate was found to be as effective as standard nematicides, and in some cases, significantly more effective against the burrowing nematode, Radopholus similis.[4][5] Both tested rates of Fosthiazate also significantly reduced infections by Meloidogyne spp. and Hoplolaimus seinhorsti.[4][5] Fosthiazate treatments led to yield increases of up to 35% compared to control plots by preventing plant toppling.[4][5] Another study in Turkey demonstrated that this compound applications increased banana yield by up to 63% over the control.[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols from the cited studies.

Greenhouse Pot Study: Efficacy on Tomato
  • Objective: To evaluate the efficacy of nematicides against Meloidogyne incognita on tomato plants.

  • Experimental Design: A pot experiment was conducted to assess the nematicidal activity of various treatments.

  • Treatments: Included this compound, Fosthiazate, and other nematicides applied at their recommended rates.

  • Procedure: Tomato seedlings were transplanted into pots containing sterilized soil. The soil was then inoculated with a suspension of M. incognita eggs and second-stage juveniles. Nematicide treatments were applied to the soil.

  • Data Collection: After a set period, plants were uprooted, and roots were washed. The number of galls and egg masses on the roots were counted. Nematode populations in the soil were also assessed. Plant growth parameters such as shoot and root length and weight were measured.[1]

Field Trial: Efficacy on Potato
  • Objective: To evaluate the control potential of nematicides against potato cyst nematodes (Globodera rostochiensis) and their effect on potato growth and yield.

  • Experimental Design: Field trials were conducted in commercial potato fields with a history of nematode infestation. A randomized block design with multiple replicates is typically used.

  • Treatments: Granular formulations of nematicides like this compound and Fosthiazate were applied to the soil. An untreated control was included for comparison.[2]

  • Procedure: Nematicides were applied to the soil before or at the time of planting potato tubers. Standard agricultural practices for the region were followed for the duration of the trial.

  • Data Collection: Soil and root samples were collected at various time points to determine the population densities of nematode cysts and juveniles. At harvest, potato yield (tuber weight) and quality were assessed.[2][3]

Signaling Pathways and Mode of Action

Both this compound and Fosthiazate target the nervous system of nematodes by inhibiting the enzyme acetylcholinesterase (AChE).[7][8] However, their interaction with the enzyme differs.

Mode_of_Action cluster_this compound This compound (Carbamate) - Reversible Inhibition cluster_fosthiazate Fosthiazate (Organophosphate) - Irreversible Inhibition This compound This compound AChE_O Acetylcholinesterase (AChE) This compound->AChE_O Binds to active site Carbamylated_AChE Carbamylated AChE (Inactive) AChE_O->Carbamylated_AChE Carbamylates Carbamylated_AChE->AChE_O Reversible ACh_Accumulation_O Acetylcholine Accumulation Carbamylated_AChE->ACh_Accumulation_O Leads to Hydrolysis Spontaneous Hydrolysis Carbamylated_AChE->Hydrolysis Nerve_Hyperstimulation_O Continuous Nerve Stimulation ACh_Accumulation_O->Nerve_Hyperstimulation_O Paralysis_Death_O Paralysis & Death Nerve_Hyperstimulation_O->Paralysis_Death_O Hydrolysis->AChE_O Regenerates enzyme Fosthiazate Fosthiazate AChE_F Acetylcholinesterase (AChE) Fosthiazate->AChE_F Binds to active site Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE_F->Phosphorylated_AChE Phosphorylates ACh_Accumulation_F Acetylcholine Accumulation Phosphorylated_AChE->ACh_Accumulation_F Leads to Nerve_Hyperstimulation_F Continuous Nerve Stimulation ACh_Accumulation_F->Nerve_Hyperstimulation_F Paralysis_Death_F Paralysis & Death Nerve_Hyperstimulation_F->Paralysis_Death_F

Caption: Mode of action of this compound (reversible) and Fosthiazate (irreversible) on acetylcholinesterase.

This compound, a carbamate, acts as a reversible inhibitor of AChE.[9][10] This means that the enzyme can eventually regain its function. Fosthiazate, an organophosphate, causes irreversible inhibition of AChE, leading to a more permanent disruption of nerve function.[8][11]

Experimental Workflow

The evaluation of nematicides typically follows a structured experimental workflow, from initial laboratory screenings to large-scale field trials.

Experimental_Workflow cluster_workflow Typical Nematicide Efficacy Trial Workflow cluster_data Data Collection Points A 1. In Vitro Screening (e.g., juvenile mortality assays) B 2. Greenhouse/Pot Trials (controlled environment) A->B Promising candidates Data1 Nematode Mortality A->Data1 C 3. Small Plot Field Trials (initial field efficacy) B->C Effective treatments Data2 Root Galling/ Egg Masses B->Data2 D 4. Large-Scale Field Trials (commercial conditions) C->D Scalable solutions Data3 Nematode Population Density C->Data3 E Data Analysis & Reporting D->E Data4 Crop Yield & Quality D->Data4

Caption: Generalized workflow for nematicide efficacy evaluation from lab to field.

Conclusion

Both this compound and Fosthiazate demonstrate significant efficacy in controlling plant-parasitic nematodes and can serve as valuable tools in integrated pest management programs as alternatives to methyl bromide. The choice between them may depend on the target nematode species, crop, application method, and desired duration of control. This compound's systemic nature offers the advantage of foliar application and control of certain above-ground pests, while Fosthiazate's non-systemic, contact action and effectiveness against a broad spectrum of nematodes, including M. javanica, make it a strong soil-applied option. Further direct comparative studies under a wider range of conditions are needed to fully delineate the optimal use of each compound.

References

A Comparative Analysis of the Systemic Nematicidal Activity of Oxamyl and Fluopyram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the systemic nematicidal properties of two widely utilized compounds: Oxamyl, a carbamate (B1207046) nematicide, and Fluopyram, a succinate (B1194679) dehydrogenase inhibitor (SDHI). This document synthesizes experimental data to evaluate their efficacy, modes of action, and application in controlling plant-parasitic nematodes, with a focus on root-knot nematodes (Meloidogyne spp.).

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial yield losses in a wide range of crops. Systemic nematicides, which are absorbed and translocated within the plant, offer a crucial management strategy by protecting root systems from nematode infestation. This compound has been a long-standing option for nematode control, while Fluopyram represents a more recent class of chemistry with a distinct mode of action. Understanding the differences in their systemic activity and efficacy is paramount for developing effective and sustainable nematode management programs.

Modes of Action

The nematicidal activity of this compound and Fluopyram stems from their distinct molecular mechanisms, targeting different vital processes in nematodes.

This compound: Acetylcholinesterase Inhibition

This compound is a carbamate that acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE) in the nematode's nervous system.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the neuromuscular junction. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, death of the nematode.[1][3]

Fluopyram: Succinate Dehydrogenase Inhibition

Fluopyram belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides that also exhibit potent nematicidal activity.[4] It targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[4] By inhibiting this enzyme, Fluopyram disrupts cellular respiration and the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This energy depletion leads to rapid paralysis and death of the nematode.[5]

Quantitative Efficacy Comparison

Experimental data from various studies provide a basis for comparing the nematicidal efficacy of this compound and Fluopyram. The following tables summarize key findings from a comparative study on the root-knot nematode Meloidogyne javanica.

Table 1: In Vitro Mortality of Meloidogyne javanica Second-Stage Juveniles (J2) After Exposure to this compound and Fluopyram [5]

Concentration (mg/L)% Mortality (this compound) - 24h% Mortality (Fluopyram) - 24h% Mortality (this compound) - 48h% Mortality (Fluopyram) - 48h% Mortality (this compound) - 96h% Mortality (Fluopyram) - 96h
0.25<10>80<10>90<10~100
0.5<10>80<10>90<10~100
1<10>90<10~100<10~100
2<10~100<10~100<20~100
4<20~100<30~100>95~100
8>95~100>95~100~100~100
16>95~100>95~100~100~100
32>95~100>95~100~100~100
64>95~100>95~100~100~100

Data extracted and synthesized from Giannakou and Kamaras, 2021.[5]

Table 2: Effect of this compound and Fluopyram on Egg Hatching of Meloidogyne javanica [5]

Concentration (mg/L)Egg Hatching Inhibition (this compound)Egg Hatching Inhibition (Fluopyram)
4No significant inhibitionSignificant decrease
8No significant inhibitionFurther decrease
16No significant inhibitionContinued decrease
32No significant inhibitionContinued decrease
64No significant inhibitionStrong inhibition

Data extracted and synthesized from Giannakou and Kamaras, 2021.[5]

Table 3: Efficacy of this compound and Fluopyram in Soil Against Meloidogyne javanica on Tomato Plants [5]

Concentration (mg/L)Nematodes per gram of root (this compound)Nematodes per gram of root (Fluopyram)
1Gradual DecreaseGradual Decrease
>1Nematodes still present at 64 mg/LZero nematodes

Data extracted and synthesized from Giannakou and Kamaras, 2021.[5]

These data indicate that Fluopyram is effective at significantly lower concentrations than this compound for inducing juvenile mortality and inhibiting egg hatching of M. javanica in vitro.[5] Furthermore, in soil applications, Fluopyram demonstrated superior efficacy in preventing nematode infestation of tomato roots.[5]

Systemic Activity

Both this compound and Fluopyram exhibit systemic properties, meaning they can be absorbed by the plant and translocated to different tissues, including the roots, to protect against nematode attack.

This compound is known to be translocated within the plant, and foliar applications have been shown to control root-knot nematodes.[2][6]

Fluopyram also demonstrates systemic movement within the plant.[4] Studies have confirmed its acropetal (upward) movement through the xylem, providing protection to new growth.[7] The systemic nature of Fluopyram is a key component of its efficacy as a seed treatment and in-furrow application.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to evaluate the nematicidal activity of this compound and Fluopyram.

In Vitro Juvenile Motility Assay

This assay assesses the direct impact of the nematicides on the mobility of nematode juveniles.

  • Nematode Preparation: Second-stage juveniles (J2) of the target nematode species (e.g., Meloidogyne javanica) are hatched from egg masses and collected.

  • Test Solutions: A series of concentrations for both this compound and Fluopyram are prepared in a suitable solvent (e.g., distilled water with a small percentage of acetone (B3395972) or ethanol (B145695) to aid dissolution). A solvent-only solution serves as the control.

  • Exposure: A suspension containing a known number of J2 (e.g., 50-100) is added to each well of a multi-well plate. The test solutions are then added to the respective wells.

  • Incubation: The plates are incubated at a constant temperature (e.g., 25°C) for specific time intervals (e.g., 24, 48, and 96 hours).

  • Assessment: After each incubation period, the number of motile and immotile (dead) juveniles in each well is counted under a microscope. Nematodes are considered dead if they do not respond to probing with a fine needle.

  • Data Analysis: The percentage of mortality is calculated for each concentration and time point.

Egg Hatching Assay

This experiment evaluates the effect of the nematicides on the hatching of nematode eggs.

  • Egg Mass Collection: Mature egg masses of the target nematode are collected from infected plant roots.

  • Test Solutions: A range of concentrations for this compound and Fluopyram are prepared as described for the motility assay.

  • Exposure: A standardized number of egg masses are placed in each well of a multi-well plate containing the respective test solutions.

  • Incubation: The plates are incubated under controlled conditions for a set period (e.g., 7-14 days).

  • Hatched Juvenile Counting: The number of hatched J2 in each well is counted at regular intervals.

  • Data Analysis: The cumulative number of hatched juveniles is calculated, and the percentage of egg hatch inhibition compared to the control is determined.

Greenhouse Bioassay for Systemic Activity

This assay evaluates the systemic efficacy of the nematicides in a whole-plant system.

  • Plant Propagation: Seedlings of a susceptible host plant (e.g., tomato) are grown in sterilized soil in individual pots.

  • Nematicide Application:

    • Soil Drench: A known volume and concentration of the nematicide solution are applied to the soil of each pot.

    • Foliar Spray: The foliage of the plants is sprayed with the nematicide solution until runoff.

  • Nematode Inoculation: After a specific period to allow for systemic uptake and translocation of the nematicide, each plant is inoculated with a known number of nematode J2 or egg masses.

  • Growth Period: The plants are maintained in a greenhouse under controlled environmental conditions for a period sufficient for nematode infection and development (e.g., 4-8 weeks).

  • Data Collection:

    • Root Galling Index: The root systems are carefully washed, and the degree of galling is assessed using a rating scale (e.g., 0-5 or 0-10 scale, where 0 = no galls and the highest value represents severe galling).[8][9]

    • Nematode Population Assessment: Nematodes are extracted from both the soil and the roots using standard extraction techniques (e.g., Baermann funnel for soil, root maceration for roots). The number of nematodes (J2, eggs) is then counted.[10]

  • Data Analysis: The root galling index and nematode population densities are compared between the treated and untreated control plants to determine the efficacy of the systemic treatments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the modes of action and experimental workflows described in this guide.

G cluster_this compound This compound Mode of Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Synapse Neuromuscular Synapse ACh->Synapse Accumulates at Paralysis Paralysis & Death Synapse->Paralysis Continuous Stimulation leads to

Caption: this compound's inhibition of acetylcholinesterase.

G cluster_fluopyram Fluopyram Mode of Action Fluopyram Fluopyram SDH Succinate Dehydrogenase (Complex II) Fluopyram->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Is a key component of ATP ATP Production ETC->ATP Drives Paralysis Paralysis & Death ATP->Paralysis Depletion leads to

Caption: Fluopyram's inhibition of succinate dehydrogenase.

G cluster_workflow Greenhouse Bioassay Workflow Start Plant Seedlings Treatment Nematicide Application (Soil Drench or Foliar Spray) Start->Treatment Inoculation Nematode Inoculation Treatment->Inoculation Growth Incubation Period (4-8 weeks) Inoculation->Growth Assessment Data Collection (Root Galling, Nematode Counts) Growth->Assessment End Efficacy Evaluation Assessment->End

Caption: Workflow for evaluating systemic nematicidal activity.

Conclusion

Both this compound and Fluopyram are effective systemic nematicides, but they differ significantly in their mode of action and efficacy at various concentrations. Fluopyram, a more recent chemistry, demonstrates superior activity against Meloidogyne javanica at lower concentrations in both in vitro and soil-based assays compared to the older carbamate nematicide, this compound.[5] The distinct mechanisms of acetylcholinesterase inhibition by this compound and succinate dehydrogenase inhibition by Fluopyram provide different targets for nematode control and resistance management strategies. The choice between these nematicides will depend on various factors, including the target nematode species, crop, application method, and integrated pest management (IPM) considerations. Further research into the systemic movement and efficacy of these compounds against a broader range of plant-parasitic nematodes will continue to inform and refine nematode management practices.

References

Nematicides in the Soil: A Comparative Look at the Effects of Oxamyl and Aldicarb on Microbial Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the comparative effects of the carbamate (B1207046) nematicides Oxamyl (B33474) and Aldicarb (B1662136) reveals distinct impacts on the composition and activity of non-target soil microorganisms. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of these two widely used agricultural products.

This compound and Aldicarb, both belonging to the carbamate class of pesticides, are effective nematicides used to control a wide range of pests in various crops. Their primary mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects and nematodes. However, their application introduces these active compounds into the soil, where they interact with a complex web of non-target microorganisms essential for soil health and nutrient cycling. Understanding the differential effects of these two nematicides is crucial for assessing their environmental footprint and developing sustainable agricultural practices.

Quantitative Impact on Soil Microbial Communities

The application of pesticides can lead to significant, though sometimes transient, changes in the soil microbial landscape. The following tables summarize the quantitative effects of this compound and Aldicarb on key microbial parameters as reported in various studies.

Table 1: Effects on Microbial Populations and Biomass

ParameterThis compoundAldicarbSource
Bacterial Population No significant overall effect on average population size, though initial rises have been noted in some soils which disappear within two weeks.In-vitro studies on specific bacteria like Pseudomonas solanacearum show significant growth inhibition at concentrations of 5 and 10 ppm.[1][1]
Fungal Population No significant effect on average population size. Some studies show that certain fungi like Trichoderma spp. can utilize this compound as a carbon and nitrogen source.Long-term application has been shown to have very little effect on the soil microbial population in some field studies.[2][2]
Microbial Biomass Generally, no significant changes to α-diversity indices of the bacterial community.[3][4]Long-term application has been observed to consistently increase microbial biomass, potentially due to beneficial effects on crop growth.[2][2][3][4]
Community Structure Can induce changes in the diversity of the soil bacterial community, particularly affecting the active (RNA-based) fraction.[3][4] Decreases in the relative abundance of Bacteroidetes and Gemmatimonadetes have been observed.[3][4]Can be degraded by microbial consortia, with transformation pathways differing between oxic (oxidation) and anoxic (hydrolysis) conditions.[5][3][4][5]

Table 2: Effects on Soil Enzyme Activities

Enzyme ActivityThis compoundAldicarbGeneral Pesticide Effects
Dehydrogenase Data not specifically available for this compound.Data not specifically available for Aldicarb.Generally inhibited by pesticides in about 61% of studies.[6][7]
Carbon Mineralization (Respiration) No differences in the pattern or magnitude of carbon mineralization (CO2 evolution) compared to untreated soils.Data not specifically available for Aldicarb.A notable reduction in microbial respiration is often observed in herbicide-treated soils.[2]
Nitrification No adverse effects on nitrifying bacteria have been reported in some studies.Data not specifically available for Aldicarb.Pesticides can impact nitrogen transformation processes.[8]

Experimental Methodologies

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are summarized methodologies for key experiments cited in the comparison.

Protocol 1: Assessing Pesticide Effects on Microbial Populations
  • Objective: To enumerate the total heterotrophic bacterial and fungal populations in soil before and after pesticide application.

  • Methodology:

    • Soil Sampling: Collect soil samples from a depth of 0-15 cm into sterile bags. For comparative studies, samples are taken from untreated control plots and plots treated with this compound or Aldicarb.[9]

    • Serial Dilution: Prepare a ten-fold serial dilution of the soil samples by suspending 10g of soil in 90ml of sterile normal saline.[9]

    • Plating: Plate aliquots of the dilutions onto appropriate media. Nutrient Agar (NA) is commonly used for bacteria, and Sabouraud Dextrose Agar (SDA) for fungi.[9]

    • Incubation: Incubate the plates under appropriate conditions (e.g., 28-30°C for 24-48 hours for bacteria and 5-7 days for fungi).

    • Enumeration: Count the number of colony-forming units (CFUs) to determine the microbial population per gram of soil.[9]

Protocol 2: Analysis of Microbial Community Structure via 16S rRNA Gene Sequencing
  • Objective: To determine the diversity and composition of the bacterial community in response to pesticide exposure.

  • Methodology:

    • DNA/RNA Extraction: Extract total DNA and RNA from soil samples. RNA is often used to assess the active microbial community.

    • PCR Amplification: Amplify the V4 region of the 16S rRNA gene using specific primers.

    • Sequencing: Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: Process the sequencing data to identify operational taxonomic units (OTUs), assess alpha-diversity (e.g., Shannon, Simpson indices) and beta-diversity (e.g., Bray-Curtis dissimilarity), and determine the taxonomic composition of the community.[3][4]

Protocol 3: Measurement of Soil Respiration (Carbon Mineralization)
  • Objective: To evaluate the effect of pesticides on the overall metabolic activity of the soil microbial community.

  • Methodology:

    • Incubation: Place treated and untreated soil samples in sealed flasks. A vial containing a known concentration of a caustic solution (e.g., NaOH) is included to trap the evolved CO2.

    • Titration: At regular intervals, measure the amount of CO2 trapped in the caustic solution by titrating with an acid (e.g., HCl).

    • Calculation: Calculate the cumulative amount of CO2 evolved per unit weight of soil over time.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in this area of research, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_treatment Treatment Application cluster_analysis Microbial Analysis SoilCollection Soil Collection (0-15cm depth) Sieving Sieving & Homogenization SoilCollection->Sieving Microcosm Microcosm Setup Sieving->Microcosm Control Control (No Pesticide) Microcosm->Control OxamylApp This compound Application Microcosm->OxamylApp AldicarbApp Aldicarb Application Microcosm->AldicarbApp Incubation Controlled Incubation (Temp, Moisture) Control->Incubation OxamylApp->Incubation AldicarbApp->Incubation Biomass Microbial Biomass (e.g., PLFA) Incubation->Biomass Community Community Structure (16S rRNA Sequencing) Incubation->Community Enzyme Enzyme Activity Assays (e.g., Dehydrogenase) Incubation->Enzyme Respiration Respiration (CO2 Evolution) Incubation->Respiration Data Data Analysis & Comparison Biomass->Data Community->Data Enzyme->Data Respiration->Data

Caption: Experimental workflow for comparing nematicide effects on soil microbes.

G cluster_input Input cluster_direct Direct & Indirect Effects cluster_outcome Ecological Outcome Pesticide This compound / Aldicarb Application Inhibition Inhibition of Sensitive Species Pesticide->Inhibition Stimulation Stimulation of Degrading Species Pesticide->Stimulation Nutrient Alteration of Nutrient Availability Pesticide->Nutrient CommunityShift Shift in Microbial Community Structure & Diversity Inhibition->CommunityShift Stimulation->CommunityShift Nutrient->CommunityShift FunctionChange Change in Soil Functions (Enzyme Activity, Respiration) CommunityShift->FunctionChange

Caption: Logical pathway of nematicide impact on the soil microbial ecosystem.

Conclusion

While both this compound and Aldicarb are effective nematicides, their impacts on non-target soil microorganisms can differ. The available data suggests that this compound may induce more noticeable shifts in the active bacterial community structure, though it may not significantly alter the overall microbial biomass or respiration.[3][4] Conversely, long-term application of Aldicarb has been associated with an increase in microbial biomass, possibly as an indirect effect of improved plant health.[2] It's also clear that the soil's microbial community can adapt, with some microorganisms developing the ability to degrade these compounds, a phenomenon known as enhanced degradation.[10][11]

The choice between these nematicides may involve considering not only their efficacy against target pests but also their distinct profiles of interaction with the soil microbiome. Further research employing standardized methodologies will be invaluable in refining our understanding of these complex interactions and in promoting agricultural practices that safeguard the vital functions of soil ecosystems.

References

Screening for Oxamyl in Groundwater: A Comparative Guide to HPTLC and LC/MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of pesticides, such as the insecticide/nematicide Oxamyl, in groundwater is a significant environmental and public health concern.[1] Accurate and reliable screening methods are crucial for monitoring water quality and ensuring safety. This guide provides a detailed comparison of two prominent analytical techniques for the detection of this compound in groundwater: High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS). We will delve into the experimental protocols of each method and present a comparative analysis of their performance based on available data.

Method Performance Comparison

A direct comparison of the key validation parameters for the HPTLC and LC/MS/MS methods for this compound detection in groundwater is summarized below.

Validation ParameterHPTLC MethodLC/MS/MS Method
Limit of Detection (LOD) Capable of determination at 0.1 µg/L or lower[2]0.1 ppb (0.1 µg/L)[3]
Limit of Quantification (LOQ) Not explicitly stated in the provided documents, but the method is designed for determination at levels as low as 0.1 µg/L[2]1.0 ppb (1.0 µg/L)[3]
Specificity Positive identification above 0.1 µg/L requires confirmation by a more specific method like HPLC[2]High specificity due to the use of multiple reaction monitoring (MRM) mode[3]
Sample Preparation Solid-Phase Extraction (SPE) followed by concentration[2]Acidification of the sample; no concentration or clean-up steps required[3]
Confirmation Requires a separate confirmatory method (e.g., HPLC)[2]Confirmation is inherent in the LC/MS/MS method[3]

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC) Screening Method

This method serves as a screening procedure for the determination of this compound in groundwater.[2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • A measured volume of approximately 1 liter of groundwater is passed through a C-18 solid-phase extraction cartridge.[2]

  • The cartridge is then dried.

  • This compound is eluted from the cartridge with acetonitrile.[2]

  • The resulting extract is concentrated to a final volume of 100 to 300 µL.[2]

2. HPTLC Analysis

  • A portion of the concentrated sample extract is applied to an HPTLC plate as a narrow band using a sample application apparatus.[2]

  • The plate is developed using an automated multiple development (AMD) system to enhance separation.[2]

  • The developed plate is analyzed by ultraviolet (UV) reflectance detection at various wavelengths to identify and quantify this compound.[2]

3. Confirmation

  • Any positive identification of this compound at a concentration above 0.1 µg/L by HPTLC must be confirmed using a more specific method, such as reverse-phase High-Performance Liquid Chromatography (HPLC).[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) Method

This method provides a more specific and confirmatory analysis for this compound and its primary metabolite in water samples.[3]

1. Sample Preparation

  • A 10 mL aliquot of the water sample is taken.[3]

  • The sample is acidified with an aqueous solution of formic acid.[3]

  • No further concentration or clean-up steps are typically required. If the sample contains sediment, it may be filtered.[3]

2. LC/MS/MS Analysis

  • The prepared sample is directly analyzed by LC/MS/MS.

  • The analysis is performed using atmospheric pressure ionization (API) in the multiple reaction monitoring (MRM) mode, which provides a high degree of sensitivity and specificity.[3]

Visualizing the HPTLC Workflow

The following diagram illustrates the key steps involved in the HPTLC screening method for this compound in groundwater.

HPTLC_Workflow cluster_sample_prep Sample Preparation cluster_hptlc_analysis HPTLC Analysis cluster_confirmation Confirmation sample Groundwater Sample (1L) spe Solid-Phase Extraction (C-18 Cartridge) sample->spe Pass through elution Elution with Acetonitrile spe->elution Dry & Elute concentration Concentration of Eluate elution->concentration Concentrate application Sample Application on HPTLC Plate concentration->application development Automated Multiple Development application->development Develop detection UV Reflectance Detection development->detection Analyze confirmation HPLC Confirmation for Positive Results (>0.1 µg/L) detection->confirmation If Positive

Caption: Experimental workflow for HPTLC screening of this compound in groundwater.

Concluding Remarks

Both HPTLC and LC/MS/MS are valuable techniques for the analysis of this compound in groundwater. The HPTLC method serves as an effective screening tool, capable of detecting this compound at low levels. Its primary limitation is the need for a separate confirmatory analysis for positive findings.

In contrast, the LC/MS/MS method offers a highly specific and confirmatory analysis in a single run, with minimal sample preparation. The choice between these methods will depend on the specific requirements of the analysis, such as the need for high-throughput screening versus definitive confirmation, and the instrumentation available in the laboratory. For regulatory purposes and unambiguous identification, the LC/MS/MS method is generally preferred.

References

Unveiling the Collateral Damage: A Comparative Analysis of Oxamyl and Fluopyram on Entomopathogenic Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the non-target effects of two widely used nematicides, Oxamyl and Fluopyram (B1672901), on beneficial entomopathogenic nematodes (EPNs). This report synthesizes experimental data on the mortality, sublethal effects, and overall compatibility of these chemical agents with crucial biological control organisms.

The escalating need for sustainable agricultural practices has placed entomopathogenic nematodes (EPNs) at the forefront of biological pest control. These microscopic roundworms, primarily from the genera Steinernema and Heterorhabditis, are lethal parasites of numerous soil-dwelling insect pests. However, the widespread use of chemical nematicides to manage plant-parasitic nematodes poses a significant threat to these beneficial organisms. This guide provides a detailed comparison of the side effects of two prominent nematicides, the carbamate (B1207046) this compound and the succinate (B1194679) dehydrogenase inhibitor (SDHI) Fluopyram, on the viability and efficacy of EPNs.

Executive Summary

Recent studies reveal a stark contrast in the toxicity profiles of this compound and Fluopyram concerning entomopathogenic nematodes. Fluopyram exhibits significantly higher toxicity to EPNs, even at concentrations substantially lower than those required for this compound to achieve similar effects on target plant-parasitic nematodes.[1] This heightened toxicity of Fluopyram extends to a broader range of non-target nematode feeding groups, including bacterivores, fungivores, and omnivores, suggesting a more substantial impact on the overall soil food web.[2][3] While both nematicides can negatively affect EPNs, the data consistently indicates that this compound is the less detrimental option when considering the preservation of these beneficial biological control agents.

Comparative Toxicity Analysis

Direct exposure assays consistently demonstrate the potent and rapid nematicidal activity of Fluopyram against EPNs. In contrast, this compound displays a comparatively lower and slower-acting toxicity.

Key Findings:

  • Higher Mortality Rates with Fluopyram: Fluopyram is demonstrably more toxic to both Steinernema feltiae and Heterorhabditis bacteriophora than this compound.[1] For instance, a concentration of 8 mg/L of Fluopyram resulted in 100% mortality of H. bacteriophora after 48 hours of incubation, whereas this compound at the highest tested concentration of 64 mg/L only caused a 17% mortality rate in S. feltiae over the same period.[1]

  • Concentration-Dependent Effects: The lethal effects of both nematicides are concentration-dependent. However, Fluopyram induces high mortality at much lower concentrations. A concentration of just 0.25 mg/L of Fluopyram led to over 80% mortality of Meloidogyne javanica juveniles after 24 hours, a level of efficacy that required this compound concentrations to be increased to 8 mg/L.[1]

  • Impact on Different EPN Species: While both S. feltiae and H. bacteriophora are susceptible, Fluopyram's toxic effects are pronounced across different EPN species.[1]

Quantitative Data Summary

The following tables summarize the mortality data from comparative studies on Steinernema feltiae and Heterorhabditis bacteriophora.

Table 1: Percent Mortality of Steinernema feltiae Infective Juveniles Exposed to Fluopyram and this compound

Concentration (mg/L)Fluopyram (24h)This compound (24h)Fluopyram (48h)This compound (48h)
2>80%<5%~90%<10%
4~90%<5%~95%<10%
8~95%<10%100%~12%
16100%~10%100%~15%
32100%~12%100%~15%
64100%~12%100%~17%

Data synthesized from a 2021 study comparing the side effects of the two nematicides.[1]

Table 2: Percent Mortality of Heterorhabditis bacteriophora Infective Juveniles Exposed to Fluopyram and this compound

Concentration (mg/L)Fluopyram (24h)This compound (24h)Fluopyram (48h)This compound (48h)
2~70%<5%~85%<5%
4~85%<5%~95%<5%
8~95%<5%100%<5%
16100%<5%100%<5%
32100%<5%100%<5%
64100%<5%100%<5%

Data synthesized from a 2021 study comparing the side effects of the two nematicides.[1]

Sublethal Effects on EPNs

Beyond direct mortality, sublethal exposure to these nematicides can impair the physiological functions and parasitic capabilities of EPNs.

  • This compound: Sublethal concentrations of this compound have been shown to moderately inhibit acetylcholinesterase (AChE) and ATPase-specific activities in the plant-parasitic nematode Meloidogyne incognita.[4] While direct studies on EPNs are limited, this mode of action, which affects the nervous system, could potentially impact EPN host-finding behavior and infectivity.[5][6]

  • Fluopyram: As a succinate dehydrogenase inhibitor, Fluopyram disrupts the mitochondrial respiratory chain, leading to energy depletion and paralysis in nematodes.[7][8] This mechanism is highly effective against a broad range of nematodes, including EPNs.[7] The paralysis induced by Fluopyram can be reversible in some plant-parasitic nematodes, but prolonged exposure is required for efficacy.[9] However, for EPNs, even short-term exposure to low concentrations proves to be highly detrimental.[1]

Experimental Protocols

The data presented in this guide is based on standardized laboratory bioassays. The following provides a generalized methodology for assessing the side effects of nematicides on EPNs.

Nematicide Motility Bioassay

This experiment evaluates the direct mortality of EPNs upon exposure to different concentrations of nematicides.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment prep_nema EPN Culture (S. feltiae or H. bacteriophora) incubation Incubation of EPNs in Nematicide Solutions (24, 48, 96 hours) prep_nema->incubation Introduce EPNs prep_chem Serial Dilutions of This compound & Fluopyram (0.25 to 64 mg/L) prep_chem->incubation Add solutions counting Microscopic Examination & Counting of Dead vs. Live EPNs incubation->counting Sample at time points data_analysis Data Analysis (Mortality Percentage) counting->data_analysis Calculate

Fig. 1: Generalized workflow for the EPN motility bioassay.

Methodology:

  • Nematode Culture: Infective juveniles (IJs) of the desired EPN species (e.g., Steinernema feltiae or Heterorhabditis bacteriophora) are cultured and harvested.[1]

  • Nematicide Solutions: Stock solutions of this compound and Fluopyram are prepared and serially diluted in distilled water to obtain a range of test concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 32, and 64 mg/L).[1] A control group with distilled water only is also included.

  • Exposure: A known number of EPN IJs (e.g., 50) are added to each test solution in a multi-well plate or similar container.[10]

  • Incubation: The plates are incubated at a constant temperature (e.g., 25°C) for specified time intervals (e.g., 24, 48, and 96 hours).[1]

  • Assessment: At each time point, the number of motile (live) and non-motile (dead) nematodes in each well is counted under a microscope. Probing with a fine needle can be used to confirm mortality.

  • Data Analysis: The percentage of mortality is calculated for each concentration and time point and compared to the control group.

Signaling Pathways and Mode of Action

The differing modes of action of this compound and Fluopyram are central to their varied impacts on EPNs.

signaling_pathways cluster_this compound This compound (Carbamate) cluster_fluopyram Fluopyram (SDHI) This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits ach Acetylcholine (B1216132) (ACh) Accumulation hyper Continuous Nerve Stimulation (Hyper-excitation) ach->hyper Causes synapse Synaptic Cleft paralysis_o Paralysis & Death hyper->paralysis_o fluopyram Fluopyram sdh Succinate Dehydrogenase (Complex II) fluopyram->sdh Inhibits atp ATP Production Blocked etc Mitochondrial Electron Transport Chain energy Cellular Energy Depletion atp->energy Leads to paralysis_f Paralysis & Death energy->paralysis_f

Fig. 2: Comparative modes of action of this compound and Fluopyram.
  • This compound: As a carbamate, this compound acts as a cholinesterase inhibitor.[5] It blocks the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in continuous nerve stimulation, leading to hyper-excitation, paralysis, and ultimately death of the nematode.

  • Fluopyram: Fluopyram is a succinate dehydrogenase inhibitor (SDHI).[7] It targets Complex II of the mitochondrial electron transport chain, blocking the conversion of succinate to fumarate. This disruption halts cellular respiration and the production of ATP, leading to rapid energy depletion, paralysis, and death.[8]

Conclusion and Recommendations

The available experimental data strongly indicates that Fluopyram poses a greater risk to the survival and efficacy of entomopathogenic nematodes than this compound. The high toxicity of Fluopyram to a broad spectrum of non-target nematodes suggests a more disruptive impact on the soil ecosystem.[2]

For researchers and professionals in drug development and integrated pest management (IPM), these findings have critical implications:

  • Prioritizing EPN-Compatible Nematicides: When chemical control of plant-parasitic nematodes is necessary in agricultural systems where EPNs are utilized or their natural populations are to be conserved, this compound appears to be a more compatible option than Fluopyram.

  • Risk Assessment: The non-target effects on beneficial organisms like EPNs should be a key consideration in the risk assessment and selection of nematicides.

  • Further Research: More research is needed to fully understand the sublethal effects of both nematicides on EPN infectivity, reproduction, and host-finding behavior. Field studies are also crucial to validate these laboratory findings under real-world conditions.

By carefully selecting nematicides with lower toxicity to beneficial organisms, it is possible to develop more sustainable and effective integrated pest management strategies that harness the power of biological control agents like entomopathogenic nematodes.

References

Oxamyl and Biologicals: A Comparative Guide to Integrated Nematode Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices has spurred research into integrated pest management strategies that combine the efficacy of chemical nematicides with the environmental benefits of biological control agents. This guide provides a comprehensive comparison of the nematicidal efficacy of Oxamyl (B33474), a carbamate (B1207046) nematicide, when used in combination with various biologicals. It synthesizes experimental data to offer an objective assessment of these combination therapies for nematode control.

Executive Summary

This compound is a systemic insecticide and nematicide that functions by inhibiting acetylcholinesterase (AChE) in nematodes, leading to paralysis and death.[1] Biological nematicides, on the other hand, employ a variety of mechanisms, including parasitism, predation, antibiosis, and the induction of systemic resistance in plants. This guide explores the synergistic and additive effects of combining this compound with key biological control agents such as Bacillus spp., Trichoderma spp., and Pasteuria penetrans. The evidence suggests that integrated approaches can enhance nematode control beyond the efficacy of individual treatments, offering a promising avenue for sustainable and effective nematode management.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies assessing the efficacy of this compound alone and in combination with biological agents against plant-parasitic nematodes.

Table 1: Efficacy of this compound in Combination with Bacillus megaterium and Trichoderma album against Meloidogyne incognita on Tomato

TreatmentReduction in Root Galls (%)Reduction in Soil J2 Population (%)
Untreated Control00
This compound (0.01 g a.i./kg soil)88.391.2
Bioarc® (Bacillus megaterium)89.192.4
Biozeid® (Trichoderma album)94.692.4
Bioarc® + this compound 94.7 97.5
Biozeid® + this compound 95.5 Not Reported

Source: Adapted from a study on integrated management of Meloidogyne incognita.

Table 2: Comparative Efficacy of this compound and a Biological Nematicide (Burkholderia spp. metabolites) against Meloidogyne enterolobii on Tobacco

TreatmentSuppression of Nematode Egg Production (%)Reduction in Soil J2 Population (%)
Untreated Control00
This compound99.999
Burkholderia metabolitesNot SignificantNot Significant

Source: Adapted from a study evaluating non-fumigant nematicides.

Table 3: Comparative Efficacy of this compound with a Combination of Purpureocillium lilacinum and Avermectin against Tylenchulus semipenetrans on Citrus

TreatmentReduction in J2 Population (%) (Mandarin)Reduction in J2 Population (%) (Sweet Orange)
Untreated Control00
This compound83.5981.76
P. lilacinum + Avermectin70.8570.77
P. lilacinum (alone)57.5157.23
Avermectin (alone)46.2946.76

Source: Adapted from a study on the combined effect of P. lilacinum and Avermectin.

Mechanisms of Action and Signaling Pathways

The enhanced efficacy of combining this compound with biologicals can be attributed to their distinct and complementary modes of action.

This compound: As a carbamate, this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nematode's nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing hyperactivity, paralysis, and eventual death of the nematode.[2]

Biological Control Agents:

  • Bacillus species (B. megaterium, B. subtilis): These bacteria produce a range of nematicidal compounds, including enzymes like proteases and chitinases that degrade the nematode's cuticle and eggshells.[3] They also produce lipopeptides that can disrupt nematode cell membranes.[3] Furthermore, Bacillus subtilis has been shown to induce systemic resistance in plants through the activation of the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, enhancing the plant's own defenses against nematode attack.[3][4]

  • Trichoderma species (T. album, T. harzianum): These fungi are effective biocontrol agents that act through mycoparasitism (directly feeding on other fungi and nematodes), antibiosis (producing metabolites toxic to nematodes), and competition for resources in the rhizosphere.[5][6] Trichoderma also induces systemic resistance in plants, further bolstering their defense against nematodes.[5][7] Studies have shown that this compound is compatible with T. harzianum, allowing for their combined use without negatively impacting the fungus's beneficial activities.

  • Pasteuria penetrans: This is an obligate bacterial parasite of root-knot nematodes. Its endospores attach to the cuticle of juvenile nematodes, germinate, and proliferate within the nematode body, ultimately killing it and releasing a new batch of spores.[8] Research has indicated that this compound does not interfere with the attachment of P. penetrans spores to nematodes, suggesting the potential for an integrated approach.[9]

  • Purpureocillium lilacinum: This fungus is a well-known parasite of nematode eggs. Its hyphae penetrate the eggshell, destroying the embryo within.[10][11][12] It produces enzymes such as proteases and chitinases that aid in this process.[13]

The following diagrams illustrate the key signaling pathways and interactions.

This compound and Biologicals Mode of Action cluster_0 Chemical Control cluster_1 Biological Control cluster_2 Nematode cluster_3 Plant This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits NervousSystem Nervous System Paralysis This compound->NervousSystem Disrupts Bacillus Bacillus spp. Cuticle Cuticle/Eggshell Bacillus->Cuticle Degrades (Enzymes) NematodeDeath Nematode Death Bacillus->NematodeDeath Toxins PlantDefense Induced Systemic Resistance (ISR) Bacillus->PlantDefense Induces Trichoderma Trichoderma spp. Trichoderma->Cuticle Degrades (Enzymes) Trichoderma->NematodeDeath Antibiosis Trichoderma->PlantDefense Induces Pasteuria Pasteuria penetrans Pasteuria->NematodeDeath Parasitism NervousSystem->NematodeDeath JA_SA JA/SA Signaling Pathways PlantDefense->JA_SA

Figure 1. Combined mode of action of this compound and biologicals.

Induced Systemic Resistance Pathway cluster_0 Biological Control Agent cluster_1 Plant Root cluster_2 Plant Systemic Response Biocontrol Bacillus spp. Trichoderma spp. Root Root Colonization Biocontrol->Root SignalRecognition Signal Recognition Root->SignalRecognition JA_SA Jasmonic Acid (JA) & Salicylic Acid (SA) Pathways SignalRecognition->JA_SA Triggers DefenseGenes Activation of Defense Genes JA_SA->DefenseGenes SystemicResistance Systemic Resistance to Nematodes DefenseGenes->SystemicResistance

Figure 2. Signaling pathway for Induced Systemic Resistance.

Experimental Protocols

This section provides a generalized methodology for assessing the nematicidal efficacy of this compound and biological combinations, based on common practices cited in the literature.

1. Inoculum Preparation:

  • Nematodes: Root-knot nematodes (Meloidogyne spp.) are commonly used. Egg masses are extracted from infected plant roots using a sodium hypochlorite (B82951) solution. Eggs are then hatched in water to obtain second-stage juveniles (J2) for inoculation.

  • Biological Agents: Fungal agents like Trichoderma and Purpureocillium are cultured on a suitable medium (e.g., potato dextrose agar). Spore suspensions are prepared by washing the culture surface with sterile water and adjusting the concentration. Bacterial agents like Bacillus are cultured in a liquid medium, and the bacterial suspension is used for treatment.

2. Pot Experiment Setup:

  • Soil: Sterilized soil or a sand-soil mixture is typically used to eliminate confounding microbial interactions.

  • Planting: Tomato seedlings are often used as the host plant. Seedlings are transplanted into pots filled with the prepared soil.

  • Treatments:

    • This compound Application: this compound is applied to the soil, often as a drench, at the recommended dosage.[8]

    • Biological Agent Application: The prepared spore or bacterial suspension is applied to the soil around the plant roots.

    • Combination Treatment: Both this compound and the biological agent are applied to the same pots, either simultaneously or sequentially, depending on the experimental design.

    • Controls: An untreated, nematode-inoculated control group is essential for comparison.

3. Nematode Inoculation:

  • A known number of nematode eggs or J2s (e.g., 5000 per pot) are inoculated into the soil around the base of each plant.[3]

4. Data Collection and Analysis:

  • Plant Growth Parameters: After a set period (e.g., 50 days), plants are carefully uprooted.[3] Plant height, shoot fresh and dry weight, and root fresh weight are measured.

  • Nematode Assessment:

    • Root Gall Index: The number of galls on the root system is counted or rated on a scale.

    • Egg Masses: The number of egg masses on the roots is counted.

    • Soil Nematode Population: The number of J2s in a known volume of soil is determined using techniques like the Baermann funnel or decanting and sieving methods.[3]

  • Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatments.

Experimental Workflow cluster_0 Preparation cluster_1 Experiment Setup cluster_2 Incubation & Growth cluster_3 Data Collection & Analysis A1 Nematode Inoculum (Eggs/J2s) B4 Nematode Inoculation A1->B4 A2 Biological Agent Culture & Suspension B3 Application of Treatments (this compound, Biologicals, Combo) A2->B3 A3 Host Plant Seedlings (e.g., Tomato) B2 Transplanting Seedlings A3->B2 B1 Potting with Sterilized Soil B1->B2 B2->B3 B3->B4 C1 Greenhouse Incubation (e.g., 50 days) B4->C1 D1 Harvesting Plants C1->D1 D2 Measure Plant Growth Parameters D1->D2 D3 Assess Nematode Infestation (Galls, Egg Masses, Soil J2s) D1->D3 D4 Statistical Analysis D2->D4 D3->D4

Figure 3. Generalized experimental workflow for assessing nematicidal efficacy.

Conclusion and Future Directions

The integration of this compound with biological nematicides presents a powerful strategy for enhancing nematode control. The available data, particularly for combinations with Bacillus and Trichoderma species, demonstrates the potential for additive or synergistic effects, leading to a greater reduction in nematode populations and root damage compared to standalone treatments. The compatibility of this compound with beneficial microorganisms like Trichoderma harzianum and Pasteuria penetrans further supports the feasibility of integrated approaches.

However, further research is warranted to expand the knowledge base on these interactions. Specifically, there is a need for:

  • More comprehensive field trials: To validate the efficacy of combination treatments under diverse environmental conditions and cropping systems.

  • Studies on a wider range of biologicals: To identify other promising candidates for integration with this compound.

  • Investigation into the molecular basis of synergy: To better understand the signaling pathways and mechanisms underlying the enhanced efficacy of combined treatments.

  • Development of optimized application strategies: To determine the most effective timing, dosage, and application methods for integrated treatments.

By continuing to explore these areas, researchers and drug development professionals can contribute to the development of more sustainable and effective nematode management solutions for modern agriculture.

References

Safety Operating Guide

Oxamyl Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Oxamyl, a highly toxic carbamate (B1207046) pesticide, is critical for ensuring laboratory safety and environmental protection. Adherence to strict protocols is not only a matter of best practice but also a legal requirement. Improper disposal of excess pesticides is a violation of federal law. This guide provides detailed, procedural instructions for the safe handling and disposal of this compound waste in a research environment.

Immediate Safety Protocols

Before initiating any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Gloves: Chemical-impermeable gloves.[1]

  • Eye Protection: Face shield and safety glasses.[2]

  • Respiratory Protection: Use in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact.[1][2]

Step 1: Waste Identification and Segregation

Properly identify the type of this compound waste. Different waste streams require specific disposal pathways.

  • Unused or Expired this compound: Pure chemical, solutions, or formulations that are no longer needed.

  • Contaminated Materials: Items such as absorbent paper, used PPE, and glassware that have come into direct contact with this compound.

  • Empty Containers: Original packaging that has held this compound.

  • Spill Residue: Materials used to clean up an this compound spill.

All this compound waste is considered acutely hazardous. It must be segregated from general laboratory waste and stored in a designated, well-ventilated, and secured area.[1][3][4] Containers for waste must be suitable, closed, and clearly labeled as "Hazardous Waste: this compound".[2]

Step 2: Decontamination of Empty Containers

Empty containers must be decontaminated before disposal to minimize residual hazards. The standard procedure is triple rinsing.[5]

Experimental Protocol for Triple Rinsing:

  • Invert the empty container over a collection vessel (e.g., a spray or mixing tank) and allow it to drain for at least 30 seconds after the flow has slowed to a drip.[6]

  • Fill the container to a minimum of 10% of its volume with a suitable solvent or water.[5][6]

  • Securely close the container and agitate vigorously to rinse all interior surfaces.

  • Pour the rinsate into a designated hazardous waste container for later disposal. Crucially, this rinsate is also hazardous waste.

  • Repeat the rinsing process two more times.

  • After the final rinse, puncture the container to prevent reuse. It can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill as approved by state and local authorities.

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For liquid spills, dike the area to prevent spreading.[7] For solid spills, dampen the material with water to prevent dust formation.[1]

  • Absorb: Use absorbent materials like sand, diatomite, or absorbent pads to collect the spill.[8]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a suitable, labeled container for hazardous waste.[2][4]

  • Clean: Wash the contaminated surface with a strong soap and water solution.[1] All cleaning materials and contaminated clothing must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[1]

  • Decontaminate: All tools and equipment used in the cleanup must be decontaminated.

Step 4: Final Disposal Procedures

The ultimate disposal of this compound waste must be handled by licensed professionals and facilities.

  • Consult Authorities: Before disposal, contact your institution's Environmental Health & Safety (EHS) department, your State Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for specific guidance.[3]

  • Licensed Contractor: Arrange for the collection and disposal of the hazardous waste via a licensed waste disposal contractor.[7][9]

  • Approved Methods: Approved disposal methods for this compound include:

    • Incineration: Burning in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.[2]

    • Alkaline Hydrolysis: Treatment with an alkali can be used to decompose this compound.[10] Decomposition is enhanced by alkalinity, sunlight, and higher temperatures.[10]

Note: Never dispose of this compound by pouring it down the drain or into any water system.[1][2] Discharge into the environment must be avoided.[1]

Quantitative Data and Regulatory Information

The following table summarizes key regulatory and identification numbers associated with this compound waste.

ParameterValueReference
EPA Hazardous Waste Number P194[10]
UN Number 2992[7]
UN Proper Shipping Name UN2992, Carbamate pesticide, liquid, toxic, n.o.s.(this compound)[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Oxamyl_Disposal_Workflow cluster_start Start: Waste Generation cluster_assessment Step 1: Identification & Assessment cluster_pathways Step 2: Segregation & Initial Processing cluster_containment Step 3: Containment cluster_disposal Step 4: Final Disposal Start This compound Waste Generated Assess Identify Waste Type Start->Assess Unused Unused Product / Spill Residue Assess->Unused Unused Product or Spill Residue Container Empty Container Assess->Container Empty Container Contain Segregate & Store in Labeled, Closed Hazardous Waste Container Unused->Contain Rinse Triple Rinse Container? Container->Rinse Puncture Puncture & Dispose Container per Regulations Rinse->Puncture Yes Rinse->Contain No (Treat as Waste) Consult Consult EHS / State / EPA for Guidance Puncture->Consult Contain->Consult Contractor Arrange Pickup by Licensed Hazardous Waste Contractor Consult->Contractor Final Transport (UN2992) to Approved Facility (e.g., Incineration) Contractor->Final

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Oxamyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Oxamyl. It outlines essential personal protective equipment (PPE), procedural workflows for safe handling and disposal, and emergency protocols.

This compound is a highly toxic carbamate (B1207046) pesticide, classified as fatal if swallowed or inhaled and toxic in contact with skin.[1][2][3][4] It is crucial to adhere to strict safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against this compound exposure. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesUse unlined, elbow-length gloves made of materials like nitrile or butyl rubber.[5][6] Do not use leather, paper, or fabric gloves as they can absorb and retain the chemical.[7] Wash the outside of gloves before removal.[7]
Eyes/Face Safety glasses with side shields, goggles, or a face shieldImpact-resistant eye protection is mandatory.[2] A face shield should be used in conjunction with goggles when there is a risk of splashing.[2][8]
Body Chemical-resistant protective clothing or coverallsWear loose-fitting coveralls buttoned at the neck and wrist.[6][7] For handling concentrates or in situations with a high risk of splashing, a chemical-resistant apron or suit is recommended.[6][8]
Feet Chemical-resistant bootsWear long pants over the top of boots.[7] Leather and fabric footwear are not suitable.[7]
Respiratory NIOSH/MSHA approved respiratorA respirator is necessary in case of inadequate ventilation or when dealing with dust, mists, or sprays.[1][3] For emergencies or spills in contained areas, a self-contained breathing apparatus (SCBA) is required.[3]

Safe Handling and Disposal Workflow

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to final disposal.

OxamylHandlingWorkflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Assemble and Inspect PPE A->B C Ensure Proper Ventilation B->C D Don PPE Correctly C->D Proceed to Handling E Handle this compound in a Well-Ventilated Area D->E F Avoid Inhaling Dust/Mist and Skin/Eye Contact E->F G Decontaminate and Clean Equipment F->G Complete Handling H Remove and Clean/Dispose of PPE G->H I Wash Hands and Exposed Skin Thoroughly H->I J Collect this compound Waste in Labeled, Sealed Containers I->J Proceed to Disposal K Dispose of as Hazardous Waste per Regulations J->K

This compound Safe Handling and Disposal Workflow

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Operating Procedure for Handling this compound:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[7]

    • Ensure a designated work area is well-ventilated, and an emergency eyewash station and safety shower are accessible.[9]

    • Assemble all necessary PPE and inspect it for any damage.[6][7]

  • Handling:

    • Put on all required PPE before handling the chemical.[7]

    • Handle this compound in a fume hood or a well-ventilated area to avoid inhalation of dust or mists.[3][10]

    • Avoid direct contact with the skin and eyes.[3][10]

    • Do not eat, drink, or smoke in the handling area.[3][10]

  • Post-Handling:

    • Clean any equipment used with a strong soap and water solution.[10]

    • Remove PPE carefully to avoid contaminating yourself. Wash reusable PPE after each use.[6][7]

    • Thoroughly wash your hands, forearms, and face with soap and water after handling.[3]

Emergency Protocols:

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area vigorously with soap and plenty of water.[4][7][9]

  • Eye Contact: Immediately flush the eyes with clean water for at least 15 minutes.[7][11] Seek medical attention.[4][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][10]

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[3][4] Do not induce vomiting unless instructed to do so by a medical professional.[9][11]

  • Spills: In case of a spill, evacuate the area. For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[10] Use absorbent paper dampened with water to clean up any remaining material.[10] Seal contaminated clothing and absorbent materials in a vapor-tight plastic bag for disposal.[10]

Disposal Plan

All this compound waste and contaminated materials must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.[10]

  • Disposal: Dispose of the waste in accordance with local, regional, and national regulations for hazardous materials.[3][10] Do not dispose of this compound or contaminated materials in regular trash or down the drain.[3][10] Emptied containers may still retain product residue and should be handled as hazardous waste.[3]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.